molecular formula C16H11F2NO3S B15611828 Angexostat CAS No. 2640653-91-2

Angexostat

カタログ番号: B15611828
CAS番号: 2640653-91-2
分子量: 335.3 g/mol
InChIキー: UTTXOYFICPSQLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angexostat is a useful research compound. Its molecular formula is C16H11F2NO3S and its molecular weight is 335.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2640653-91-2

分子式

C16H11F2NO3S

分子量

335.3 g/mol

IUPAC名

4-(3-cyano-6,6-difluoro-5,7-dihydro-4H-2-benzothiophen-1-yl)-2-hydroxybenzoic acid

InChI

InChI=1S/C16H11F2NO3S/c17-16(18)4-3-9-11(6-16)14(23-13(9)7-19)8-1-2-10(15(21)22)12(20)5-8/h1-2,5,20H,3-4,6H2,(H,21,22)

InChIキー

UTTXOYFICPSQLS-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Angiostatic Cortisenes: A Technical Guide to a Novel Class of Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiostatic cortisenes represent a unique class of therapeutic agents derived from cortisol, engineered to potently inhibit angiogenesis while being devoid of glucocorticoid activity. This technical guide provides an in-depth overview of the core principles of angiostatic cortisenes, with a primary focus on the flagship compound, anecortave (B1667395) acetate (B1210297). It also explores the related aminosterol, squalamine (B192432), which exhibits a distinct but complementary anti-angiogenic mechanism. This document details their mechanisms of action, summarizes key quantitative data from preclinical studies, and provides protocols for essential experimental assays used in their evaluation. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of these novel anti-angiogenic agents.

Introduction to Angiostatic Cortisenes

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and exudative age-related macular degeneration (AMD). The development of therapies that can effectively and safely inhibit pathological angiogenesis is a significant goal in drug development.

Angiostatic cortisenes are a class of steroids specifically designed to inhibit angiogenesis without the associated side effects of glucocorticoids.[1] These compounds are chemical derivatives of cortisol, modified to eliminate glucocorticoid receptor-mediated activity while retaining or enhancing their anti-angiogenic properties.[2][3] The lead compound in this class is anecortave acetate.

Anecortave Acetate: A Prototypical Angiostatic Cortisene

Anecortave acetate is a synthetic analog of cortisol acetate.[4] Its structure has been modified to remove the 11-beta hydroxyl group, which is crucial for glucocorticoid activity.[3] This results in a molecule that potently inhibits neovascularization through a multi-faceted mechanism.

Mechanism of Action

Anecortave acetate exerts its anti-angiogenic effects through several interconnected pathways:

  • Inhibition of Multiple Angiogenic Factors: Unlike targeted therapies that inhibit a single growth factor, anecortave acetate has a broad-spectrum activity, inhibiting neovascularization induced by a variety of angiogenic stimuli.[3]

  • Downregulation of Growth Factor Expression: Preclinical studies have demonstrated that anecortave acetate can down-regulate the expression and production of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[3] In a rat model of oxygen-induced retinopathy, anecortave acetate significantly inhibited the hypoxic induction of VEGF.[5][6]

  • Inhibition of Endothelial Cell Proliferation and Migration: Anecortave acetate directly inhibits the proliferation and migration of vascular endothelial cells, which are fundamental steps in the angiogenic process.[1]

  • Modulation of the Extracellular Matrix: A key aspect of anecortave acetate's mechanism is its ability to modulate the proteolytic environment required for endothelial cell invasion. It achieves this by:

    • Inhibiting Matrix Metalloproteinases (MMPs): Anecortave acetate has been shown to inhibit the expression and activity of MMPs, such as MMP-2 and MMP-9, which are essential for the degradation of the basement membrane.[1][8] In a rat pup model, anecortave acetate injection resulted in a significant reduction in both pro- and active forms of MMP-2 and MMP-9.[8]

Quantitative Preclinical Data

The anti-angiogenic efficacy of anecortave acetate has been quantified in various preclinical models.

Experimental Model Compound Metric Result Citation
Rat Pup Model of Retinopathy of PrematurityAnecortave AcetateInhibition of Retinal Neovascularization66%[1]
Rat Model of Light-Induced Retinal NeovascularizationAnecortave AcetateReduction in Retinal Neovascularization~30%[1]
Rabbit Lipopolysaccharide-Induced Corneal NeovascularizationAnecortave Acetate (topical)Inhibition of New Blood Vessel Growth Area>90%[1]
Hypoxic Rat Retinal Müller CellsAnecortave Acetate (10µM)Inhibition of VEGF SecretionReduced to normoxic baseline levels (from a 2.5-fold increase)[5]
Rat Model of Oxygen-Induced RetinopathyAnecortave AcetateReduction in Retinal VEGF ProteinSignificant decrease at 1 and 2 days post-exposure[6]
Human Retinal Microvascular Endothelial CellsAnecortave Desacetate (100µM)Increase in PAI-1 mRNA1.6-fold peak increase at 2 hours[8]
Human Retinal Microvascular Endothelial CellsAnecortave Desacetate (100µM)Increase in Secreted PAI-1 Protein5.7-fold increase at 36 hours[8]
Rat Pup Model of Retinopathy of PrematurityAnecortave AcetateReduction in active MMP-955% at 1 day post-injection[8]
Rat Pup Model of Retinopathy of PrematurityAnecortave AcetateReduction in active MMP-242% at 1 day post-injection[8]

Squalamine: An Aminosterol with Potent Anti-Angiogenic Properties

Squalamine is a naturally occurring aminosterol originally isolated from the dogfish shark.[9] While not a cortisene, its potent and broad-spectrum anti-angiogenic activity often leads to its discussion in the same context.

Mechanism of Action

Squalamine's mechanism of action is distinct from that of anecortave acetate and involves interactions with endothelial cell membranes and intracellular signaling pathways:

  • Inhibition of Endothelial Cell Proliferation and Migration: Squalamine effectively blocks the proliferation and migration of endothelial cells stimulated by a wide range of mitogens, including VEGF, basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF).[9][10]

  • Interaction with Calmodulin: Squalamine is thought to interact with calmodulin, a key intracellular calcium sensor. This interaction can modulate intracellular pH and disrupt downstream signaling cascades initiated by angiogenic growth factors.[11]

  • Inhibition of the Na+/H+ Exchanger: Squalamine has been shown to inhibit the membrane sodium-proton exchanger (NHE), leading to alterations in intracellular pH that can impede endothelial cell activation.[10]

  • Blockade of VEGF-Induced Signaling: Squalamine has been demonstrated to suppress the VEGF-stimulated phosphorylation of MAP kinase in human umbilical vein endothelial cells (HUVECs), indicating a direct interference with the VEGF signaling pathway.[2]

Quantitative Preclinical Data

The anti-angiogenic effects of squalamine have been quantified in various in vitro and in vivo models.

Experimental Model/Assay Compound Metric Result Citation
Growth Factor-Stimulated Endothelial Cell Proliferation, Migration, and Tube FormationSqualamineIC500.5 µM[2]
Mitogen-Induced Rat Brain Endothelial Cell Proliferation and Migration (VEGF)Squalamine (50 µg/mL)Inhibition90.4%[10]
Mitogen-Induced Rat Brain Endothelial Cell Proliferation and Migration (bFGF)Squalamine (50 µg/mL)Inhibition89.0%[10]
Mitogen-Induced Rat Brain Endothelial Cell Proliferation and Migration (PDGF)Squalamine (50 µg/mL)Inhibition87.5%[10]
VEGF-Induced HUVEC ProliferationSqualamine (3.2 µM)InhibitionMaximal suppression[10]
Laser-Induced Choroidal Neovascularization (Rat Model)Squalamine Lactate (B86563)Reduction in CNVM Thickness25% reduction (from 63 µm to 47 µm)[12]
Oxygen-Induced Retinopathy (Mouse Model)Squalamine (25 mg/kg for 5 days)Reduction in Retinopathy ScoreFrom 8 to 4[13]
Oxygen-Induced Retinopathy (Mouse Model)Squalamine (single 25 mg/kg dose)Reduction in Retinopathy ScoreFrom 9 to 4[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of angiostatic cortisenes and squalamine.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, a small window is carefully cut into the eggshell to expose the CAM.

  • Carrier Application: A sterile carrier (e.g., a small filter paper disc or a slow-release polymer pellet) containing the test compound (e.g., anecortave acetate) or vehicle control is placed directly onto the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (typically 48-72 hours).

  • Observation and Quantification: The CAM is then examined under a stereomicroscope. The degree of angiogenesis is quantified by measuring the area of neovascularization, counting the number of blood vessel branch points, or scoring the angiogenic response.

Corneal Neovascularization Assay

This in vivo model evaluates the inhibition of new blood vessel growth in the normally avascular cornea.

Protocol:

  • Anesthesia: The experimental animal (typically a rabbit or rat) is anesthetized.

  • Induction of Neovascularization: A pro-angiogenic stimulus is introduced into the cornea. This can be achieved by:

    • Suture Placement: Placing sutures in the corneal stroma.

    • Alkali Burn: A controlled chemical burn on the corneal surface.

    • Micropocket Assay: Implanting a pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) into a surgically created pocket in the cornea.

  • Compound Administration: The test compound (e.g., anecortave acetate) is administered, typically as topical eye drops, subconjunctival injections, or via a posterior juxtascleral depot.

  • Observation Period: The animal is monitored for a set period (e.g., 7-14 days).

  • Quantification: The area of corneal neovascularization is measured using digital imaging and analysis software. Histological analysis can also be performed to assess the density and morphology of the new blood vessels.

Endothelial Cell Proliferation Assay

This in vitro assay measures the effect of a compound on the proliferation of endothelial cells.

Protocol:

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell types are seeded into 96-well plates at a low density.

  • Starvation (Optional): Cells may be serum-starved for a period to synchronize their cell cycle.

  • Treatment: The cells are then treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence or absence of various concentrations of the test compound (e.g., squalamine).

  • Incubation: The plates are incubated for a period of 24-72 hours.

  • Quantification of Proliferation: Cell proliferation is measured using various methods, such as:

    • MTS/MTT Assay: A colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.

    • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Endothelial Cell Migration (Transwell) Assay

This in vitro assay assesses the ability of a compound to inhibit the directional migration of endothelial cells towards a chemoattractant.

Protocol:

  • Chamber Setup: A Transwell insert with a porous membrane is placed into a well of a 24-well plate.

  • Chemoattractant: A solution containing a chemoattractant (e.g., VEGF) is added to the lower chamber (the well).

  • Cell Seeding: Endothelial cells are seeded into the upper chamber (the Transwell insert) in a serum-free or low-serum medium, along with the test compound at various concentrations.

  • Incubation: The plate is incubated for a period that allows for cell migration through the pores of the membrane (typically 4-24 hours).

  • Quantification of Migration:

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by angiostatic cortisenes and the workflows of the described experimental assays.

Angiostatic_Cortisene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Endothelial Cell) Angiogenic_Stimuli Angiogenic Stimuli (e.g., Hypoxia, Inflammation) VEGF VEGF Angiogenic_Stimuli->VEGF IGF1 IGF-1 Angiogenic_Stimuli->IGF1 VEGFR VEGF Receptor VEGF->VEGFR IGF1R IGF-1 Receptor IGF1->IGF1R Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) VEGFR->Signaling_Cascade IGF1R->Signaling_Cascade Anecortave Anecortave Acetate Anecortave->VEGF inhibits expression Anecortave->IGF1 inhibits expression uPA_MMP_Expression uPA & MMP Gene Expression Anecortave->uPA_MMP_Expression inhibits PAI1_Expression PAI-1 Gene Expression Anecortave->PAI1_Expression stimulates Signaling_Cascade->uPA_MMP_Expression Proliferation_Migration Cell Proliferation & Migration Signaling_Cascade->Proliferation_Migration promotes uPA_MMP uPA & MMPs uPA_MMP_Expression->uPA_MMP PAI1 PAI-1 PAI1_Expression->PAI1 ECM_Degradation ECM Degradation uPA_MMP->ECM_Degradation promotes PAI1->uPA_MMP inhibits ECM_Degradation->Proliferation_Migration enables

Caption: Anecortave Acetate Signaling Pathway.

Squalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Endothelial Cell) Mitogens Mitogens (VEGF, bFGF, PDGF) Receptors Growth Factor Receptors Mitogens->Receptors MAPK_Pathway MAPK Pathway Receptors->MAPK_Pathway NHE Na+/H+ Exchanger (NHE) Intracellular_pH Altered Intracellular pH NHE->Intracellular_pH alters Squalamine_Membrane Squalamine Squalamine_Membrane->NHE inhibits Calmodulin Calmodulin Squalamine_Membrane->Calmodulin interacts with Calmodulin->MAPK_Pathway modulates Intracellular_pH->MAPK_Pathway inhibits Proliferation_Migration Cell Proliferation & Migration MAPK_Pathway->Proliferation_Migration promotes

Caption: Squalamine Signaling Pathway.

CAM_Assay_Workflow start Start: Fertilized Eggs incubate1 Incubate Eggs (37.5°C, humidified) start->incubate1 window Create Window in Eggshell (Day 3-4) incubate1->window apply_compound Apply Carrier with Test Compound or Vehicle window->apply_compound incubate2 Re-incubate (48-72 hours) apply_compound->incubate2 observe Observe and Quantify Angiogenesis incubate2->observe end End: Data Analysis observe->end

Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Corneal_Neovascularization_Workflow start Start: Anesthetized Animal induce_nv Induce Corneal Neovascularization (Suture, Burn, or Pellet) start->induce_nv administer_drug Administer Test Compound or Vehicle induce_nv->administer_drug monitor Monitor for a Defined Period (e.g., 7-14 days) administer_drug->monitor quantify Quantify Neovascular Area (Imaging and/or Histology) monitor->quantify end End: Data Analysis quantify->end

Caption: Corneal Neovascularization Assay Workflow.

Endothelial_Cell_Assay_Workflow cluster_proliferation Proliferation Assay cluster_migration Migration (Transwell) Assay seed_prolif Seed Endothelial Cells in 96-well plate treat_prolif Treat with Mitogen +/ Test Compound seed_prolif->treat_prolif incubate_prolif Incubate (24-72h) treat_prolif->incubate_prolif quantify_prolif Quantify Proliferation (MTS, BrdU, etc.) incubate_prolif->quantify_prolif end End: Data Analysis quantify_prolif->end setup_transwell Setup Transwell Chamber with Chemoattractant seed_mig Seed Endothelial Cells + Test Compound in Upper Chamber setup_transwell->seed_mig incubate_mig Incubate (4-24h) seed_mig->incubate_mig quantify_mig Fix, Stain, and Count Migrated Cells incubate_mig->quantify_mig quantify_mig->end start Start: Endothelial Cell Culture start->seed_prolif start->setup_transwell

Caption: Endothelial Cell Proliferation and Migration Assay Workflows.

Conclusion

Angiostatic cortisenes, exemplified by anecortave acetate, and related compounds like squalamine, offer promising therapeutic strategies for diseases characterized by pathological neovascularization. Their broad-spectrum mechanisms of action, which involve the modulation of multiple targets in the angiogenic cascade, distinguish them from more narrowly focused anti-angiogenic agents. The quantitative data from preclinical studies underscore their potent inhibitory effects on endothelial cell function and neovascularization. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important class of drugs. Further research into the intricate molecular interactions of these compounds will undoubtedly pave the way for novel and more effective treatments for a range of angiogenesis-dependent diseases.

References

Anecortave Acetate: A Technical Guide to its Molecular Structure, Properties, and Anti-Angiogenic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anecortave (B1667395) acetate (B1210297) is a synthetic cortisene, a class of steroids modified to minimize glucocorticoid receptor activity while retaining potent angiostatic (anti-angiogenic) properties. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and the established mechanism of action of anecortave acetate. Detailed summaries of its characteristics are presented in structured tables for ease of reference. Furthermore, this document outlines the detailed experimental protocols for key assays used to evaluate its anti-angiogenic efficacy and provides visual representations of its signaling pathway and experimental workflows using Graphviz diagrams.

Molecular Structure and Identification

Anecortave acetate, with the chemical name 21-(acetyloxy)-17-hydroxypregna-4,9(11)-diene-3,20-dione, is a derivative of cortisol.[1] Key structural modifications, including the removal of the 11β-hydroxyl group and the addition of a 21-acetate group, result in a molecule that lacks the typical anti-inflammatory and immunosuppressive properties associated with glucocorticoids.[2][3]

Table 1: Chemical Identifiers of Anecortave Acetate

IdentifierValue
IUPAC Name [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[2]
Chemical Formula C23H30O5[4]
CAS Number 7753-60-8[4]
Molecular Weight 386.48 g/mol [4][5]
Synonyms Retaane, AL-3789, NSC-15475, NSC-24345[2][5]

Physicochemical Properties

The physicochemical properties of anecortave acetate are crucial for its formulation and delivery, particularly in the context of ophthalmic applications. Its low water solubility contributes to the formation of a depot suspension, allowing for sustained release.

Table 2: Physicochemical Properties of Anecortave Acetate

PropertyValueSource
Melting Point 236-237 °C[1]
Water Solubility 0.0113 mg/mL[6]
logP 3.33[6]
Polar Surface Area 80.67 Ų[6]
Optical Rotation [α]D +117° (c = 1.0 in CHCl3)[1]
Appearance White to light yellow powder/crystal[6]

Mechanism of Action: Inhibition of Angiogenesis

Anecortave acetate exerts its anti-angiogenic effects through a multi-faceted mechanism that is independent of glucocorticoid receptors. It acts downstream of various angiogenic stimuli, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), by modulating the activity of key proteases involved in endothelial cell migration and tissue remodeling.

anecortave_acetate_signaling_pathway cluster_stimuli Angiogenic Stimuli cluster_cell Endothelial Cell VEGF VEGF uPA uPA (Urokinase-type Plasminogen Activator) VEGF->uPA stimulate MMPs MMPs (Matrix Metalloproteinases) VEGF->MMPs stimulate bFGF bFGF bFGF->uPA stimulate bFGF->MMPs stimulate Hypoxia Hypoxia Hypoxia->uPA stimulate Hypoxia->MMPs stimulate ECM_degradation Extracellular Matrix Degradation uPA->ECM_degradation leads to MMPs->ECM_degradation leads to PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) PAI1->uPA inhibits activity Cell_Migration Endothelial Cell Migration & Proliferation ECM_degradation->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Anecortave Anecortave Acetate Anecortave->uPA inhibits expression Anecortave->MMPs inhibits expression Anecortave->PAI1 stimulates production cam_assay_workflow start Start: Fertilized Eggs incubate1 Incubate for 3 days (37.5°C, 85% humidity) start->incubate1 window Create window in eggshell incubate1->window seal Seal window with tape window->seal incubate2 Incubate to Day 7 seal->incubate2 apply Apply anecortave acetate (on filter disc or in Matrigel) incubate2->apply incubate3 Incubate for 48-72 hours apply->incubate3 observe Daily observation of CAM incubate3->observe excise Excise CAM observe->excise analyze Quantify angiogenesis (vessel branches, density) excise->analyze end End: Assess anti-angiogenic effect analyze->end corneal_pocket_assay_workflow start Start: Anesthetized Rabbit create_pocket Surgically create corneal pocket start->create_pocket implant_pellet Implant slow-release pellet with angiogenic stimulus +/- anecortave acetate create_pocket->implant_pellet daily_observation Daily slit-lamp biomicroscopy implant_pellet->daily_observation measure_neovascularization Measure vessel length and clock hours daily_observation->measure_neovascularization calculate_area Calculate area of neovascularization measure_neovascularization->calculate_area end End: Determine inhibition of angiogenesis calculate_area->end oir_model_workflow start Start: Newborn Rat Pups hyperoxia Induce retinopathy via hyperoxic exposure start->hyperoxia injection Intravitreal injection of anecortave acetate (one eye) and vehicle (contralateral eye) hyperoxia->injection euthanasia Euthanize animals at designated time point injection->euthanasia dissection Enucleate eyes and dissect retinas euthanasia->dissection staining Flat-mount and stain retinas to visualize vasculature dissection->staining quantification Quantify area of neovascularization staining->quantification end End: Evaluate retinal anti-angiogenic efficacy quantification->end scratch_assay_workflow start Start: Confluent Endothelial Cell Monolayer create_scratch Create a linear scratch in the monolayer start->create_scratch wash_cells Wash to remove debris create_scratch->wash_cells add_treatment Add medium with varying concentrations of anecortave acetate wash_cells->add_treatment image_acquisition Time-lapse imaging of the scratch at regular intervals add_treatment->image_acquisition analyze_migration Measure the rate of scratch closure image_acquisition->analyze_migration end End: Quantify inhibition of cell migration analyze_migration->end

References

Anecortave Acetate: A Technical Guide to its Investigation for Retinal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anecortave (B1667395) acetate (B1210297), a synthetic cortisene, has been the subject of extensive research as a potential therapeutic agent for retinal neovascularization, a hallmark of diseases like exudative age-related macular degeneration (AMD).[1][2] Unlike traditional corticosteroids, anecortave acetate was specifically engineered to possess potent anti-angiogenic properties without significant glucocorticoid receptor-mediated activity, thereby avoiding common side effects like increased intraocular pressure.[3][4] This technical guide provides an in-depth overview of the core research surrounding anecortave acetate, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Anecortave acetate exerts its anti-angiogenic effects through a multi-faceted approach that acts downstream of the initial angiogenic stimuli, such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF).[5] This broad-spectrum activity allows it to inhibit neovascularization irrespective of the specific initiating factor.[5] The primary mechanism involves the modulation of extracellular matrix remodeling, a critical step in endothelial cell migration and new blood vessel formation.[2][5]

Key molecular interactions include:

  • Inhibition of Extracellular Proteases: Anecortave acetate inhibits the expression of urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), such as MMP-3 and MMP-9.[5][6] These enzymes are crucial for degrading the basement membrane, allowing vascular endothelial cells to migrate into the surrounding tissue.[5]

  • Downregulation of Pro-Angiogenic Factors: Preclinical studies have demonstrated that anecortave acetate can also down-regulate the expression and production of VEGF and insulin-like growth factor 1 (IGF-1).[4]

The following diagram illustrates the proposed signaling pathway for anecortave acetate's anti-angiogenic activity.

anecortave_acetate_pathway Angiogenic_Stimuli Angiogenic Stimuli (e.g., VEGF, bFGF) VECs Vascular Endothelial Cells (VECs) Angiogenic_Stimuli->VECs activate uPA_MMPs uPA & MMPs Expression VECs->uPA_MMPs induce Proteolysis Basement Membrane Degradation uPA_MMPs->Proteolysis Migration_Proliferation VEC Migration & Proliferation Proteolysis->Migration_Proliferation Angiogenesis Angiogenesis Migration_Proliferation->Angiogenesis Anecortave_Acetate Anecortave Acetate Anecortave_Acetate->uPA_MMPs PAI1 PAI-1 Expression Anecortave_Acetate->PAI1 PAI1->uPA_MMPs inhibits

Caption: Anecortave Acetate Signaling Pathway

Preclinical Research Data

Anecortave acetate has demonstrated broad-based anti-angiogenic activity in numerous preclinical models of neovascularization.[7] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Preclinical Efficacy of Anecortave Acetate

Animal ModelNeovascularization InductionTreatmentKey FindingsReference
Rat Pup Model of Retinopathy of PrematurityOxygen-inducedIntravitreal injection66% inhibition of retinal neovascularization.[5][5]
Rat Model of Retinopathy of PrematurityOxygen-inducedIntravitreal injection6- to 9-fold increase in retinal PAI-1 mRNA within 24-72 hours.[1][5][1][5]
Rat ModelConstant low-level lightMonthly subconjunctival injections~30% reduction in retinal neovascularization.[5][5]
Rabbit Corneal Pocket ModelLipopolysaccharide-inducedTopical ophthalmic administration>90% inhibition in the area of new corneal blood vessel growth.[5][5]
Chick Chorioallantoic Membrane (CAM) AssayN/ATopical applicationDemonstrated angiostatic activity.[5][5]

Table 2: In Vitro Preclinical Efficacy of Anecortave Acetate

Cell TypeAssayTreatmentKey FindingsReference
Human Retinal Microvascular Endothelial Cells (HRMECs)PAI-1 Expression100 µM Anecortave Desacetate1.6-fold peak increase in PAI-1 mRNA at 2 hours.[6] 5.7-fold peak increase in PAI-1 protein in media at 36 hours.[6][6]
Rat Pups (in vivo)MMP Activity (Gel Zymography)Intravitreal Anecortave AcetateDay 1: 33% reduction in pro-MMP-9, 55% reduction in active MMP-9.[6] Day 6: 55% reduction in pro-MMP-9.[6][6]

Clinical Research Data

Anecortave acetate has been evaluated in several clinical trials for exudative AMD. The primary route of administration was a posterior juxtascleral depot (PJD) to provide sustained drug delivery.[1][4]

Table 3: Summary of Key Clinical Trial Results for Anecortave Acetate in Exudative AMD

Trial DesignationComparisonPrimary EndpointKey Findings at 24 MonthsReference
C-98-03 (Phase II/III) Anecortave Acetate (3mg, 15mg, 30mg) vs. PlaceboMean change in logMAR visual acuity15mg Anecortave Acetate vs. Placebo: - Statistically superior in preserving visual acuity (p ≤ 0.05).[1][5]- 73% of treated patients maintained vision vs. 47% for placebo (p < 0.05).[4]- 6% of treated patients had severe vision loss vs. 23% for placebo (p ≤ 0.05).[1]- Statistically superior in inhibiting classic choroidal neovascularization growth (p ≤ 0.05).[1][5][1][4][5]
C-01-99 Anecortave Acetate (15mg) vs. Verteporfin PDTPercentage of patients with <3 line loss of logMAR visual acuityNo statistically significant difference between the two treatments.[1][1]
AART (Anecortave Acetate Risk Reduction Trial) Anecortave Acetate (15mg, 30mg) vs. ShamProgression from non-exudative to exudative AMDDesigned to evaluate the prevention of CNV development in high-risk dry AMD patients.[1][8][1][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of anecortave acetate.

Rat Model of Oxygen-Induced Retinopathy (OIR)

This model mimics the vasoproliferative stages of retinopathy of prematurity.

  • Animal Model: Newborn Sprague-Dawley rats.[6]

  • Induction of Retinopathy:

    • From birth (P0) to postnatal day 14 (P14), rat pups and their mothers are exposed to alternating cycles of 50% and 10% oxygen every 24 hours.[6]

    • On P14, the animals are returned to room air.[6]

  • Treatment Administration:

    • On P14, animals receive an intravitreal injection of either anecortave acetate suspension (e.g., 5 µl of a 10% suspension) or vehicle into one eye.[6]

  • Assessment of Neovascularization:

    • At a predetermined time point (e.g., P18 or P20), animals are euthanized, and their eyes are enucleated.

    • Retinas are dissected, and flat mounts are prepared.

    • The extent of neovascularization is quantified, often by measuring the clock hours of neovascularization at the junction of the vascularized and avascular retina.

  • Molecular Analysis:

    • For mechanism of action studies, retinas can be harvested at various time points post-injection (e.g., 1 and 6 days) for analysis.[6]

The following diagram outlines the experimental workflow for the rat OIR model.

rat_oir_workflow P0 P0: Newborn Rats Oxygen_Cycling P0-P14: Alternating 50%/10% Oxygen P0->Oxygen_Cycling P14 P14: Return to Room Air Oxygen_Cycling->P14 Treatment Intravitreal Injection (Anecortave Acetate or Vehicle) P14->Treatment Post_Treatment Post-Treatment Period Treatment->Post_Treatment P18_P20 P18-P20: Euthanasia & Eye Enucleation Post_Treatment->P18_P20 Analysis Analysis P18_P20->Analysis NV_Quantification Neovascularization Quantification Analysis->NV_Quantification Molecular_Analysis Molecular Analysis (qPCR, Zymography) Analysis->Molecular_Analysis

Caption: Rat OIR Experimental Workflow
In Vitro MMP and PAI-1 Inhibition Assays

These assays are used to determine the direct effect of anecortave acetate on endothelial cell function.

  • Cell Culture: Human retinal microvascular endothelial cells (HRMECs) are cultured in appropriate media.[6]

  • Treatment: Cells are treated with anecortave desacetate (the active metabolite of anecortave acetate) at a specified concentration (e.g., 100 µM) or vehicle control.[6]

  • Sample Collection: Cell lysates and culture media are collected at various time points (e.g., 0 to 36 hours) post-treatment.[6]

  • MMP Activity Analysis (Gel Zymography):

    • Retinal tissue homogenates or cell culture media are run on a polyacrylamide gel containing gelatin.

    • During incubation, MMPs in the sample degrade the gelatin, creating clear bands upon staining.

    • The size and intensity of these bands correspond to the amount and activity of different MMPs (e.g., MMP-2 and MMP-9).

Clinical Trial Protocol (C-98-03 Example)

This provides a general overview of the design of a pivotal clinical trial for anecortave acetate.

  • Study Design: A masked, randomized, placebo-controlled, parallel-group study.[3]

  • Participants: Patients with subfoveal choroidal neovascularization secondary to AMD.[3]

  • Intervention:

    • Patients are randomized to receive a posterior juxtascleral depot of anecortave acetate (e.g., 3 mg, 15 mg, or 30 mg) or a placebo.[3]

    • Retreatment is administered at 6-month intervals.[3]

  • Assessments:

    • Best-corrected visual acuity is measured using the logMAR chart at baseline and subsequent follow-up visits.[3]

    • Fluorescein angiography is performed to assess lesion characteristics, including size and leakage.[3]

    • Safety is monitored through ophthalmic examinations and systemic health evaluations.[3]

  • Outcome Measures:

    • Primary: Mean change from baseline in logMAR visual acuity.[9]

    • Secondary: Stabilization of vision (e.g., loss of <3 lines of vision), prevention of severe vision loss (e.g., loss of ≥6 lines), and change in lesion size.[3][9]

The logical relationship for the clinical development of anecortave acetate is depicted below.

clinical_development_logic Preclinical Preclinical Efficacy & Safety Established Phase2_3 Phase II/III Trials (e.g., C-98-03) Preclinical->Phase2_3 Efficacy_Safety Demonstrate Efficacy & Safety vs. Placebo Phase2_3->Efficacy_Safety Comparative Comparative Trials (e.g., vs. PDT) Efficacy_Safety->Comparative Prevention Prevention Trials (e.g., AART) Efficacy_Safety->Prevention Non_Inferiority Establish Non-Inferiority to Standard of Care Comparative->Non_Inferiority Broader_Indication Investigate Broader Indication (Dry AMD) Prevention->Broader_Indication

Caption: Anecortave Acetate Clinical Development Logic

Conclusion

Anecortave acetate represents a novel approach to the treatment of retinal neovascularization by targeting the downstream mechanisms of angiogenesis, independent of the initial stimulus. Extensive preclinical and clinical research has demonstrated its anti-angiogenic efficacy and a favorable safety profile. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this and similar therapeutic strategies for retinal diseases.

References

Anecortave Acetate in Ophthalmology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anecortave (B1667395) acetate (B1210297), a synthetic cortisene, has been extensively investigated for its role in ophthalmology, primarily as an anti-angiogenic agent for the treatment of neovascular age-related macular degeneration (AMD).[1] Unlike traditional corticosteroids, anecortave acetate is a derivative of cortisol engineered to be devoid of significant glucocorticoid activity, thereby mitigating the risk of common steroid-related side effects such as increased intraocular pressure and cataract formation.[2][3] Its mechanism of action is multifactorial, primarily involving the inhibition of extracellular matrix breakdown necessary for endothelial cell migration and the formation of new blood vessels.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical research on anecortave acetate, with a focus on its mechanism of action, pharmacokinetic profile, and clinical efficacy in ophthalmic indications. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this area.

Chemical Properties and Mechanism of Action

Anecortave acetate is a synthetic analogue of cortisol. Its chemical structure has been modified to enhance its anti-angiogenic properties while eliminating glucocorticoid receptor-mediated activity.[2][6]

The primary mechanism of anecortave acetate's anti-angiogenic effect is the inhibition of protease-mediated breakdown of the extracellular matrix (ECM).[4][5] This process is crucial for the migration and proliferation of vascular endothelial cells, which are key steps in angiogenesis. Anecortave acetate achieves this by:

  • Inhibiting Matrix Metalloproteinases (MMPs) and urokinase Plasminogen Activator (uPA): These enzymes are essential for degrading the basement membrane and ECM, allowing endothelial cells to migrate.[4][6]

Preclinical studies have also suggested that anecortave acetate can down-regulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1).[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for anecortave acetate's anti-angiogenic activity.

anecortave_acetate_pathway cluster_angiogenic_stimuli Angiogenic Stimuli (e.g., VEGF, IGF-1) cluster_endothelial_cell Vascular Endothelial Cell cluster_proteases Protease Production cluster_inhibitor Inhibitor Production cluster_migration Cellular Processes VEGF VEGF uPA uPA VEGF->uPA stimulates MMPs MMPs VEGF->MMPs stimulates IGF1 IGF-1 IGF1->uPA stimulates IGF1->MMPs stimulates ECM_degradation ECM Degradation uPA->ECM_degradation leads to MMPs->ECM_degradation leads to PAI1 PAI-1 PAI1->uPA inhibits Cell_Migration Cell Migration ECM_degradation->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Anecortave Anecortave Acetate Anecortave->uPA inhibits Anecortave->MMPs inhibits Anecortave->PAI1 stimulates endothelial_cell_migration_workflow cluster_prep Cell and Plate Preparation cluster_assay Migration Assay cluster_analysis Analysis culture_cells Culture human vascular endothelial cells (VECs) to confluence prepare_chambers Prepare Boyden chambers with porous membrane culture_cells->prepare_chambers coat_membrane Coat membrane with extracellular matrix protein (e.g., fibronectin) prepare_chambers->coat_membrane add_chemoattractant Add chemoattractant (e.g., VEGF) to lower chamber coat_membrane->add_chemoattractant add_cells Add VECs with or without anecortave acetate to upper chamber add_chemoattractant->add_cells incubate Incubate for several hours to allow migration add_cells->incubate fix_stain Fix and stain cells that have migrated to the underside of the membrane incubate->fix_stain quantify Quantify migrated cells by microscopy fix_stain->quantify compare Compare cell migration in treated vs. untreated groups quantify->compare cam_assay_workflow cluster_prep Egg Preparation cluster_treatment Treatment Application cluster_analysis Analysis incubate_eggs Incubate fertilized chicken eggs for 3-4 days create_window Create a small window in the eggshell to expose the CAM incubate_eggs->create_window apply_substance Apply a carrier (e.g., filter disk) containing anecortave acetate or control to the CAM create_window->apply_substance seal_incubate Seal the window and continue incubation for 2-3 days apply_substance->seal_incubate observe_angiogenesis Observe and photograph the CAM vasculature seal_incubate->observe_angiogenesis quantify_vessels Quantify the degree of angiogenesis (e.g., vessel length, branch points) observe_angiogenesis->quantify_vessels compare_groups Compare angiogenesis in treated vs. control groups quantify_vessels->compare_groups

References

Anecortave Acetate: A Multifaceted Inhibitor of Vascular Endothelial Growth Factor and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anecortave (B1667395) acetate (B1210297), a synthetic cortisene derivative, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest in the study and treatment of neovascular diseases. Devoid of clinically relevant glucocorticoid activity, its mechanism of action is multifactorial, targeting several key stages of the angiogenic cascade.[1][2] A primary focus of its activity is the modulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic signal. This technical guide provides a comprehensive overview of the effects of anecortave acetate on VEGF, detailing its impact on VEGF expression, its downstream signaling pathways, and the experimental evidence supporting these findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of this unique angiostatic agent.

Introduction to Anecortave Acetate

Anecortave acetate is a structural analog of cortisol, modified to eliminate glucocorticoid receptor-mediated activity while enhancing its angiostatic capabilities.[2][3] This modification involves the removal of the 11-beta hydroxyl group, the addition of a double bond at the C9-11 position, and the addition of an acetate group at the C21 position.[1] These changes result in a compound that inhibits neovascularization through a distinct mechanism, making it a valuable tool for studying and potentially treating angiogenesis-dependent pathologies.[1][4]

Mechanism of Action: A Multi-pronged Attack on Angiogenesis

Anecortave acetate exerts its anti-angiogenic effects through a broad-spectrum mechanism that is independent of the initial angiogenic stimulus.[5][6] This allows it to inhibit neovascularization induced by various factors, not limited to VEGF.[7] The core of its action lies in the inhibition of the proteolytic cascade necessary for endothelial cell migration and the direct modulation of pro-angiogenic growth factor signaling.[5]

Inhibition of Extracellular Matrix Degradation

A crucial step in angiogenesis is the breakdown of the basement membrane and extracellular matrix, which allows vascular endothelial cells to migrate and form new blood vessels. Anecortave acetate interferes with this process by:

  • Inhibiting Matrix Metalloproteinases (MMPs): It has been shown to down-regulate the activity of MMP-2 and MMP-9.[8][9]

  • Inhibiting Urokinase Plasminogen Activator (uPA): Anecortave acetate inhibits the expression of uPA, a key enzyme in the proteolytic cascade.[1][5]

The following diagram illustrates the inhibitory effect of anecortave acetate on the proteolytic cascade.

G cluster_0 Angiogenic Stimulus (e.g., Hypoxia, Inflammation) cluster_1 Endothelial Cell Activation cluster_2 Extracellular Matrix Degradation cluster_3 Endothelial Cell Migration & Proliferation cluster_4 Anecortave Acetate Intervention Angiogenic_Stimulus Angiogenic_Stimulus uPA uPA Expression Angiogenic_Stimulus->uPA MMPs MMP Expression Angiogenic_Stimulus->MMPs ECM_Degradation ECM Degradation uPA->ECM_Degradation MMPs->ECM_Degradation Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Anecortave_Acetate Anecortave_Acetate Anecortave_Acetate->uPA Anecortave_Acetate->MMPs PAI1 PAI-1 Production Anecortave_Acetate->PAI1 PAI1->uPA

Inhibition of Proteolytic Cascade by Anecortave Acetate.

Direct Effects on Vascular Endothelial Growth Factor (VEGF)

Beyond its influence on the extracellular matrix, anecortave acetate directly impacts the VEGF signaling pathway, a critical driver of angiogenesis.

Downregulation of VEGF Expression
  • Inhibition of VEGF mRNA Transcription: Studies have demonstrated that anecortave acetate inhibits the transcription of VEGF mRNA, which is typically upregulated during angiogenesis.[1]

  • Reduction of VEGF Protein Levels: In a rat model of oxygen-induced retinopathy (OIR), anecortave acetate injection significantly reduced VEGF protein levels at one and two days post-oxygen exposure.[1][10] This effect is believed to result from the direct action of anecortave acetate on hypoxic Müller cells.[10] In vitro experiments with hypoxic Müller cells showed that anecortave acetate caused a dose-dependent reduction in VEGF concentration.[10][11]

Modulation of VEGF Receptor

Anecortave acetate has also been shown to down-regulate the expression of VEGF receptor-2 (VEGFR2), a key receptor through which VEGF mediates its pro-angiogenic effects.[8] This suggests that even if VEGF is present, its ability to stimulate endothelial cells is diminished.

The following diagram illustrates the signaling pathway of anecortave acetate's effect on VEGF.

G cluster_0 Hypoxic Conditions cluster_1 Cellular Response cluster_2 VEGF Signaling cluster_3 Anecortave Acetate Intervention Hypoxia Hypoxia VEGF_mRNA VEGF mRNA Transcription Hypoxia->VEGF_mRNA VEGF_Protein VEGF Protein Synthesis VEGF_mRNA->VEGF_Protein VEGF_Binding VEGF Binding to VEGFR2 VEGF_Protein->VEGF_Binding VEGFR2 VEGFR2 Expression VEGFR2->VEGF_Binding Angiogenesis Angiogenesis VEGF_Binding->Angiogenesis Anecortave_Acetate Anecortave_Acetate Anecortave_Acetate->VEGF_mRNA Anecortave_Acetate->VEGFR2

Anecortave Acetate's Modulation of the VEGF Pathway.

Quantitative Data on Anecortave Acetate's Effects

The anti-angiogenic and VEGF-modulating effects of anecortave acetate are supported by quantitative data from various preclinical and clinical studies.

ParameterModel SystemEffect of Anecortave AcetateReference
PAI-1 and PAI-1 mRNA Levels Rat Model of Retinopathy of Prematurity6- to 9-fold increase in retinal levels[1][5]
IGF-1 and IGF-1 Receptor Expression Rat Model of Retinopathy of Prematurity36.9% reduction in IGF-1, 50.5% reduction in IGF-1 receptor[1]
Retinal Neovascularization Rat Pup Model of Retinopathy of Prematurity66% inhibition[5]
Corneal Blood Vessel Growth Rabbit Lipopolysaccharide-induced Corneal Neovascularization Model>90% inhibition[5]
VEGF mRNA Levels Rat Model of Oxygen-Induced Retinopathy1.8-fold decrease at 6-days post-oxygen exposure[10]
VEGF Concentration Hypoxic Rat Müller Cells (in vitro)18% reduction with 1.0µM, 28% reduction with 10µM[10]
Vision Maintenance (Clinical Trial) Patients with Exudative AMD73% of patients maintained vision vs. 47% in placebo group[1]
Vision Preservation (Clinical Trial) Patients with Exudative AMD45% of patients preserved vision vs. 49% in PDT group (not statistically significant)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of anecortave acetate.

In Vivo Model: Rat Oxygen-Induced Retinopathy (OIR)
  • Objective: To assess the effect of anecortave acetate on retinal neovascularization and VEGF expression in a model of retinopathy of prematurity.

  • Methodology:

    • Newborn rat pups are exposed to a hyperoxic environment (e.g., 75% oxygen) for a defined period (e.g., 5 days) to induce vaso-obliteration in the retina.

    • The pups are then returned to room air, which creates a relative hypoxia, stimulating neovascularization.

    • Anecortave acetate or a vehicle control is administered via intravitreal injection.

    • Retinas are harvested at various time points post-injection.

    • Analysis:

      • Neovascularization Quantification: Retinal flat mounts are prepared and stained (e.g., with ADPase) to visualize the vasculature. The extent of neovascularization is quantified.

      • VEGF Protein Measurement: Retinal lysates are analyzed by ELISA to determine VEGF protein concentrations.[10]

      • VEGF mRNA Measurement: Total RNA is extracted from the retinas, and VEGF mRNA levels are quantified using real-time RT-PCR.[10]

The following workflow diagram illustrates the rat OIR experimental protocol.

G cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis A Newborn Rat Pups B Hyperoxic Exposure (e.g., 75% O2) A->B C Return to Room Air (Relative Hypoxia) B->C D Intravitreal Injection (Anecortave Acetate or Vehicle) C->D E Retina Harvesting D->E F Retinal Flat Mounts (Neovascularization Quantification) E->F G ELISA (VEGF Protein Measurement) E->G H RT-PCR (VEGF mRNA Measurement) E->H

Experimental Workflow for the Rat OIR Model.
In Vitro Model: Hypoxic Müller Cell Culture

  • Objective: To investigate the direct effect of anecortave acetate on VEGF production by retinal cells under hypoxic conditions.

  • Methodology:

    • Rat Müller cells are cultured to near confluency.

    • The cells are then treated with varying concentrations of anecortave acetate (e.g., 0.1µM–10µM) or a vehicle control.[10]

    • The cultures are placed in a hypoxic environment (e.g., <2% oxygen) for a specified duration (e.g., 24 hours).[10]

    • Analysis:

      • VEGF in Conditioned Medium: The culture medium is collected, and the concentration of secreted VEGF is measured by ELISA.[10]

      • VEGF mRNA in Cell Lysates: The cells are lysed, and total RNA is extracted. VEGF mRNA levels are quantified by real-time RT-PCR.[11]

Conclusion

Anecortave acetate represents a unique angiostatic agent with a multifaceted mechanism of action that distinguishes it from other anti-angiogenic therapies. Its ability to inhibit angiogenesis by targeting both the proteolytic cascade and the VEGF signaling pathway underscores its potential as a therapeutic agent for a range of neovascular diseases. The comprehensive data from preclinical and clinical studies provide a strong foundation for its continued investigation and development. This technical guide has summarized the key findings related to anecortave acetate's effects on VEGF, offering valuable insights for researchers and drug development professionals working in the field of angiogenesis.

References

Preclinical Profile of Anecortave Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) is a synthetically modified cortisol analogue designed to be a potent inhibitor of angiogenesis, the formation of new blood vessels. Unlike its parent compound, anecortave acetate lacks significant glucocorticoid activity, thereby minimizing the potential for steroid-related side effects.[1] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action and anti-angiogenic efficacy of anecortave acetate in various in vitro and in vivo models. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of novel anti-angiogenic therapies.

Mechanism of Action

Anecortave acetate exerts its anti-angiogenic effects through a multi-faceted mechanism that targets key steps in the angiogenic cascade. It acts downstream of various angiogenic stimuli, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), making it a broad-spectrum inhibitor of neovascularization.[1] The core of its mechanism revolves around the regulation of extracellular matrix remodeling and endothelial cell behavior.

Specifically, anecortave acetate has been shown to:

  • Inhibit the expression of urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs) : These enzymes are crucial for the degradation of the basement membrane, a critical step for endothelial cell migration and invasion.[1][2]

By modulating the balance of these key regulators, anecortave acetate effectively halts the progression of new blood vessel formation.

Signaling Pathway

The signaling pathway affected by anecortave acetate focuses on the downstream effectors of angiogenic signaling, primarily the regulation of proteolytic enzymes essential for endothelial cell migration and invasion.

anecortave_acetate_signaling_pathway cluster_0 Angiogenic Stimuli cluster_1 Endothelial Cell cluster_2 Extracellular Matrix Degradation cluster_3 Angiogenesis VEGF VEGF uPA uPA Expression VEGF->uPA MMPs MMP Expression VEGF->MMPs bFGF bFGF bFGF->uPA bFGF->MMPs ECM_Degradation ECM Degradation uPA->ECM_Degradation MMPs->ECM_Degradation PAI1 PAI-1 Production PAI1->uPA Inhibits Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Anecortave Anecortave Acetate Anecortave->uPA Inhibits Anecortave->MMPs Inhibits Anecortave->PAI1 Stimulates

Caption: Signaling pathway of anecortave acetate's anti-angiogenic action.

In Vitro Preclinical Studies

Anecortave acetate has demonstrated significant anti-angiogenic activity in various in vitro models utilizing vascular endothelial cells. These studies have been instrumental in dissecting the molecular mechanisms underlying its efficacy.

Quantitative Data from In Vitro Studies
Cell TypeAssayEffect of Anecortave Acetate/Desacetate
Human Vascular Endothelial Cells (VECs)Proliferation AssayInhibition of proliferation.[1]
Human Retinal Microvascular Endothelial Cells (HRMECs)PAI-1 mRNA Expression (Quantitative PCR)1.6-fold peak increase at 2 hours post-treatment with 100 µM anecortave desacetate.[3]
Human Retinal Microvascular Endothelial Cells (HRMECs)PAI-1 Protein Levels (Western Blot)5.7-fold peak increase at 36 hours post-treatment with 100 µM anecortave desacetate.[3]
Experimental Protocols: In Vitro Assays
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant vascular endothelial cells.

  • Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium, typically supplemented with growth factors such as VEGF.

  • Assay Procedure:

    • Seed cells in 96-well plates at a predetermined density.

    • After cell attachment, replace the medium with a low-serum medium.

    • Treat cells with varying concentrations of anecortave acetate or its active metabolite, anecortave desacetate. Include positive (growth factors alone) and negative (basal medium) controls.

    • Incubate for a period of 24-72 hours.

    • Assess cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or direct cell counting.

  • Endpoint: Quantification of cell viability or DNA synthesis to determine the inhibitory effect of anecortave acetate on proliferation.

  • Cell Line: Confluent monolayer of human vascular endothelial cells.

  • Assay Procedure:

    • Create a "scratch" or cell-free gap in the confluent cell monolayer using a sterile pipette tip.

    • Wash with phosphate-buffered saline (PBS) to remove dislodged cells.

    • Replace with fresh medium containing different concentrations of anecortave acetate.

    • Capture images of the scratch at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

    • Measure the width of the scratch at different points and calculate the rate of closure.

  • Endpoint: The percentage of wound closure over time is used to quantify the effect of anecortave acetate on endothelial cell migration.

  • Sample Preparation: Collect conditioned media from endothelial cell cultures treated with or without anecortave acetate.

  • Assay Procedure:

    • Perform SDS-PAGE using a gel co-polymerized with a substrate for MMPs, such as gelatin for MMP-2 and MMP-9.

    • After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.

    • Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

    • Stain the gel with Coomassie Brilliant Blue.

  • Endpoint: Areas of enzymatic activity will appear as clear bands against a blue background, indicating the degradation of the substrate. The intensity of the bands can be quantified using densitometry.

In Vivo Preclinical Studies

The anti-angiogenic potential of anecortave acetate has been confirmed in several well-established in vivo models of neovascularization.

Quantitative Data from In Vivo Studies
Animal ModelTreatmentOutcome
Rat Pup Model of Retinopathy of PrematurityIntravitreal injection of anecortave acetate66% inhibition of retinal neovascularization.[1]
Rat Model of Light-Induced Retinal NeovascularizationMonthly subconjunctival injectionsApproximately 30% reduction in neovascularization.[1]
Rat Pup Model of Retinopathy of PrematurityIntravitreal injection of 5 µl of 10% anecortave acetate suspension6- to 9-fold increase in retinal PAI-1 mRNA and protein levels within 24-72 hours.[1][2]
33% reduction in pro-MMP-9 and 55% reduction in active MMP-9 at day 1.[3]
55% reduction in pro-MMP-9 at day 6.[3]
LH(BETA)T(AG) Mouse Model of RetinoblastomaSingle subconjunctival injection (150-1200 µg)Statistically significant reduction in tumor burden.
Experimental Protocols: In Vivo Models
  • Animal Strain: Newborn Sprague-Dawley rats.

  • Induction of ROP:

    • On postnatal day 0 (P0), place newborn pups and their nursing dam in an environment with alternating cycles of 50% and 10% oxygen every 24 hours for 14 days.

    • On P14, return the animals to room air to induce retinal neovascularization.

  • Treatment: On P14, administer a single intravitreal injection of anecortave acetate (e.g., 5 µl of a 10% suspension) into one eye. The contralateral eye can serve as a control (e.g., vehicle injection).

  • Assessment:

    • At various time points post-injection (e.g., P18, P20), euthanize the animals and enucleate the eyes.

    • Dissect the retinas and prepare retinal flat mounts.

    • Stain the retinal vasculature (e.g., with fluorescently labeled lectin or through ADPase histochemistry).

    • Quantify the area of neovascularization using image analysis software.

  • Preparation:

    • Use fertilized chicken eggs, incubated at 37.5°C and 60-70% humidity.

    • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Application of Anecortave Acetate:

    • Prepare a sterile, non-toxic carrier for anecortave acetate (e.g., a methylcellulose (B11928114) disc or a biocompatible polymer pellet).

    • Place the carrier containing a defined dose of anecortave acetate directly onto the CAM.

  • Assessment:

    • After a set incubation period (e.g., 48-72 hours), observe the CAM under a stereomicroscope.

    • Quantify the anti-angiogenic effect by measuring the avascular zone around the carrier, counting the number of blood vessel branch points within a defined area, or assessing the overall vascular density.

    • Image the CAM for documentation and analysis.

  • Animal Model: New Zealand White rabbits.

  • Assay Procedure:

    • Under anesthesia, create a small pocket in the avascular corneal stroma of the rabbit eye.

    • Implant a slow-release polymer pellet containing an angiogenic stimulus (e.g., bFGF or VEGF) into the pocket.

    • Anecortave acetate can be co-incorporated into the pellet or administered systemically or topically.

  • Assessment:

    • Observe the cornea daily using a slit-lamp biomicroscope.

    • Measure the length and clock hours of new blood vessel growth from the limbus towards the pellet.

    • The area of neovascularization can be calculated based on these measurements.

    • The experiment is typically continued for 7-14 days.

Experimental Workflow for In Vivo Preclinical Evaluation

in_vivo_workflow cluster_0 Model Selection cluster_1 Treatment Administration cluster_2 Data Collection & Analysis cluster_3 Outcome ROP Rat ROP Model Intravitreal Intravitreal Injection ROP->Intravitreal CAM Chick CAM Assay Topical Topical/Pellet Application CAM->Topical Cornea Rabbit Corneal Pocket Cornea->Topical Tumor Mouse Tumor Model Subconjunctival Subconjunctival Injection Tumor->Subconjunctival Imaging Imaging (e.g., Flat Mounts, Slit-lamp) Intravitreal->Imaging Molecular Molecular Analysis (qPCR, Western, Zymography) Intravitreal->Molecular Topical->Imaging Histology Histopathology Subconjunctival->Histology Quantification Quantification of Neovascularization Imaging->Quantification Efficacy Assessment of Anti-Angiogenic Efficacy Quantification->Efficacy Molecular->Efficacy Histology->Efficacy

Caption: General workflow for in vivo preclinical evaluation of anecortave acetate.

Conclusion

The preclinical data for anecortave acetate robustly support its role as a potent and broad-spectrum inhibitor of angiogenesis. Its unique mechanism of action, centered on the modulation of extracellular matrix-degrading enzymes, distinguishes it from other anti-angiogenic agents that primarily target specific growth factors. The comprehensive in vitro and in vivo studies detailed in this guide provide a strong foundation for its clinical development and highlight its therapeutic potential for the treatment of a variety of neovascular diseases. This document serves as a technical resource to facilitate further research and development in the field of anti-angiogenic therapies.

References

Anecortave Acetate: A Technical Overview of its Potential as a Glaucoma Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anecortave (B1667395) acetate (B1210297), a synthetic analog of cortisol, was investigated as a potential therapeutic agent for glaucoma, primarily due to its intraocular pressure (IOP)-lowering effects observed in clinical studies. As a member of the cortisene class of compounds, it is structurally modified to eliminate glucocorticoid receptor-mediated activity, thereby avoiding the common side effect of IOP elevation associated with traditional corticosteroids.[1][2][3][4] This technical guide provides an in-depth review of the quantitative data from clinical trials, detailed experimental protocols for its administration, and an exploration of its proposed mechanism of action. While the development of anecortave acetate for glaucoma was ultimately discontinued, the data and methodologies remain a valuable resource for researchers in the field of ophthalmic drug development.[5]

Efficacy in Intraocular Pressure Reduction: Quantitative Data

Clinical trials investigating anecortave acetate for both steroid-induced ocular hypertension and primary open-angle glaucoma (OAG) have yielded quantitative data on its efficacy in reducing intraocular pressure. The following tables summarize the key findings from these studies.

Table 1: IOP Reduction in Patients with Steroid-Induced Ocular Hypertension

Study PopulationTreatment GroupBaseline Mean IOP (mmHg)Mean IOP Reduction at 1 MonthPercentage IOP Reduction at 1 Month
8 eyes of 7 patients with medically uncontrolled IOP following triamcinolone (B434) acetonide injections24 mg Anecortave Acetate39.914.1 mmHg34.5%

Data from an uncontrolled case series.[6][7]

Table 2: IOP Reduction in a Randomized Controlled Trial for Steroid-Induced Elevated IOP

Treatment GroupBaseline Mean IOP (mmHg)Mean IOP Reduction from Baseline at Week 4 (mmHg)Percentage IOP Reduction from Baseline at Week 4Statistical Significance (p-value vs. Vehicle)Mean Time to Treatment Failure (Days)
Vehicle34.13.49.1%-32.2
3 mg Anecortave Acetate31.13.110.7%Not Significant38.9
15 mg Anecortave Acetate37.611.531.3%0.048756.3
30 mg Anecortave Acetate32.95.416.6%Not Significant32.6

Data from a double-masked, randomized, placebo-controlled, multicenter, parallel-group trial involving 70 patients.[1]

Table 3: IOP Reduction in Patients with Open-Angle Glaucoma (3-Month Data)

Treatment GroupMean Change in IOP from Baseline at 3 Months (%)Statistical Significance (p-value vs. Vehicle)
Vehicle-2%-
3 mg Anecortave Acetate-15%0.0536
15 mg Anecortave Acetate-16%0.0526
30 mg Anecortave Acetate-19%0.0120

Data from a 12-month, multicenter, proof-of-concept study involving 85 patients with OAG.[8]

Experimental Protocols

The primary route of administration for anecortave acetate in glaucoma clinical trials was via an anterior juxtascleral depot (AJD). This method was designed to create a sustained-release reservoir of the drug in the sub-Tenon's space.

Preparation and Administration of Anecortave Acetate via Anterior Juxtascleral Depot

Objective: To deliver a sustained-release depot of anecortave acetate to the anterior segment of the eye for the treatment of elevated IOP.

Materials:

  • Anecortave acetate sterile suspension (e.g., 30 mg/mL)

  • Topical anesthetic solution

  • Syringe (e.g., 1 mL)

  • 30-gauge needle

  • Eyelid speculum

  • Calipers

Procedure:

  • Patient Preparation: Instill topical anesthetic drops into the conjunctival sac of the eye to be treated.

  • Injection Site Identification: The anterior juxtascleral depot is typically placed 3 to 5 mm from the limbus in the inferior quadrants (e.g., between the 4 and 8 o'clock positions).[8]

  • Injection:

    • Gently displace the conjunctiva and Tenon's capsule with a cotton-tipped applicator.

    • Insert the 30-gauge needle, bevel up, through the conjunctiva and Tenon's capsule into the sub-Tenon's space.

    • Slowly inject the anecortave acetate suspension over 30 to 90 seconds to form a depot.[8]

    • The volume of injection varies depending on the desired dose (e.g., 0.8 mL of a 3% solution for a 24 mg dose).[7]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to minimize reflux.

    • Monitor the patient for any immediate adverse events.

Clinical Trial Methodologies

Study Design:

  • Most studies were designed as randomized, controlled, multicenter trials.[1]

  • A typical design involved a washout period for patients on existing glaucoma medications, followed by randomization to receive either anecortave acetate at varying doses or a vehicle control.[8]

Inclusion Criteria:

  • Patients with a diagnosis of open-angle glaucoma with visual field changes or steroid-induced ocular hypertension.[8]

  • IOP within a specified range (e.g., 24 to 36 mmHg) off therapy.[8]

Exclusion Criteria:

  • Forms of glaucoma other than open-angle glaucoma (in OAG studies).

  • Recent intraocular surgery.

  • Use of other investigational drugs.

Efficacy Endpoints:

  • Primary: Mean change in IOP from baseline at a predefined time point (e.g., 4 weeks or 3 months).[1][8]

  • Secondary: Time to treatment failure, defined as IOP exceeding a certain threshold or requiring rescue medication.[1]

Statistical Analysis:

  • Analysis of variance (ANOVA) or repeated measures analysis of variance was used to compare IOP changes between treatment groups.[1]

  • Kaplan-Meier survival analysis was employed to assess the time to treatment failure.[1]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which anecortave acetate lowers IOP is not fully understood.[6] However, it is known to be distinct from that of glucocorticoids as it does not bind to the glucocorticoid receptor.[1] Its well-characterized anti-angiogenic properties may offer some insights into its effects on ocular tissues.

Proposed Mechanism for IOP Reduction

Preclinical studies in a mouse model of steroid-induced glaucoma suggest that anecortave acetate may reverse the decrease in outflow facility caused by steroid treatment.[9] The study also indicated that anecortave acetate affects myocilin expression.[9] The trabecular meshwork, a key tissue in regulating aqueous humor outflow and IOP, is a likely target.

IOP_Lowering_Pathway Anecortave Anecortave Acetate TM_Cell Trabecular Meshwork Cells Anecortave->TM_Cell Outflow Increase in Aqueous Humor Outflow Facility TM_Cell->Outflow ? Myocilin Modulation of Myocilin Expression TM_Cell->Myocilin IOP Reduction in Intraocular Pressure Outflow->IOP

Hypothetical IOP-lowering pathway of anecortave acetate.
Anti-Angiogenic Signaling Pathway

Anecortave acetate's anti-angiogenic effects are better characterized. It acts downstream of the initial angiogenic stimuli, inhibiting the proteolytic cascade necessary for endothelial cell migration and the formation of new blood vessels.[2][10]

Anti_Angiogenic_Pathway cluster_ECM Extracellular Matrix Degradation uPA uPA Endothelial_Migration Inhibition of Endothelial Cell Migration uPA->Endothelial_Migration MMPs MMPs MMPs->Endothelial_Migration Anecortave Anecortave Acetate Anecortave->uPA Inhibits Expression Anecortave->MMPs Inhibits Expression PAI1 PAI-1 Anecortave->PAI1 Stimulates Production PAI1->uPA

Anti-angiogenic mechanism of anecortave acetate.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a clinical trial evaluating anecortave acetate for glaucoma.

Experimental_Workflow cluster_screening Patient Screening Inclusion Inclusion Criteria Met (e.g., OAG, IOP 24-36 mmHg) Exclusion Exclusion Criteria Absent Washout Washout of Prior Glaucoma Medications Randomization Randomization Washout->Randomization Treatment Anecortave Acetate AJD (e.g., 3, 15, 30 mg) Randomization->Treatment Control Vehicle Control AJD Randomization->Control FollowUp Follow-up Visits (e.g., Day 1, Week 1, Month 1, 2, 3) Treatment->FollowUp Control->FollowUp IOP_Measurement IOP Measurement FollowUp->IOP_Measurement Data_Analysis Data Analysis (ANOVA, Kaplan-Meier) IOP_Measurement->Data_Analysis

Typical clinical trial workflow for anecortave acetate in glaucoma.

Conclusion

Anecortave acetate demonstrated a statistically significant IOP-lowering effect, particularly at the 15 mg dose in patients with steroid-induced ocular hypertension.[1] Its unique mechanism, devoid of glucocorticoid receptor activity, presented a promising avenue for glaucoma treatment. While its development was halted, the clinical data and the novel anterior juxtascleral depot delivery method provide valuable insights for future research into sustained-release glaucoma therapies. Further investigation into the molecular pathways within the trabecular meshwork affected by cortisenes could uncover new targets for IOP reduction.

References

Methodological & Application

Application Notes and Protocols for Anecortave Acetate in Animal Models of AMD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of anecortave (B1667395) acetate (B1210297) in preclinical animal models of Age-Related Macular Degeneration (AMD), with a primary focus on the widely used laser-induced choroidal neovascularization (CNV) model.

Introduction

Anecortave acetate is a synthetic cortisene with angiostatic properties, making it a compound of interest for diseases characterized by abnormal blood vessel growth, such as the exudative (wet) form of AMD.[1][2] It is a derivative of cortisol, chemically modified to minimize glucocorticoid activity while enhancing its antiangiogenic effects.[3][4] Preclinical studies have demonstrated its efficacy in various animal models of neovascularization.[5] Anecortave acetate's mechanism of action is multifactorial, targeting several points in the angiogenic cascade.[1][2] Unlike agents that target a single growth factor, it appears to inhibit neovascularization irrespective of the specific angiogenic stimulus.[3][4]

Mechanism of Action

Anecortave acetate inhibits angiogenesis through several mechanisms:

  • Inhibition of Proteolytic Enzymes: It inhibits the activity of urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are crucial for the breakdown of the extracellular matrix, a necessary step for endothelial cell migration and new blood vessel formation.[1][3]

  • Downregulation of Angiogenic Factors: It has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1).[1]

This multi-pronged approach makes anecortave acetate a robust candidate for inhibiting the complex process of choroidal neovascularization.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of anecortave acetate in animal models.

Table 1: Efficacy of Intravitreal Anecortave Acetate in a Laser-Induced CNV Mouse Model

Treatment GroupNMean CNV Area (arbitrary units)Percentage Inhibition vs. Vehiclep-value vs. Vehicle
Vehicle----
0.1% Anecortave Acetate--No significant inhibition>0.05
1% Anecortave Acetate--No significant inhibition>0.05
10% Anecortave Acetate--57.8%<0.001
Data adapted from a study in C57BL/J mice 14 days after laser-induced CNV. The original study did not provide the N and Mean CNV area in the abstract, but the percentage inhibition and p-value were reported.

Table 2: Effect of Anecortave Acetate on Matrix Metalloproteinase (MMP) Levels in a Rat Model of Retinopathy of Prematurity

Time PointMMP AnalyzedReduction vs. Vehicle Controlp-value
1 Day Post-Injectionpro-MMP-933%<0.05
Active MMP-955%<0.02
pro-MMP-239%<0.05
Active MMP-242%<0.02
6 Days Post-Injectionpro-MMP-955%<0.01
pro-MMP-250%<0.05
Active MMP-230%<0.05
Data from a study in a rat model of oxygen-induced retinopathy, a model of neovascularization.[6]

Experimental Protocols

Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction of CNV in mice, a widely accepted model for wet AMD.[7]

Materials:

  • C57BL/6J mice (female, 6-8 weeks of age)

  • Ketamine (40 mg/kg) and Xylazine (20 mg/kg) for anesthesia

  • Tropicamide (B1683271) eye drops for pupil dilation

  • Hydroxypropyl methylcellulose (B11928114) (2%)

  • Image-guided laser system (e.g., Micron IV) with a 532 nm laser

  • Cover slip

Procedure:

  • Anesthetize the mice with an intraperitoneal injection of ketamine and xylazine.

  • Dilate the pupils with tropicamide eye drops.

  • Apply hydroxypropyl methylcellulose to the cornea to maintain hydration and for optical clarity.

  • Place the mouse on the laser system's platform.

  • Use a cover slip to gently flatten the cornea for better visualization of the fundus.

  • Deliver four laser burns around the optic disc using the following parameters:

    • Wavelength: 532 nm

    • Power: 230-280 mW

    • Duration: 70-100 ms

    • Spot size: 50-75 µm

  • A small bubble formation at the laser site indicates a successful rupture of Bruch's membrane.

  • Post-procedure, apply an antibiotic ointment to the eyes and monitor the animals until they recover from anesthesia.

Protocol 2: Administration of Anecortave Acetate

Anecortave acetate can be administered via intravitreal injection or as a posterior juxtascleral depot (PJD).

A. Intravitreal Injection

  • Immediately following laser treatment, anesthetized mice are administered a single intravitreal injection.

  • Using a 33-gauge needle on a Hamilton syringe, inject 1 µL of the anecortave acetate suspension into the vitreous cavity.

  • The injection should be made through the pars plana, approximately 1 mm posterior to the limbus.

  • Care should be taken to avoid damage to the lens.

B. Posterior Juxtascleral Depot (PJD)

This method is designed for sustained drug delivery.

  • A small incision is made in the conjunctiva and Tenon's capsule to expose the sclera.

  • A specialized curved cannula is used to create a pocket in the sub-Tenon's space extending to the posterior pole of the eye, near the macula.

  • The anecortave acetate suspension is then injected into this pocket, forming a depot against the sclera.

  • The conjunctiva is closed with sutures.

Protocol 3: Quantification of CNV via Choroidal Flat Mounts

This protocol is for the ex vivo analysis of CNV at the study endpoint (typically 14 days post-laser).

Materials:

  • 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Triton X-100 (0.3%)

  • Rhodamine-labeled Ricinus communis agglutinin I (or other endothelial cell-specific lectin/antibody)

  • VECTASHIELD Mounting Medium

  • Confocal microscope

  • ImageJ or similar image analysis software

Procedure:

  • Euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% PFA overnight.

  • Dissect the anterior segment and remove the retina.

  • The remaining RPE-choroid-sclera complex is permeabilized with 0.3% Triton X-100.

  • Incubate the tissue with the fluorescently labeled lectin to stain the neovasculature.

  • Make four radial incisions in the choroidal cup to allow it to be flattened.

  • Mount the choroidal flat mount on a slide with the RPE side up using VECTASHIELD Mounting Medium.

  • Acquire Z-stack images of the CNV lesions using a confocal microscope.

  • Use ImageJ to measure the volume of the stained neovascular lesions. This is done by summing the stained area in each slice of the Z-stack and multiplying by the distance between slices.[8]

Visualizations

Signaling Pathway of Anecortave Acetate's Anti-Angiogenic Action

Anecortave_Acetate_Pathway cluster_Angiogenic_Stimuli Angiogenic Stimuli (e.g., Hypoxia, Inflammation) cluster_Anecortave_Action Anecortave Acetate cluster_Proteolytic_Cascade Proteolytic Cascade cluster_Angiogenesis_Outcome Angiogenesis Outcome Angiogenic_Factors VEGF, IGF-1 uPA uPA Angiogenic_Factors->uPA MMPs MMPs Angiogenic_Factors->MMPs Anecortave Anecortave Acetate Anecortave->Angiogenic_Factors Inhibits Expression Anecortave->uPA Inhibits Activity Anecortave->MMPs Inhibits Activity PAI1 PAI-1 Anecortave->PAI1 Stimulates Production Angiogenesis Angiogenesis (Cell Migration, Proliferation) uPA->Angiogenesis MMPs->Angiogenesis PAI1->uPA Inhibits

Caption: Signaling pathway of anecortave acetate in inhibiting angiogenesis.

Experimental Workflow for Anecortave Acetate Efficacy Testing

Experimental_Workflow cluster_Phase1 Day 0: Induction and Treatment cluster_Phase2 Day 1-13: Incubation Period cluster_Phase3 Day 14: Analysis Animal_Prep Anesthetize and Dilate Pupils of Mice Laser_Induction Induce CNV via Laser Photocoagulation Animal_Prep->Laser_Induction Treatment Administer Anecortave Acetate (Intravitreal or PJD) Laser_Induction->Treatment Incubation House Animals for 14 Days Treatment->Incubation Euthanasia Euthanize Mice and Enucleate Eyes Incubation->Euthanasia Flat_Mount Prepare Choroidal Flat Mounts Euthanasia->Flat_Mount Staining Stain for Neovasculature Flat_Mount->Staining Imaging Image with Confocal Microscopy Staining->Imaging Quantification Quantify CNV Volume Imaging->Quantification

Caption: Experimental workflow for testing anecortave acetate in a mouse CNV model.

References

Application Notes and Protocols: Posterior Juxtascleral Depot Delivery of Anecortave Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) (Retaane®) is a synthetic cortisene, a derivative of cortisol acetate, designed to be a potent angiostatic agent devoid of glucocorticoid activity.[1][2] This unique characteristic makes it a compelling candidate for treating ocular diseases characterized by neovascularization, such as exudative age-related macular degeneration (AMD), without the side effects associated with corticosteroids, like increased intraocular pressure or cataract formation.[1][3] The posterior juxtascleral depot (PJD) administration route was specifically developed for anecortave acetate to ensure targeted and sustained drug delivery to the posterior segment of the eye, particularly the macula.[4][5] This method involves placing a depot of the drug suspension onto the scleral surface near the macula, allowing for transscleral diffusion to the choroid and retina.[4][6]

These application notes provide a comprehensive overview of the posterior juxtascleral depot delivery of anecortave acetate, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

cluster_Angiogenesis Angiogenic Cascade cluster_Anecortave Anecortave Acetate Intervention Angiogenic_Stimuli Angiogenic Stimuli (e.g., VEGF, bFGF) ECM_Degradation Extracellular Matrix Degradation Angiogenic_Stimuli->ECM_Degradation induces Endothelial_Cell_Migration Endothelial Cell Migration & Proliferation ECM_Degradation->Endothelial_Cell_Migration Tube_Formation Tube Formation Endothelial_Cell_Migration->Tube_Formation New_Blood_Vessel New Blood Vessel Formation Tube_Formation->New_Blood_Vessel Anecortave Anecortave Acetate Protease_Inhibition Inhibition of Extracellular Proteases Anecortave->Protease_Inhibition PAI1_Induction Induction of PAI-1 Anecortave->PAI1_Induction Protease_Inhibition->ECM_Degradation inhibits Protease_Inhibition->Endothelial_Cell_Migration inhibits PAI1_Induction->ECM_Degradation inhibits

Figure 1. Proposed mechanism of action of anecortave acetate.

Data Presentation

Preclinical Data

Preclinical studies in rabbits and monkeys were instrumental in establishing the feasibility and efficacy of posterior juxtascleral depot delivery of anecortave acetate. These studies demonstrated that this route of administration could achieve and maintain therapeutic drug concentrations in the choroid and retina for up to six months.[4]

Animal ModelAdministration RouteAchieved Macular ConcentrationDuration of Therapeutic LevelsReference
Rabbits & MonkeysPosterior Juxtascleral Depot≥0.1 µMUp to 6 months[4]
Rabbits & MonkeysOral/SystemicNot Acceptable (Rapid Metabolism)-[4]
Rabbits & MonkeysTopical/Subconjunctival<0.1 µM (Subtherapeutic)-[4]
Rabbits & MonkeysIntravitrealAdequate- (Visual axis obscured)[4]
Clinical Data

Clinical trials in human subjects with exudative AMD have demonstrated the safety and efficacy of anecortave acetate administered via posterior juxtascleral depot.

TrialComparison GroupPrimary EndpointKey FindingsReference
C-01-99Verteporfin PDTNon-inferiority in preserving vision at 12 monthsAnecortave acetate was clinically similar to verteporfin PDT in preserving vision at 12 and 24 months with an excellent safety profile.[1]
Pivotal StudyPlaceboMaintenance of vision73% of patients in the anecortave acetate group maintained vision compared to 47% in the placebo group.[10][11]
AARTSham AdministrationProgression of non-exudative to exudative AMDDesigned to evaluate the efficacy of anecortave acetate in preventing the progression of dry AMD to the wet form.[10][12]

Experimental Protocols

Posterior Juxtascleral Depot Administration in a Rabbit Model

This protocol is a synthesized methodology based on descriptions from preclinical studies.[4][13]

Materials:

  • Anecortave acetate suspension (e.g., 30 mg/mL)

  • New Zealand White rabbits (2.5-3.0 kg)

  • General anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Eyelid speculum

  • Fine-toothed forceps

  • Westcott scissors

  • Specially designed blunt, curved cannula (e.g., 19-gauge, 56-degree curve) for posterior juxtascleral delivery

  • Syringe (e.g., 1 mL)

  • Counter-pressure device (optional, to minimize reflux)

  • Topical antibiotic ointment

Procedure:

  • Animal Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Place the rabbit in a stable position to allow access to the eye.

  • Surgical Site Preparation: Instill a topical anesthetic into the conjunctival sac. Insert an eyelid speculum to ensure adequate exposure of the globe.

  • Conjunctival Incision: Using fine-toothed forceps, lift the conjunctiva in the superotemporal quadrant. Make a small radial incision in the conjunctiva and Tenon's capsule approximately 8 mm posterior to the limbus to expose the bare sclera.

  • Cannula Insertion: Gently insert the curved cannula through the incision and advance it posteriorly, following the curvature of the globe, until the tip is positioned over the macula. The cannula should move smoothly between the sclera and Tenon's capsule.

  • Depot Delivery: Slowly inject the anecortave acetate suspension (e.g., 0.5 mL) to form a depot on the scleral surface. If using a counter-pressure device, apply it to the injection site immediately after withdrawal of the cannula to prevent reflux.[14]

  • Closure and Post-operative Care: The conjunctival incision can be left to heal or closed with a single absorbable suture. Apply a topical antibiotic ointment to the eye. Monitor the animal for any signs of adverse reactions according to IACUC guidelines.

cluster_Prep Preparation cluster_Procedure Surgical Procedure cluster_PostOp Post-Operative Care Anesthesia Anesthesia & Positioning Site_Prep Topical Anesthetic & Speculum Anesthesia->Site_Prep Incision Conjunctival & Tenon's Incision Site_Prep->Incision Cannulation Cannula Insertion & Advancement Incision->Cannulation Injection Slow Injection of Anecortave Acetate Cannulation->Injection Withdrawal Cannula Withdrawal Injection->Withdrawal Counter_Pressure Counter-Pressure Application Withdrawal->Counter_Pressure optional Closure Conjunctival Closure (optional) Withdrawal->Closure Counter_Pressure->Closure Antibiotic Topical Antibiotic Closure->Antibiotic Monitoring Animal Monitoring Antibiotic->Monitoring

Figure 2. Experimental workflow for posterior juxtascleral depot delivery.

Conclusion

The posterior juxtascleral depot delivery of anecortave acetate represents a targeted and sustained-release approach for treating neovascular diseases of the posterior segment.[4] Its unique mechanism of action, which targets multiple steps in the angiogenic cascade, offers a broad therapeutic window.[2] Preclinical and clinical studies have demonstrated its potential as a safe and effective long-acting therapy. Although the development of anecortave acetate for AMD was discontinued, the principles and techniques developed for its posterior juxtascleral delivery continue to inform the development of novel drug delivery strategies for the posterior segment of the eye.[12] These application notes and protocols provide a valuable resource for researchers and drug development professionals working in this field.

References

Anecortave Acetate Formulation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) is a synthetic analog of cortisol acetate developed as an angiostatic agent.[1][2] It is structurally modified to remove glucocorticoid activity while enhancing its ability to inhibit neovascularization.[1][3] This unique characteristic makes it a valuable tool for in vitro and in vivo research related to angiogenesis, particularly in ophthalmology. This document provides detailed application notes and protocols for the preparation and use of anecortave acetate formulations in a laboratory setting.

Physicochemical Properties

Anecortave acetate is an off-white to beige solid.[4] Its low water solubility is a key physical property, influencing its formulation as a suspension for sustained local delivery.[3]

PropertyValueSource
Molecular FormulaC23H30O5[5]
Molecular Weight386.48 g/mol [5]
Melting Point230-234°C[4]
Water Solubility0.0113 mg/mL[5]
DMSO Solubility< 1 mg/mL (insoluble or slightly soluble)[6]
Other SolubilitiesSlightly soluble in Chloroform and Methanol.[4]

Storage and Stability

Proper storage of anecortave acetate is crucial to maintain its integrity for research purposes.

FormStorage TemperatureDurationSource
Powder-20°C3 years[7]
Powder4°C2 years[7]
In Solvent-80°C6 months[7][8]
In Solvent-20°C1 month[7][8]

It is important to note that the product is stable at ambient temperature for a few days, which is relevant for shipping.[7] For solutions prepared for animal experiments, if the solution is clear, it can be stored at 4°C for up to one week.[6] If the formulation is a suspension, it is recommended to prepare it fresh for each use.[6]

Experimental Protocols

The following protocols are designed for the preparation of anecortave acetate formulations for in vivo laboratory research. Due to its low solubility, anecortave acetate is often prepared as a solution or suspension using various vehicles.

Protocol 1: DMSO-based Stock Solution

This protocol outlines the preparation of a stock solution in Dimethyl Sulfoxide (DMSO), which can be used for further dilution into aqueous-based formulations.

Materials:

  • Anecortave Acetate powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of anecortave acetate powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[6]

  • Visually inspect the solution for complete dissolution. Note that solubility in DMSO is limited.[6]

  • Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[7][8]

Protocol 2: In Vivo Formulation for Injection (DMSO/Tween 80/Saline)

This protocol describes the preparation of an injectable formulation suitable for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration.

Materials:

  • Anecortave Acetate-DMSO stock solution (from Protocol 1)

  • Tween 80

  • Sterile Saline (0.9% NaCl in water)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Based on the desired final concentration and volume, calculate the required amount of each component. The recommended ratio is 10% DMSO, 5% Tween 80, and 85% Saline.[7]

  • In a sterile tube, add the required volume of the anecortave acetate-DMSO stock solution.

  • Add the required volume of Tween 80 to the tube.

  • Vortex the mixture thoroughly to ensure the DMSO and Tween 80 are well-mixed.

  • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

  • Continue to vortex until a homogenous solution or suspension is formed.

  • This formulation should be prepared fresh before each experiment.

Protocol 3: In Vivo Formulation for Injection (DMSO/PEG300/Tween 80/Saline)

This formulation provides an alternative vehicle for in vivo administration.

Materials:

  • Anecortave Acetate-DMSO stock solution (from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl in water)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the required volumes based on a ratio of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]

  • In a sterile tube, add the anecortave acetate-DMSO stock solution.

  • Add the PEG300 and mix until clear.

  • Add the Tween 80 and mix until clear.

  • Add the sterile saline and mix until clear.[7]

  • Use the formulation immediately after preparation.

Protocol 4: In Vivo Formulation for Injection (DMSO/Corn Oil)

This protocol is for preparing a corn oil-based formulation.

Materials:

  • Anecortave Acetate-DMSO stock solution (from Protocol 1)

  • Sterile Corn Oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • The recommended ratio is 10% DMSO and 90% Corn Oil.[7]

  • To a sterile tube, add the required volume of the anecortave acetate-DMSO stock solution.

  • Add the sterile corn oil to the tube.

  • Vortex the mixture thoroughly to obtain a clear solution or a uniform suspension.[7]

  • This formulation should be prepared fresh for each use.

Visualized Workflows and Pathways

Experimental Workflow for Anecortave Acetate Formulation

The following diagram illustrates the general workflow for preparing an anecortave acetate formulation for laboratory use.

G cluster_prep Preparation cluster_formulation Formulation cluster_final Final Steps weigh Weigh Anecortave Acetate Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve add_vehicle Add Formulation Vehicle(s) (e.g., Tween 80, PEG300, Saline, Corn Oil) dissolve->add_vehicle mix Vortex/Sonicate to Homogenize add_vehicle->mix sterile_filter Sterile Filtration (if applicable) mix->sterile_filter ready Ready for In Vitro / In Vivo Use sterile_filter->ready

Caption: General workflow for preparing anecortave acetate formulations.

Simplified Signaling Pathway of Anecortave Acetate's Anti-Angiogenic Action

Anecortave acetate exerts its anti-angiogenic effects by modulating the activity of endothelial cells and the extracellular matrix. It acts downstream of various angiogenic stimuli.

G cluster_stimuli Angiogenic Stimuli cluster_cellular Endothelial Cell cluster_ecm Extracellular Matrix Remodeling growth_factors Growth Factors (e.g., VEGF) ec_activation Endothelial Cell Activation growth_factors->ec_activation ec_proliferation Proliferation ec_activation->ec_proliferation ec_migration Migration ec_activation->ec_migration proteases Extracellular Proteases (uPA, MMPs) proteases->ec_migration pai1 PAI-1 pai1->proteases anecortave Anecortave Acetate anecortave->ec_proliferation anecortave->ec_migration anecortave->proteases anecortave->pai1

Caption: Anecortave acetate's inhibition of key angiogenic processes.

References

Application Notes and Protocols: Anecortave Acetate Dosage Determination for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) is a synthetic cortisene, a class of steroids that are structurally related to cortisol but lack significant glucocorticoid receptor-mediated activity.[1][2] It has been extensively investigated for its potent anti-angiogenic properties, making it a compound of interest for ocular diseases characterized by neovascularization, such as wet age-related macular degeneration (AMD) and retinoblastoma.[3][4] These application notes provide a comprehensive overview of preclinical dosage determination for anecortave acetate, including its mechanism of action, a summary of dosages used in various animal models, and detailed protocols for key preclinical assays.

Mechanism of Action

Anecortave acetate exerts its anti-angiogenic effects through a multi-faceted mechanism that acts downstream of the initial angiogenic stimuli.[2][5] This broad-spectrum activity allows it to inhibit neovascularization induced by various growth factors.[6] The primary mechanisms include:

  • Inhibition of Extracellular Protease Expression: Anecortave acetate decreases the expression of proteases necessary for the breakdown of the extracellular matrix, a critical step in endothelial cell migration and new blood vessel formation.[5]

  • Inhibition of Endothelial Cell Migration: By preventing the degradation of the surrounding tissue matrix, anecortave acetate effectively halts the movement of endothelial cells, a fundamental process in angiogenesis.[5]

  • Downregulation of Angiogenic Factors: Preclinical studies have demonstrated that anecortave acetate can down-regulate the expression of key angiogenic signaling molecules, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[7]

The following diagram illustrates the proposed signaling pathway for anecortave acetate's anti-angiogenic activity.

Anecortave_Acetate_Signaling_Pathway cluster_0 Angiogenic Stimuli cluster_1 Anecortave Acetate Intervention cluster_2 Cellular Processes Growth Factors (VEGF, IGF-1) Growth Factors (VEGF, IGF-1) Endothelial Cell Endothelial Cell Growth Factors (VEGF, IGF-1)->Endothelial Cell Anecortave Acetate Anecortave Acetate Anecortave Acetate->Growth Factors (VEGF, IGF-1) Downregulates Anecortave Desacetate Anecortave Desacetate Anecortave Acetate->Anecortave Desacetate Metabolism Cell Migration Cell Migration Anecortave Acetate->Cell Migration Inhibits PAI-1 Expression PAI-1 Expression Anecortave Desacetate->PAI-1 Expression Upregulates Protease Expression (uPA, MMPs) Protease Expression (uPA, MMPs) Endothelial Cell->Protease Expression (uPA, MMPs) Protease Expression (uPA, MMPs)->Cell Migration PAI-1 Expression->Protease Expression (uPA, MMPs) Inhibits Angiogenesis Angiogenesis Cell Migration->Angiogenesis

Caption: Proposed signaling pathway of anecortave acetate's anti-angiogenic action.

Preclinical Dosage Summary

The following table summarizes the dosages of anecortave acetate used in various preclinical models. This data can serve as a starting point for dose-ranging studies in novel preclinical research.

Animal ModelRoute of AdministrationDosageEfficacy/Toxicity Observations
Rat (Retinopathy of Prematurity Model)Intravitreal Injection10% suspensionSignificant inhibition of retinal neovascularization.[8]
Mouse (Laser-Induced Choroidal Neovascularization)Intravitreal Injection0.1%, 1%, and 10% suspensions (5µL)10% suspension significantly prevented CNV development by 57.8%. No significant inhibition at 0.1% or 1%.[2]
Mouse (Retinoblastoma Model)Subconjunctival Injection150 µg, 300 µg, 600 µg, 1200 µgStatistically significant reduction in tumor burden. A U-shaped dose-response curve was observed.[4]
Rabbit (Corneal Neovascularization Model)Topical Ocular1% and 2% suspensions (3 times daily for 12 months)No treatment-related ocular or systemic toxicity was noted.[1]
Rat (General Toxicity Study)Oral25 mg/kg (4 weeks)No adverse ocular or systemic toxicity.[1]

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below. These protocols can be adapted based on specific research needs and institutional guidelines.

Experimental Workflow: Preclinical Dosage Determination

The following diagram outlines a typical workflow for determining the optimal dosage of anecortave acetate in a preclinical setting.

Preclinical_Dosage_Workflow cluster_0 Phase 1: Dose-Ranging cluster_1 Phase 2: Efficacy Confirmation cluster_2 Phase 3: Safety & Toxicology A Select Animal Model (e.g., Rat, Mouse, Rabbit) B Administer Wide Range of Doses (e.g., Log-scale increments) A->B C Preliminary Efficacy & Toxicity Assessment B->C D Select Optimal Dose Range from Phase 1 C->D E Administer to Larger Cohort of Animals D->E F Detailed Efficacy Evaluation (e.g., Histology, Imaging) E->F G Administer Maximum Tolerated Dose (MTD) and multiples of efficacious dose F->G H Comprehensive Toxicological Assessment (e.g., Bloodwork, Histopathology) G->H I Data Analysis & Optimal Preclinical Dose Determination H->I

References

Application of Anecortave Acetate in Choroidal Neovascularization Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) is a synthetically modified cortisene, a class of steroids engineered to possess anti-angiogenic properties while being devoid of typical glucocorticoid activity.[1] This makes it a compelling candidate for treating neovascular diseases of the eye, such as choroidal neovascularization (CNV), a hallmark of the exudative form of age-related macular degeneration (AMD).[1][2][3] Preclinical studies have demonstrated the efficacy of anecortave acetate in various in vivo and in vitro models of angiogenesis.[4] This document provides detailed application notes and experimental protocols for utilizing anecortave acetate in relevant CNV models, intended to guide researchers in the evaluation of its anti-angiogenic potential.

Mechanism of Action

Anecortave acetate exerts its anti-angiogenic effects through a multi-faceted mechanism that targets several key stages of the neovascularization cascade. Unlike targeted therapies that may focus on a single growth factor, anecortave acetate demonstrates a broader spectrum of activity.[5]

The primary mechanisms of action include:

  • Downregulation of Angiogenic Growth Factors: Anecortave acetate has been shown to down-regulate the expression and production of critical angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[3]

  • Inhibition of Endothelial Cell Proliferation and Migration: The active metabolite of anecortave acetate, anecortave desacetate, directly inhibits the proliferation and migration of vascular endothelial cells, which are fundamental processes in the formation of new blood vessels.

Anecortave Acetate Signaling Pathway cluster_0 Angiogenic Stimuli (e.g., Hypoxia) cluster_1 Growth Factor Signaling cluster_2 Endothelial Cell Activation cluster_3 Extracellular Matrix Remodeling cluster_4 Angiogenesis Hypoxia Hypoxia VEGF VEGF Hypoxia->VEGF IGF1 IGF-1 Hypoxia->IGF1 Proliferation Proliferation VEGF->Proliferation Migration Migration VEGF->Migration IGF1->Proliferation IGF1->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis uPA uPA uPA->Angiogenesis MMPs MMPs MMPs->Angiogenesis PAI1 PAI-1 PAI1->uPA Anecortave Anecortave Acetate Anecortave->VEGF Inhibits Anecortave->IGF1 Inhibits Anecortave->Proliferation Inhibits Anecortave->Migration Inhibits Anecortave->uPA Inhibits Anecortave->MMPs Inhibits Anecortave->PAI1 Stimulates

Figure 1: Anecortave Acetate's Anti-Angiogenic Signaling Pathway.

Quantitative Data from Preclinical Models

The efficacy of anecortave acetate has been quantified in several well-established preclinical models of choroidal neovascularization. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of Anecortave Acetate in Animal Models of Choroidal Neovascularization

ModelSpeciesTreatmentOutcome MeasureResult
Laser-Induced CNVMouse10% Anecortave Acetate (intravitreal)CNV Development57.8% inhibition compared to vehicle[6]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Retinal Neovascularization66% inhibition[4]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Retinal IGF-1 mRNA36.9% decrease[3][7]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Retinal IGF-1 Receptor mRNA50.5% decrease[3][7]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Pro-MMP-9 Levels (Day 1)33% reduction[4]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Active MMP-9 Levels (Day 1)55% reduction[4]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Pro-MMP-2 Levels (Day 1)39% reduction[4]
Oxygen-Induced RetinopathyRat10% Anecortave Acetate (intravitreal)Active MMP-2 Levels (Day 1)42% reduction[4]
Retinopathy of PrematurityRatAnecortave Acetate (intravitreal)Retinal PAI-1 mRNA and Protein6- to 9-fold increase[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of anecortave acetate's effects in CNV models.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a widely accepted method for inducing CNV that mimics aspects of wet AMD.

Laser_Induced_CNV_Workflow cluster_0 Preparation cluster_1 CNV Induction cluster_2 Treatment cluster_3 Analysis A1 Anesthetize Mouse (e.g., Ketamine/Xylazine) A2 Dilate Pupils (e.g., 1% Tropicamide) A1->A2 B1 Position Mouse on Laser Stage A2->B1 B2 Apply Cover Slip with Gonioscopic Solution B1->B2 B3 Deliver Laser Photocoagulation (e.g., 532 nm Argon Laser, 75 µm spot size, 100 ms (B15284909) duration, 100 mW power) B2->B3 B4 Induce 3-4 Lesions per Eye B3->B4 C1 Intravitreal Injection of Anecortave Acetate (e.g., 5 µL of 10% suspension) or Vehicle B4->C1 D1 Euthanize Mice at Day 14 C1->D1 D2 Perfuse with Fluorescein-Dextran D1->D2 D3 Prepare Choroidal Flat Mounts D2->D3 D4 Quantify CNV Area/Volume via Fluorescence Microscopy D3->D4

Figure 2: Experimental Workflow for Laser-Induced CNV in Mice.

Protocol:

  • Animal Preparation: Anesthetize C57BL/6J mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Dilate the pupils with a topical mydriatic agent (e.g., 1% tropicamide).

  • Laser Photocoagulation: Position the anesthetized mouse on a stereotaxic stage. Apply a coverslip with a drop of 2.5% hydroxypropyl methylcellulose (B11928114) to the cornea to visualize the fundus. Deliver four laser spots (e.g., 532 nm argon laser, 75 µm spot size, 100 ms duration, 100 mW power) around the optic nerve, ensuring the rupture of Bruch's membrane, indicated by the appearance of a vapor bubble.[8]

  • Treatment Administration: Immediately following laser treatment, perform an intravitreal injection of anecortave acetate (e.g., 5 µL of a 10% suspension) or vehicle into the vitreous cavity using a 33-gauge needle.

  • CNV Quantification: At a designated endpoint (e.g., 14 days post-laser), euthanize the mice and enucleate the eyes. Perfuse the vasculature with a fluorescent dye (e.g., fluorescein-labeled dextran). Prepare choroidal flat mounts and visualize the CNV lesions using fluorescence microscopy. Quantify the area or volume of the neovascularization using image analysis software.

Oxygen-Induced Retinopathy (OIR) in Rats

The OIR model is a robust and reproducible model of ischemia-induced retinal neovascularization.

Protocol:

  • Induction of Retinopathy: Place newborn Sprague-Dawley rat pups and their nursing mothers in an oxygen-controlled chamber. Expose them to a cycle of hyperoxia (e.g., 80% O₂) for a specified period (e.g., 14 days).[9][10]

  • Return to Normoxia and Treatment: At postnatal day 14 (P14), return the rat pups to room air. On the same day, administer an intravitreal injection of anecortave acetate (e.g., 5 µL of a 10% suspension) or vehicle.

  • Tissue Collection and Analysis: Euthanize the pups at various time points (e.g., P16 and P20). Dissect the retinas and process for analysis.

    • qRT-PCR: Extract total RNA from the retinas and perform quantitative real-time PCR to measure the mRNA expression levels of target genes such as IGF-1 and IGF-1R.

    • Gelatin Zymography: Prepare retinal protein extracts and perform gelatin zymography to assess the activity of MMP-2 and MMP-9.

In Vitro Assays
  • Cell Culture: Culture human retinal microvascular endothelial cells (HRMECs) in appropriate growth medium.

  • Treatment: Seed HRMECs in 96-well plates. After cell attachment, replace the medium with serum-free medium containing various concentrations of anecortave desacetate (the active metabolite) or vehicle.

  • Proliferation Measurement: After a specified incubation period (e.g., 24-48 hours), assess cell proliferation using a standard method such as the MTT assay or by quantifying DNA synthesis using BrdU incorporation.

  • Chamber Preparation: Coat the upper surface of a porous membrane (e.g., 8 µm pore size) in a Boyden chamber insert with an extracellular matrix protein (e.g., fibronectin).

  • Assay Setup: Place chemoattractant (e.g., VEGF) in the lower chamber. Seed HRMECs in serum-free medium in the upper chamber and add various concentrations of anecortave desacetate or vehicle.

  • Migration Quantification: After an incubation period (e.g., 4-6 hours), remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.

  • Sample Preparation: Collect conditioned media from HRMECs treated with anecortave desacetate or vehicle.

  • Assay Procedure: Use a commercially available chromogenic or fluorometric uPA activity assay kit. Follow the manufacturer's instructions to measure the enzymatic activity of uPA in the conditioned media. The assay typically involves the cleavage of a specific substrate by uPA, leading to a colorimetric or fluorescent signal that is proportional to uPA activity.[11][12]

  • Sample Preparation: Collect conditioned media from HRMECs treated with anecortave desacetate or vehicle.

  • Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a development buffer containing calcium and zinc ions to allow for gelatin digestion by the active MMPs.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.[13]

  • Sample Preparation: Collect conditioned media or cell lysates from HRMECs treated with anecortave desacetate or vehicle.

Conclusion

Anecortave acetate represents a promising therapeutic agent for the treatment of choroidal neovascularization due to its multi-targeted anti-angiogenic mechanism. The experimental models and protocols detailed in this document provide a comprehensive framework for researchers to further investigate its efficacy and mechanism of action. The quantitative data presented herein underscores its potential as a potent inhibitor of ocular neovascularization. Careful adherence to these standardized protocols will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for neovascular retinal diseases.

References

Application Notes and Protocols for Anecortave Acetate: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for anecortave (B1667395) acetate (B1210297). The included protocols are intended to serve as a guide for the handling, storage, and stability assessment of this angiostatic cortisene.

Product Information

  • Chemical Name: 21-(acetyloxy)-17-hydroxy-pregna-4,9(11)-diene-3,20-dione

  • Molecular Formula: C₂₃H₃₀O₅

  • Molecular Weight: 386.5 g/mol

  • CAS Number: 7753-60-8

  • Appearance: White to off-white solid powder

Storage Conditions

Proper storage of anecortave acetate is crucial to maintain its integrity and biological activity. The following storage conditions are recommended based on available data.[1][2]

Table 1: Recommended Storage Conditions for Anecortave Acetate

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsFor long-term storage.
4°CUp to 2 yearsFor short to medium-term storage.
In Solvent -80°CUp to 6 monthsRecommended for stock solutions.
-20°CUp to 1 monthFor working solutions.

Shipping: Anecortave acetate is stable at ambient temperatures for short durations, such as during shipping.[2]

Stability Profile

General Stability
  • Thermal Stability: The compound is generally stable, with no decomposition reported when used according to specifications.[3]

  • Aqueous Stability: As a prodrug, anecortave acetate is susceptible to hydrolysis in aqueous solutions, converting to anecortave desacetate.

  • Photostability: Exposure to light may lead to degradation. Photostability studies are recommended to determine the extent of this degradation.

  • Oxidative Stability: Susceptibility to oxidation should be evaluated as part of forced degradation studies.

Experimental Protocols

The following protocols are provided as a general framework for assessing the stability of anecortave acetate. These should be adapted and validated for specific experimental conditions and analytical instrumentation.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of anecortave acetate under various stress conditions.

Materials:

  • Anecortave acetate

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of anecortave acetate in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of anecortave acetate in a suitable solvent.

    • Add an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for a defined period, monitoring for degradation.

    • At specified time points, withdraw aliquots, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of anecortave acetate in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid anecortave acetate in a controlled temperature oven (e.g., 70°C) for a defined period.

    • At specified time points, remove samples, allow them to cool, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a known concentration of anecortave acetate solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze the samples by HPLC.

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop and validate an HPLC method for the quantification of anecortave acetate and its degradation products.

Table 2: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway and Experimental Workflow Diagrams

Angiogenesis Inhibition Pathway of Anecortave Acetate

anecortave_acetate_pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF Angiogenic Factors (e.g., VEGF) VEGFR VEGF Receptor VEGF->VEGFR Binds uPA uPA VEGFR->uPA Activates Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation Leads to PAI1_ext PAI-1 PAI1_ext->uPA Inhibits Cell_Migration Cell Migration & Invasion ECM_degradation->Cell_Migration Allows Anecortave Anecortave Acetate PAI1_mRNA PAI-1 mRNA Expression Anecortave->PAI1_mRNA Increases PAI1_mRNA->PAI1_ext Leads to increased secretion Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Results in

Caption: Anecortave Acetate Signaling Pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of a pharmaceutical compound like anecortave acetate.

stability_testing_workflow cluster_planning Planning & Preparation cluster_stress_testing Forced Degradation cluster_analysis Analysis cluster_reporting Reporting Define_Protocol Define Stability Protocol Prepare_Samples Prepare Samples (Solid & Solution) Define_Protocol->Prepare_Samples Acid_Hydrolysis Acid Hydrolysis Prepare_Samples->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Prepare_Samples->Base_Hydrolysis Oxidation Oxidation Prepare_Samples->Oxidation Thermal_Stress Thermal Stress Prepare_Samples->Thermal_Stress Photostability Photostability Prepare_Samples->Photostability HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photostability->HPLC_Analysis Identify_Degradants Identify & Characterize Degradation Products HPLC_Analysis->Identify_Degradants Data_Analysis Analyze Data (Kinetics, Mass Balance) Identify_Degradants->Data_Analysis Report_Generation Generate Stability Report Data_Analysis->Report_Generation

Caption: Stability Testing Experimental Workflow.

Conclusion

Anecortave acetate requires careful storage to ensure its stability, particularly in its solid form for long-term use and in solution for experimental purposes. The provided protocols offer a foundational approach for researchers to conduct stability studies and develop validated analytical methods. Understanding the degradation pathways and kinetics is essential for the successful development and application of anecortave acetate in research and clinical settings.

References

Application Notes and Protocols for the Quantification of Anecortave Acetate in Ocular Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) is a synthetic cortisene, an angiostatic steroid derivative of cortisol, that has been investigated for the treatment of neovascular diseases of the eye, such as wet age-related macular degeneration (AMD). Unlike typical corticosteroids, anecortave acetate is designed to have potent anti-angiogenic effects without significant glucocorticoid receptor-mediated activity. Accurate quantification of anecortave acetate and its active metabolite, anecortave desacetate, in ocular tissues is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.

This document provides detailed application notes and protocols for the quantification of anecortave acetate and its metabolite in ocular tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following tables summarize representative quantitative data of anecortave acetate and its active metabolite, anecortave desacetate (AL-4940), in rabbit ocular tissues following the administration of a 25 mg anecortave acetate tablet via a trans-scleral drug delivery device.

Table 1: Concentration of Anecortave Acetate in Rabbit Ocular Tissues

Time PointSclera (µM)Choroid (µM)Retina (µM)
1 Week>3.01.31.3
6 Weeks~3.00.20.1
12 Weeks~3.0~0.2~0.1
24 Weeks~3.0~0.2~0.1
52 Weeks~3.0~0.2~0.1
104 Weeks~3.0~0.2~0.1

Table 2: Concentration of Anecortave Desacetate (AL-4940) in Rabbit Ocular Tissues

Time PointSclera (µM)Choroid (µM)Retina (µM)
1 Week>3.01.31.3
6 Weeks~3.00.20.1
12 Weeks~3.0~0.2~0.1
24 Weeks~3.0~0.2~0.1
52 Weeks~3.0~0.2~0.1
104 Weeks~3.0~0.2~0.1

Experimental Protocols

Protocol 1: Ocular Tissue Extraction

This protocol describes the extraction of anecortave acetate and anecortave desacetate from ocular tissues (retina, choroid, sclera).

Materials:

  • Ocular tissue samples (frozen at -80°C)

  • Internal Standard (IS) solution (e.g., a structurally similar steroid, deuterated anecortave acetate, if available)

  • Homogenizer (e.g., bead beater)

  • Microcentrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw frozen ocular tissue samples on ice.

  • Weigh the individual tissue samples (e.g., retina, choroid, sclera).

  • Place each tissue sample in a pre-filled bead beater tube.

  • Add a known volume of cold homogenization buffer (e.g., 50:50 ACN:water with 0.1% formic acid) to the tube. The volume should be adjusted based on the tissue weight to achieve a specific tissue-to-buffer ratio (e.g., 1:5 w/v).

  • Add a known amount of the internal standard solution to each sample.

  • Homogenize the tissue using the bead beater until a uniform homogenate is obtained.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the tissue debris and proteins.

  • Carefully collect the supernatant, which contains the analytes of interest.

  • For further cleanup and concentration, the supernatant can be subjected to solid-phase extraction (SPE) or directly evaporated.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This protocol outlines the conditions for the simultaneous quantification of anecortave acetate and anecortave desacetate using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient from 30% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 30% B

    • 6.1-8 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Anecortave Acetate: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined by direct infusion of a standard solution)

    • Anecortave Desacetate: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined by direct infusion of a standard solution)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Generate a calibration curve using standard solutions of anecortave acetate and anecortave desacetate of known concentrations.

  • Quantify the concentration of each analyte in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway of Anecortave Acetate

anecortave_acetate_pathway cluster_angiogenesis Angiogenic Cascade cluster_anecortave Anecortave Acetate Action Angiogenic_Stimuli Angiogenic Stimuli (e.g., Hypoxia, Inflammation) Growth_Factors Growth Factors (VEGF, IGF-1) Angiogenic_Stimuli->Growth_Factors Endothelial_Cells Vascular Endothelial Cells Growth_Factors->Endothelial_Cells Proteases Extracellular Proteases (uPA, MMPs) Endothelial_Cells->Proteases ECM_Degradation Extracellular Matrix Degradation Proteases->ECM_Degradation Cell_Migration Endothelial Cell Migration & Proliferation ECM_Degradation->Cell_Migration Neovascularization Neovascularization Cell_Migration->Neovascularization Anecortave_Acetate Anecortave Acetate Anecortave_Desacetate Anecortave Desacetate (Active Metabolite) Anecortave_Acetate->Anecortave_Desacetate Esterases Anecortave_Desacetate->Growth_Factors Inhibits Expression Anecortave_Desacetate->Proteases Inhibits Expression PAI1 PAI-1 Anecortave_Desacetate->PAI1 Stimulates Production PAI1->Proteases Inhibits Activity

Caption: Mechanism of action of anecortave acetate in inhibiting angiogenesis.

Experimental Workflow for Quantification

experimental_workflow Tissue_Collection 1. Ocular Tissue Collection (Retina, Choroid, Sclera) Homogenization 2. Tissue Homogenization with Internal Standard Tissue_Collection->Homogenization Extraction 3. Analyte Extraction (Protein Precipitation & Centrifugation) Homogenization->Extraction Evaporation_Reconstitution 4. Supernatant Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Evaporation_Reconstitution->LC_MS_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for anecortave acetate quantification in tissue.

Troubleshooting & Optimization

troubleshooting anecortave acetate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of anecortave (B1667395) acetate (B1210297) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other related problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of anecortave acetate in common laboratory solvents?

A1: Anecortave acetate is a sparingly soluble compound. Its solubility in aqueous solutions is very low. In organic solvents, it exhibits limited solubility. Key quantitative data is summarized in the table below.

Q2: I am observing a precipitate after dissolving anecortave acetate in DMSO and diluting it with an aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue when preparing aqueous working solutions from a DMSO stock. Anecortave acetate is poorly soluble in water, and adding an aqueous buffer to a concentrated DMSO stock can cause the compound to precipitate out of the solution. To prevent this, it is recommended to first dilute the DMSO stock with the aqueous buffer of choice. For maximum solubility in aqueous buffers, it is advised to first dissolve anecortave acetate in DMSO and then dilute it with the aqueous buffer.

Q3: Can I use sonication to aid in the dissolution of anecortave acetate?

A3: Yes, sonication can be a useful technique to accelerate the dissolution of anecortave acetate, especially if you observe that the compound is not dissolving readily. If you do not have access to an ultrasound machine, consider using a lower solvent concentration or a smaller amount of the compound to facilitate dissolution.

Q4: What is the stability of anecortave acetate in a DMSO stock solution?

A4: When stored at -80°C, a DMSO stock solution of anecortave acetate is stable for up to 6 months. If stored at -20°C, it should be used within one month. It is not recommended to store aqueous solutions for more than one day.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving Anecortave Acetate Powder

If you are encountering issues with dissolving the anecortave acetate powder, please follow the troubleshooting workflow below.

Caption: Troubleshooting workflow for dissolving anecortave acetate powder.

Issue 2: Precipitation After Dilution of DMSO Stock Solution

If you are observing precipitation after diluting a DMSO stock solution of anecortave acetate with an aqueous buffer, please refer to the following guide.

G cluster_1 Troubleshooting: Precipitation After Dilution start Start: DMSO Stock of Anecortave Acetate dilution Dilution with Aqueous Buffer start->dilution precipitate Precipitate Observed? dilution->precipitate success Solution is Clear: Proceed with Experiment precipitate->success No reduce_conc Reduce Stock Concentration precipitate->reduce_conc Yes add_surfactant Consider Adding Surfactant (e.g., Tween 80) precipitate->add_surfactant Persistent Precipitation prepare_suspension Prepare a Suspension precipitate->prepare_suspension If clear solution is not required reduce_conc->dilution add_surfactant->dilution

Caption: Troubleshooting guide for precipitation issues after dilution.

Data Presentation

Table 1: Solubility of Anecortave Acetate in Various Solvents

SolventSolubilityReference
Water0.0113 mg/mL[1]
Chloroform (B151607)10 mg/mL (Slightly soluble)[2][3]
MethanolSlightly soluble[2]
Dimethyl sulfoxide (B87167) (DMSO)< 1 mg/mL (insoluble or slightly soluble)[4]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Anecortave Acetate Stock Solution in Chloroform

Materials:

  • Anecortave Acetate powder

  • Chloroform (analytical grade)

  • Glass vial with a screw cap

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weigh out 1 mg of anecortave acetate powder using an analytical balance and transfer it to a clean glass vial.

  • Add 1 mL of chloroform to the vial.

  • Secure the cap tightly on the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, continue vortexing for another minute.

  • Store the stock solution in a tightly sealed container at an appropriate temperature as per stability data.

Protocol 2: Preparation of an In Vivo Formulation (Suspension)

For in vivo experiments where a suspension is required, a common formulation approach involves the use of co-solvents and suspending agents.

Materials:

  • Anecortave Acetate powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a stock solution of anecortave acetate in DMSO (e.g., 40 mg/mL). This may require sonication to fully dissolve.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture and mix again until clear.

  • Finally, add saline or PBS to the desired final volume and mix thoroughly. The final solution will be a suspension.

  • For example, a common formulation for animal experiments is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[4]

Anecortave Acetate Mechanism of Action: Inhibition of Angiogenesis

Anecortave acetate functions as an antiangiogenic agent by inhibiting multiple steps in the process of new blood vessel formation.[5] This is achieved by decreasing the expression of extracellular proteases and inhibiting the migration of endothelial cells.[1] The signaling pathway below illustrates the key steps inhibited by anecortave acetate.

G cluster_2 Anecortave Acetate's Anti-Angiogenic Pathway growth_factors Angiogenic Growth Factors (e.g., VEGF) endothelial_cells Endothelial Cells growth_factors->endothelial_cells protease_expression Increased Expression of Extracellular Proteases (e.g., MMPs, uPA) endothelial_cells->protease_expression ecm_degradation Extracellular Matrix Degradation protease_expression->ecm_degradation cell_migration Endothelial Cell Migration ecm_degradation->cell_migration proliferation Endothelial Cell Proliferation cell_migration->proliferation tube_formation Tube Formation proliferation->tube_formation new_vessel New Blood Vessel tube_formation->new_vessel anecortave Anecortave Acetate anecortave->protease_expression Inhibits anecortave->cell_migration Inhibits

Caption: Signaling pathway of anecortave acetate in angiogenesis inhibition.

References

Technical Support Center: Optimizing Anecortave Acetate Delivery for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the sustained-release delivery of anecortave (B1667395) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for anecortave acetate in inhibiting angiogenesis?

Anecortave acetate is a synthetic cortisene that acts as a potent inhibitor of angiogenesis.[1][2] Its mechanism of action involves multiple pathways to disrupt the formation of new blood vessels. Primarily, it down-regulates the expression and production of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[3] Additionally, anecortave acetate inhibits the activity of matrix metalloproteinases (MMPs), which are crucial enzymes for the breakdown of the extracellular matrix, a necessary step for endothelial cell migration and new vessel formation.[1][4]

Q2: What is the intended route of administration for sustained delivery of anecortave acetate to the posterior segment of the eye?

The intended and most clinically studied route of administration for sustained delivery of anecortave acetate is a posterior juxtascleral depot (PJD).[2] This method involves injecting a suspension of the drug onto the sclera near the macula, allowing for prolonged drug release to the target tissues while minimizing the risks associated with intraocular injections, such as retinal detachment and endophthalmitis.[2]

Q3: What are the key formulation considerations for an anecortave acetate sustained-release suspension?

Due to its sparingly soluble nature, anecortave acetate is formulated as an aqueous suspension for depot injection. Key formulation considerations include:

  • Particle Size: To prevent irritation and ensure a consistent release rate, the drug particles should be micronized, typically to a size of less than 10 micrometers.[5]

  • Suspending Agents: A suspending agent, such as polyvinylpyrrolidone (B124986) (PVP), is crucial to ensure the uniformity of the suspension and prevent caking.

  • Tonicity: The formulation should be isotonic with ophthalmic fluids to minimize discomfort upon injection. Sodium chloride is a common tonicity-adjusting agent.

  • Sterility: The final product must be sterile. This can be achieved through aseptic manufacturing processes or terminal sterilization methods compatible with the formulation components.[6][7]

  • Viscosity: The viscosity should be optimized to allow for easy injection through a fine-gauge needle while ensuring the depot remains localized at the injection site.[8]

Q4: What is a suitable in vitro release testing method for a posterior juxtascleral depot formulation?

For a sparingly soluble drug formulated as a suspension for depot injection, a USP Apparatus 4 (Flow-Through Cell) is a suitable choice for in vitro release testing.[9][10] This apparatus allows for testing under continuous flow of the dissolution medium, which can better simulate the physiological clearance mechanisms in the periocular space. The use of semisolid adapters within the flow-through cell can help to hold the suspension in place during the test.[10]

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during the development and testing of an anecortave acetate sustained-release formulation.

Problem Potential Cause(s) Suggested Solution(s)
Poor Suspension Uniformity / Caking - Inadequate concentration of suspending agent.- Improper particle size distribution (too wide or too large).- Ineffective homogenization during formulation.- Optimize the concentration of the suspending agent (e.g., polyvinylpyrrolidone).- Ensure consistent and fine particle size through controlled milling.- Implement a robust homogenization process during manufacturing.
Inconsistent In Vitro Release Profile - Variability in particle size and morphology.- Agglomeration of drug particles in the suspension.- Inconsistent placement of the sample in the dissolution apparatus.- Implement stringent particle size control during manufacturing.- Evaluate the need for a wetting agent to improve particle dispersion.- Develop a standardized procedure for loading the sample into the dissolution apparatus.
Needle Clogging During Injection - Large drug particles or agglomerates.- High viscosity of the suspension.- Confirm that the particle size is consistently below the needle's inner diameter.- Optimize the viscosity of the formulation by adjusting the concentration of the viscosity-enhancing agent.
Evidence of Sterility Failure - Contamination during the aseptic filling process.- Ineffective terminal sterilization method.- Review and validate all aseptic techniques and environmental monitoring.- Ensure the chosen sterilization method (e.g., gamma irradiation, ethylene (B1197577) oxide) is validated for the specific formulation and container closure system.
Drug Reflux from Injection Site - Improper injection technique.- Excessive injection volume.- Utilize a specially designed cannula for posterior juxtascleral depot administration.- Optimize the injection volume and rate of administration.

Experimental Protocols

1. Preparation of Anecortave Acetate Sterile Suspension

This protocol describes the preparation of a sterile anecortave acetate suspension for posterior juxtascleral depot administration.

  • Materials:

    • Anecortave Acetate (micronized)

    • Polyvinylpyrrolidone (PVP) K17

    • Sodium Chloride

    • Water for Injection (WFI)

  • Equipment:

    • Aseptic manufacturing suite (Grade A/B)

    • Ball mill for sterile particle size reduction

    • Sterile compounding vessel with a magnetic stirrer

    • Autoclave

    • Sterile filtration unit (0.22 µm filter)

  • Procedure:

    • Vehicle Preparation:

      • In the compounding vessel, dissolve sodium chloride and PVP in WFI with continuous stirring.

      • Sterilize the vehicle by autoclaving at 121°C for 15 minutes. Allow to cool to room temperature in the aseptic area.

    • Anecortave Acetate Sterilization and Particle Size Reduction:

      • If not sourced as sterile, sterilize the micronized anecortave acetate powder using a validated method (e.g., dry heat).

      • To achieve the desired particle size distribution (e.g., D90 < 10 µm), perform sterile ball milling.

        • Charge a sterile milling jar with the sterile anecortave acetate and sterile milling media (e.g., zirconia beads).

        • Mill at a controlled speed and for a validated duration to achieve the target particle size.

    • Suspension Formulation:

      • Aseptically add the sterile, milled anecortave acetate to the sterile vehicle in the compounding vessel.

      • Stir the mixture at a controlled speed for a sufficient time to ensure a homogenous suspension.

    • Aseptic Filling:

      • Aseptically fill the suspension into sterile vials or pre-filled syringes.

      • Seal the containers with sterile stoppers and crimp caps.

2. In Vitro Release Testing of Anecortave Acetate Depot

This protocol outlines a method for determining the in vitro release rate of anecortave acetate from a suspension depot using USP Apparatus 4.

  • Apparatus and Conditions:

    • Apparatus: USP Apparatus 4 (Flow-Through Cell)

    • Dissolution Medium: Simulated Tear Fluid (STF), pH 7.4, containing 0.5% (w/v) Tween 80 to ensure sink conditions for the sparingly soluble anecortave acetate.

    • Flow Rate: 8 mL/min

    • Temperature: 37 ± 0.5 °C

    • Sample Holder: Semisolid adapter

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a sample of the anecortave acetate suspension and place it into the semisolid adapter.

    • Apparatus Setup:

      • Assemble the flow-through cell with the semisolid adapter containing the sample.

      • Pump the pre-warmed dissolution medium through the cell at the specified flow rate.

    • Sampling:

      • Collect the eluent at predetermined time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours, and then daily for the desired duration).

    • Analysis:

      • Analyze the collected samples for anecortave acetate concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Data Analysis:

      • Calculate the cumulative amount and percentage of anecortave acetate released at each time point.

      • Plot the cumulative percent release versus time to obtain the dissolution profile.

Data Presentation

Table 1: Hypothetical Formulation Composition of Anecortave Acetate Sustained-Release Suspension

ComponentConcentration (% w/v)Function
Anecortave Acetate3.0Active Pharmaceutical Ingredient
Polyvinylpyrrolidone (PVP) K170.5Suspending Agent
Sodium Chloride0.9Tonicity Agent
Water for Injectionq.s. to 100Vehicle

Table 2: Hypothetical In Vitro Release Profile of Anecortave Acetate from a PJD Formulation

Time (Days)Cumulative Release (%)
15.2
715.8
1428.3
3045.1
6065.7
9080.2
12088.9
15094.5
18098.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual release profiles will vary depending on the specific formulation and experimental conditions.

Visualizations

Angiogenesis_Signaling_Pathway cluster_growth_factors Angiogenic Stimuli cluster_cell_response Endothelial Cell VEGF VEGF PI3K_Akt PI3K/Akt Pathway VEGF->PI3K_Akt MAPK MAPK Pathway VEGF->MAPK IGF1 IGF-1 IGF1->PI3K_Akt IGF1->MAPK Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_Akt->Angiogenesis MMPs MMPs MAPK->MMPs MMPs->Angiogenesis Anecortave Anecortave Acetate Anecortave->VEGF Anecortave->IGF1 Anecortave->MMPs

Caption: Anecortave acetate inhibits angiogenesis by targeting multiple signaling pathways.

Experimental_Workflow Formulation Formulation Development (Anecortave Acetate, PVP, NaCl) Milling Particle Size Reduction (Ball Milling) Formulation->Milling Sterilization Sterilization (Aseptic Filtration / Autoclave) Milling->Sterilization Filling Aseptic Filling Sterilization->Filling QC Quality Control Testing (Sterility, Particle Size, Viscosity) Filling->QC Release In Vitro Release Testing (USP Apparatus 4) QC->Release Analysis Data Analysis & Optimization Release->Analysis Analysis->Formulation Iterate

Caption: Workflow for optimizing anecortave acetate sustained-release formulation.

Troubleshooting_Logic Start Inconsistent Release Profile? ParticleSize Particle Size Consistent? Start->ParticleSize Yes OptimizeMilling Optimize Milling Process Start->OptimizeMilling No SuspensionUniformity Suspension Uniform? ParticleSize->SuspensionUniformity Yes ParticleSize->OptimizeMilling No ApparatusSetup Apparatus Setup Standardized? SuspensionUniformity->ApparatusSetup Yes OptimizeFormulation Adjust Suspending Agent SuspensionUniformity->OptimizeFormulation No StandardizeLoading Standardize Sample Loading ApparatusSetup->StandardizeLoading No InvestigateOther Investigate Other Factors ApparatusSetup->InvestigateOther Yes

References

Technical Support Center: Anecortave Acetate In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297) for in vivo administration.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Solubility

Q1: I'm having trouble dissolving anecortave acetate for my in vivo experiment. What solvents are recommended?

A1: Anecortave acetate has very low water solubility (0.0113 mg/mL)[1]. For in vivo studies, it is often prepared as a suspension rather than a true solution.

  • For Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) can be used, although solubility is still limited (less than 1 mg/mL)[2]. When preparing a stock, it's recommended to centrifuge the vial at 3000 rpm for a few minutes to ensure any powder adhered to the sides is collected at the bottom[2]. Sonication can aid in dissolution[2].

  • For In Vivo Suspensions: Sterile, non-irritating ocular suspensions are typically formulated for administration[3]. The final formulation often involves a combination of agents to ensure stability and biocompatibility. While specific proprietary formulations are not fully disclosed, a common approach for similar compounds involves a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS[2].

Troubleshooting Tip: If you observe precipitation after dilution, consider preparing the suspension immediately before use. Prolonged storage of diluted solutions, even at 4°C, can lead to loss of efficacy[2].

Q2: What are the stability and storage recommendations for anecortave acetate solutions?

A2: Stability is critical to ensure experimental reproducibility.

  • Powder: Store at -20°C for up to 3 years[2].

  • Stock Solution in Solvent: Once prepared, aliquot the solution to prevent degradation from repeated freeze-thaw cycles[4].

    • Store at -80°C for up to 6 months[4].

    • Store at -20°C for up to 1 month[4].

Data Summary: Anecortave Acetate Solubility & Storage

Parameter Value/Recommendation Source
Water Solubility 0.0113 mg/mL [1]
DMSO Solubility < 1 mg/mL (slightly soluble) [2]
Powder Storage -20°C for up to 3 years [2]

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |[4] |

Administration & Delivery

Q3: What is the most effective administration route for targeting ocular tissues in vivo?

A3: The choice of administration route is critical for achieving therapeutic concentrations in target tissues. Oral and topical routes have been found to be largely ineffective for posterior eye diseases due to rapid systemic metabolism and poor penetration, respectively[5][6].

  • Posterior Juxtascleral Depot (PJD): This is the most extensively studied and effective method for delivering anecortave acetate to the macula region of the choroid and retina[3][6]. This technique involves administering a suspension onto the outer surface of the sclera, which forms a slow-release depot, providing therapeutic drug levels for up to six months[6][7]. This method avoids penetrating the globe, reducing risks like endophthalmitis and retinal detachment[8][9].

  • Intravitreal Injections: While this route can achieve adequate drug levels, it is generally not recommended because the opaque nature of the suspension can obscure the visual axis, and it carries higher risks of complications[3][6].

Q4: My results are inconsistent. Could the administration technique be the cause?

A4: Yes, improper administration technique is a significant source of variability. For PJD, the drug depot must be in direct contact with the scleral surface over the macula to be effective[5].

Troubleshooting Common PJD Issues:

  • Drug Reflux: Reflux of the drug from the injection site was an issue noted in early clinical studies[10]. This leads to a lower effective dose at the target site. To minimize this, a counterpressure device and a modified delivery protocol were developed[10].

  • Incorrect Placement: In rabbit studies, achieving proper drug positioning with a standard sub-Tenon's needle technique was successful only 73% of the time[3]. Poor positioning leads to low bioavailability and treatment failure[3]. A specialized, curved cannula was designed to ensure accurate placement and limit insertion depth, avoiding damage to the optic nerve[3][5].

Experimental Workflow: Posterior Juxtascleral Depot (PJD) Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep Prepare Anecortave Acetate Suspension Immediately Before Use load Load Suspension into Syringe with Specialized Cannula prep->load incision Create Small Conjunctival Incision load->incision insert Insert Cannula into Sub-Tenon's Space incision->insert advance Advance Cannula along Scleral Surface to Posterior Pole insert->advance inject Inject Suspension to Form a Depot over the Macula advance->inject withdraw Withdraw Cannula inject->withdraw pressure Apply Counterpressure to Minimize Reflux withdraw->pressure monitor Monitor Animal for Adverse Events pressure->monitor

Caption: Standardized workflow for posterior juxtascleral depot administration.

Mechanism of Action & Efficacy

Q5: How does anecortave acetate inhibit angiogenesis? I'm trying to design an experiment to measure its downstream effects.

A5: Anecortave acetate is a broad-spectrum angiostatic agent, meaning it doesn't target a single growth factor but acts on multiple downstream steps in the neovascularization process[1][11]. This makes it effective against angiogenesis induced by various stimuli[11].

Key Mechanisms:

  • Inhibition of Proteases: It inhibits the activity of matrix metalloproteinases (MMPs) and urokinase-like plasminogen activator (uPA)[7][9]. These enzymes are crucial for degrading the extracellular matrix, a necessary step for endothelial cell migration and new blood vessel formation[9].

  • Reduction of Trophic Factors: In a rat model of retinopathy of prematurity, anecortave acetate reduced the expression of pro-angiogenic insulin-like growth factor (IGF-1) and its receptor[9].

Signaling Pathway: Anecortave Acetate's Anti-Angiogenic Action

G stimuli Angiogenic Stimuli (e.g., VEGF, FGF) ec Endothelial Cells stimuli->ec activate proteases Protease Release (MMPs, uPA) ec->proteases induce ecm ECM Degradation proteases->ecm migration Cell Migration & Proliferation ecm->migration nv Neovascularization migration->nv aa Anecortave Acetate aa->proteases inhibits pai1 PAI-1 Expression aa->pai1 increases pai1->proteases inhibits

Caption: Anecortave acetate inhibits multiple downstream steps in angiogenesis.

Q6: I am not observing the expected anti-angiogenic effect. What could be wrong?

A6: If you are not seeing the expected efficacy, consider the following troubleshooting steps.

Troubleshooting Logic: Investigating Lack of Efficacy

G start No Anti-Angiogenic Effect Observed q1 Was the suspension prepared correctly? start->q1 a1_yes Review Administration Technique q1->a1_yes Yes a1_no Follow Protocol: - Use correct solvent/vehicle - Prepare fresh - Ensure proper storage q1->a1_no No q2 Was PJD placement accurate? a1_yes->q2 a2_yes Consider Model-Specific Factors q2->a2_yes Yes a2_no Refine Surgical Technique: - Use specialized cannula - Confirm placement over macula - Minimize reflux q2->a2_no No q3 Is the animal model appropriate? a2_yes->q3 a3_yes Contact Technical Support for Further Investigation q3->a3_yes Yes a3_no Anecortave may have limited efficacy in certain neovascular models (e.g., RAP) . Review literature. q3->a3_no No

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Experimental Protocol: Preparation of Anecortave Acetate Suspension for PJD

This protocol is a general guideline based on common practices for formulating poorly soluble compounds for in vivo ocular research.

Materials:

  • Anecortave Acetate powder

  • Sterile DMSO

  • Sterile Polyethylene glycol 300 (PEG300)

  • Sterile Tween 80

  • Sterile Phosphate-Buffered Saline (PBS) or Saline

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed based on the number of animals and the dose volume (e.g., 10 mg/kg). For example, to achieve a final concentration of 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline, calculate the required mass of anecortave acetate and volume of each vehicle component.

  • Initial Dissolution: In a sterile microcentrifuge tube, add the calculated mass of anecortave acetate. Add the required volume of DMSO to create a concentrated mother liquor. Vortex thoroughly. Sonication may be used to aid dissolution.

  • Add Co-solvents: Sequentially add the PEG300 and Tween 80 to the tube. Vortex well after each addition until the mixture is homogenous.

  • Final Suspension: Slowly add the PBS or saline to the mixture while continuously vortexing to form the final suspension.

  • Immediate Use: Use the suspension immediately to prevent precipitation or loss of homogeneity. If the prepared solution appears as a suspension, it should not be stored for later use[2].

  • Loading: Gently vortex the suspension again immediately before drawing it into the administration syringe to ensure a uniform concentration is delivered.

Note: This protocol is a template. The optimal formulation may vary depending on the specific animal model and experimental goals. It is highly recommended to consult relevant literature for validated formulations[2].

References

improving the efficacy of anecortave acetate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anecortave (B1667395) acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental setups and troubleshooting common issues encountered when working with this angiostatic cortisene.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for anecortave acetate?

Q2: Is anecortave acetate a glucocorticoid?

A2: No. Although derived from cortisol acetate, anecortave acetate has been structurally modified to eliminate glucocorticoid activity.[3][7] Specifically, the removal of the 11-beta hydroxyl group and the addition of a double bond at the C9-11 position render it devoid of typical glucocorticoid-receptor-mediated effects, such as anti-inflammatory or immunosuppressive actions.[4][7]

Q3: What are the key experimental models where anecortave acetate has shown efficacy?

A3: Anecortave acetate has demonstrated broad-based anti-angiogenic activity in numerous preclinical models.[8] These include both in vitro and in vivo systems. Notable examples are the chick chorioallantoic membrane (CAM) assay, rabbit lipopolysaccharide-induced corneal pocket model, and a rat model of retinopathy of prematurity.[4] It has also been shown to inhibit the proliferation of cultured human vascular endothelial cells (VECs).[4]

Q4: What is the recommended method for delivering anecortave acetate in animal models?

A4: The most effective delivery method to achieve therapeutic concentrations in ocular tissues is via posterior juxtascleral depot (PJD) administration.[7][9] Topical and subconjunctival administrations have been found to be less effective in achieving the necessary drug levels in the retina and choroid.[7] While intravitreal injections can provide therapeutic levels, the PJD method is often preferred to minimize the risks associated with direct intraocular injections.[7]

Troubleshooting Guide

Problem 1: Poor solubility of anecortave acetate in aqueous solutions.

  • Cause: Anecortave acetate has low aqueous solubility, which is a known characteristic that facilitates its use in long-acting depot formulations.[9]

  • Solution: For in vitro experiments, it is recommended to dissolve anecortave acetate in a suitable organic solvent first, such as DMSO, before preparing the final working concentrations in your culture medium.[10][11] For in vivo formulations, suspensions are typically used.[4] Ensure the suspension is homogenous before administration.

Problem 2: Inconsistent results in in vitro angiogenesis assays.

  • Cause: Inconsistencies can arise from several factors, including variable cell culture conditions, incorrect dosage, or degradation of the compound.

  • Solution:

    • Cell Culture: Ensure your endothelial cells are healthy, within a low passage number, and are not starved for an extended period before the assay.

    • Dosage: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

    • Compound Stability: Prepare fresh dilutions of anecortave acetate from a stock solution for each experiment. Store the stock solution at -20°C.[12]

Problem 3: Low efficacy in animal models of ocular neovascularization.

  • Cause: Improper administration technique is a common reason for reduced efficacy.[4][13] The placement of the depot is critical.

  • Solution:

    • Administration Technique: For posterior juxtascleral depot administration, ensure the depot is placed in direct contact with the posterior scleral surface over the macula.[4][9] Specialized cannulas have been developed to facilitate accurate placement.[4][9]

    • Reflux: Reflux of the drug during or after administration can significantly lower the effective dose.[9][13] Using a counter-pressure device may help to minimize reflux.[13]

Quantitative Data Summary

Experimental ModelTreatment DetailsOutcomeReference
Rat Model of Retinopathy of PrematurityIntravitreal injection66% inhibition of retinal neovascularization[4]
Rabbit Corneal Neovascularization ModelTopical ophthalmic administration>90% inhibition in the area of new blood vessel growth[4]
Murine Uveal Melanoma Model1% anecortave acetate suspension 3 times daily for 4 weeksNet tumor weight was less than one-third that of untreated tumors[4]
Human Patients with Exudative AMD (Phase II/III Study)15 mg anecortave acetate via PJD every 6 months for 24 months73% of treated patients maintained vision compared to 47% in the placebo group[7]
Steroid-Induced Glaucoma (Case Series)Anecortave acetate injectionMean IOP drop of 34.5% (14.1 mm Hg) after one month[14]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay
  • Cell Seeding: Plate human vascular endothelial cells (HUVECs or similar) in a 96-well plate at a density of 2,000-5,000 cells/well in complete growth medium. Allow cells to adhere overnight.

  • Starvation: The following day, replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of anecortave acetate in the low-serum medium. The final DMSO concentration should be kept constant and below 0.1%. Add the anecortave acetate dilutions and a pro-angiogenic stimulus (e.g., VEGF or bFGF) to the wells. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Assess cell proliferation using a standard method such as MTS, WST-1, or CyQUANT assay according to the manufacturer's instructions.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Carrier Application: On embryonic day 10, apply a sterile, non-inflammatory carrier (e.g., a methylcellulose (B11928114) disc or a gelatin sponge) soaked with anecortave acetate or vehicle control onto the CAM.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Analysis: At the end of the incubation period, examine the CAM under a stereomicroscope. Quantify the degree of angiogenesis by measuring the number and length of blood vessels converging towards the carrier disc.

Visualizations

Anecortave_Acetate_MOA cluster_extracellular Extracellular Matrix cluster_treatment cluster_proteases Proteolytic Cascade EC Endothelial Cell uPA uPA EC->uPA MMPs MMPs EC->MMPs Migration Cell Migration & Invasion Angiogenesis Angiogenesis Migration->Angiogenesis AA Anecortave Acetate AA->uPA Inhibits Expression AA->MMPs Inhibits Expression PAI1 PAI-1 AA->PAI1 Stimulates Production uPA->Migration MMPs->Migration PAI1->uPA Inhibits Activity

Caption: Mechanism of action of anecortave acetate in inhibiting angiogenesis.

In_Vitro_Workflow start Start seed_cells Seed Endothelial Cells (e.g., HUVECs) start->seed_cells adhere Allow Adherence (Overnight) seed_cells->adhere starve Serum Starvation (4-6 hours) adhere->starve treat Add Anecortave Acetate + Angiogenic Stimulus starve->treat incubate Incubate (48-72 hours) treat->incubate assess Assess Proliferation (e.g., MTS Assay) incubate->assess end End assess->end

Caption: General workflow for an in vitro endothelial cell proliferation assay.

References

overcoming resistance to anecortave acetate in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anecortave (B1667395) Acetate (B1210297) Research

Welcome to the technical support center for anecortave acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to anecortave acetate in cell lines during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: My cultured cells (e.g., endothelial cells) are showing a decreased response to anecortave acetate over time. What are the potential causes?

A1: A decreased response to anecortave acetate, characterized by a progressive need for higher concentrations to achieve the same inhibitory effect, suggests the development of acquired resistance. This is a known phenomenon in drug treatment where cells adapt to survive in the presence of a cytotoxic or cytostatic agent.[1] Potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[2][3][4][5]

  • Alteration of Signaling Pathways: Cells may activate alternative (bypass) signaling pathways to promote survival and proliferation, circumventing the inhibitory effects of anecortave acetate on angiogenesis-related processes.[6]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug response, leading to a resistant phenotype.[4][7]

Q2: How can I experimentally confirm that my cell line has developed resistance to anecortave acetate?

A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the original, sensitive (parental) cell line. A significant increase in the IC50 value indicates resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay.[8][9][10]

Workflow for Confirming Resistance:

  • Culture the parental (sensitive) and suspected resistant cells.

  • Seed both cell types in 96-well plates and treat them with a range of anecortave acetate concentrations.

  • After a set incubation period (e.g., 48-72 hours), perform an MTT assay to measure cell viability.

  • Calculate the IC50 values for both cell lines. A fold-change in IC50 of >2 is generally considered a strong indicator of resistance.

Example Data: IC50 Shift in HUVEC Cell Line

The following table illustrates a hypothetical shift in the IC50 value for Human Umbilical Vein Endothelial Cells (HUVECs) after prolonged exposure to anecortave acetate.

Cell LineTreatment PeriodAnecortave Acetate IC50 (µM)Fold Change in Resistance
Parental HUVECN/A1.51.0 (Baseline)
Resistant HUVEC6 Months12.08.0

Q3: I suspect my resistant cells are overexpressing ABC transporters. How can I test this?

A3: You can investigate ABC transporter involvement through two primary methods:

  • Western Blotting: This technique allows you to directly measure the protein levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your resistant cells compared to the parental cells.[11] An increased band intensity in the resistant cell lysate would indicate overexpression.

  • Inhibition Assays: Treat the resistant cells with anecortave acetate in combination with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp).[6] If the inhibitor restores sensitivity to anecortave acetate, it strongly suggests that drug efflux is a key resistance mechanism.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating and Overcoming ABC Transporter-Mediated Resistance

If you suspect ABC transporters are the cause of resistance, this guide provides a workflow to confirm this mechanism and attempt to reverse it.

Troubleshooting Workflow Diagram

G start Decreased cell response to Anecortave Acetate confirm_res Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells start->confirm_res ic50_high Is IC50 Significantly Higher in Resistant Line? confirm_res->ic50_high western_blot Perform Western Blot for ABC Transporters (P-gp, MRP1) ic50_high->western_blot  Yes alt_mech Explore Alternative Mechanisms: - Bypass Pathway Activation - Target Alteration ic50_high->alt_mech No protein_overexp ABC Transporter Overexpression Detected? western_blot->protein_overexp inhibitor_assay Perform Co-treatment with ABC Transporter Inhibitor (e.g., Verapamil) sensitivity_restored Sensitivity to Anecortave Acetate Restored? inhibitor_assay->sensitivity_restored protein_overexp->inhibitor_assay  Yes protein_overexp->alt_mech No conclusion Conclusion: Resistance is likely mediated by ABC Transporters. sensitivity_restored->conclusion  Yes sensitivity_restored->alt_mech No

Caption: Troubleshooting workflow for ABC transporter-mediated resistance.

Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression

This protocol provides a method to semi-quantitatively compare P-gp protein levels between sensitive and resistant cell lines.[11][12]

  • Sample Preparation:

    • Culture parental and resistant cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[12]

    • Centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer.

    • Heat samples at 95°C for 5 minutes.

    • Load samples onto an 8% SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

    • For a loading control, strip the membrane and re-probe with an antibody for a housekeeping protein like GAPDH or β-actin.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system. Compare the band intensity for P-gp (at ~170 kDa) between parental and resistant samples, normalizing to the loading control.

Guide 2: Using Combination Therapy to Overcome Resistance

Combining anecortave acetate with a second agent that targets a different pathway can be an effective strategy to overcome resistance.[6][13][14] A Combination Index (CI) assay is used to determine if the effect of two drugs is synergistic (greater than additive), additive, or antagonistic.

Postulated Signaling & Resistance Pathway

G cluster_cell Cell Membrane cluster_cyto Cytoplasm AA Anecortave Acetate PGP P-gp Efflux Pump (ABC Transporter) AA->PGP Exported Protease Protease Expression (uPA, MMPs) AA->Protease Inhibits PGP->AA Blocks Entry Migration Cell Migration & Invasion Protease->Migration Survival Cell Survival & Proliferation Migration->Survival Promotes Bypass Alternative Survival Pathway (e.g., PI3K/Akt) Bypass->Survival

References

managing off-target effects of anecortave acetate in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is anecortave acetate and what is its primary mechanism of action?

Q2: Is anecortave acetate completely devoid of glucocorticoid activity?

A2: While designed to have minimal glucocorticoid effects, studies have shown that anecortave acetate and its active metabolite, anecortave, can bind to the glucocorticoid receptor (GR).[7] This binding may lead to unexpected off-target effects in sensitive experimental systems.

Q3: How should I prepare and store anecortave acetate for in vitro experiments?

A3: Anecortave acetate is sparingly soluble in water. For cell culture experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution.[8][9] It is recommended to prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature, to avoid degradation.[10] For in vivo studies, specific formulations may be required.[9]

Q4: What are the expected on-target effects of anecortave acetate in a cell-based angiogenesis assay?

Troubleshooting Guide

Issue 1: I am observing a pro-inflammatory response in my cell culture after treatment with anecortave acetate, which is contrary to its intended anti-angiogenic effect.

  • Possible Cause: This could be an off-target effect mediated by the binding of anecortave acetate to the glucocorticoid receptor (GR). While it has reduced GR activity compared to cortisol, the binding is not zero and could trigger a response in sensitive cell types.

  • Troubleshooting Steps:

    • Confirm GR Expression: Verify the expression level of the glucocorticoid receptor in your cell line using techniques like Western blotting or qPCR.[11]

    • Use a GR Antagonist: Co-treat your cells with anecortave acetate and a specific GR antagonist, such as mifepristone.[12][13] If the pro-inflammatory effect is blocked by the antagonist, it strongly suggests a GR-mediated off-target effect.

    • Use a GR-negative Cell Line: If possible, repeat the experiment in a cell line that does not express the glucocorticoid receptor to see if the effect persists.[11]

    • Compare with a Classic Glucocorticoid: Treat your cells with a known glucocorticoid like dexamethasone (B1670325) to compare the observed phenotype with a canonical GR-mediated response.[11]

Issue 2: Anecortave acetate is not producing the expected anti-angiogenic effect in my in vitro assay.

  • Possible Cause 1: Suboptimal Compound Activity. The compound may have degraded, or the concentration used may be inappropriate for your specific cell type and assay conditions.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Ensure your anecortave acetate stock solution is freshly prepared from a reputable source.[10]

      • Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal effective dose for your experimental system.

  • Possible Cause 2: Assay System Insensitivity. The chosen in vitro angiogenesis assay or cell type may not be sensitive enough to detect the effects of anecortave acetate.

    • Troubleshooting Steps:

      • Optimize Assay Conditions: Review your protocol for the angiogenesis assay. Factors like the type and concentration of extracellular matrix, cell seeding density, and incubation time can significantly impact the results.[14][15][16][17][18]

      • Use a Different Endothelial Cell Type: Consider using a different endothelial cell line, as responses can be cell-type specific.[19]

Issue 3: I am observing unexpected changes in cell morphology or viability after treatment.

  • Possible Cause: Off-target effects or solvent toxicity could be contributing to these observations.[10][20][21]

  • Troubleshooting Steps:

    • Solvent Control: Ensure you have a vehicle control (e.g., DMSO) at the same final concentration as your anecortave acetate treatment to rule out solvent-induced effects.[10]

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the observed morphological changes are due to cytotoxicity.

    • Investigate Off-Target Pathways: If the morphological changes are not due to cytotoxicity, consider investigating other potential off-target signaling pathways that might be affected.

Data Presentation

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundKi (nM)Cell LineAssay Method
Anecortave160HeLa S3Displacement of 3H-dexamethasone
Anecortave Acetate209HeLa S3Displacement of 3H-dexamethasone

Table 2: Expected On-Target Molecular Effects of Anecortave Acetate

Target Gene/ProteinExpected Change in Expression/Activity
VEGFDecrease
PAI-1Increase
MMP-2Decrease
MMP-9Decrease

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Tube Formation Assay

Objective: To assess the anti-angiogenic potential of anecortave acetate by observing its effect on the formation of capillary-like structures by endothelial cells.[14][15][16][17][18]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Anecortave acetate

  • DMSO (for stock solution)

  • 96-well culture plate

  • Calcein AM (for visualization, optional)

Methodology:

  • Preparation:

    • Thaw the basement membrane matrix on ice overnight.

    • Pre-chill a 96-well plate on ice.

    • Prepare a stock solution of anecortave acetate in DMSO.

  • Coating the Plate:

    • Add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 105 cells/mL.

    • Prepare different concentrations of anecortave acetate in the cell suspension. Include a vehicle control (DMSO).

    • Gently add 100 µL of the cell suspension containing the treatments to each well of the coated plate.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor tube formation periodically under a microscope.

    • (Optional) For fluorescent visualization, you can pre-load the cells with Calcein AM before seeding.[15]

  • Quantification:

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 2: Quantitative PCR (qPCR) for VEGF and PAI-1 Expression

Materials:

  • Cells of interest (e.g., HUVECs)

  • Anecortave acetate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

Methodology:

  • Cell Treatment and RNA Extraction:

    • Culture your cells to the desired confluency and treat them with anecortave acetate at the desired concentration and for the desired time. Include a vehicle control.

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Add the cDNA template to the master mix.

  • qPCR Run:

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of anecortave acetate to the glucocorticoid receptor (GR) in a cellular context.[27][28][29][30]

Materials:

  • Cells expressing the glucocorticoid receptor

  • Anecortave acetate

  • Lysis buffer

  • Primary antibody against GR

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

  • Thermal cycler

Methodology:

  • Cell Treatment:

    • Treat intact cells with anecortave acetate or a vehicle control for a specific duration.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the glucocorticoid receptor, followed by an HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of anecortave acetate indicates stabilization of the GR upon binding.

Visualizations

Anecortave_Acetate_Signaling cluster_on_target On-Target Anti-Angiogenic Pathway cluster_off_target Potential Off-Target Glucocorticoid Pathway AA Anecortave Acetate EndothelialCell Endothelial Cell AA->EndothelialCell Enters Cell PAI1 PAI-1 EndothelialCell->PAI1 Upregulates VEGF VEGF EndothelialCell->VEGF Downregulates MMPs MMPs (MMP-2, MMP-9) EndothelialCell->MMPs Downregulates Angiogenesis Angiogenesis (Proliferation, Migration) PAI1->Angiogenesis VEGF->Angiogenesis MMPs->Angiogenesis AA_off Anecortave Acetate GR Glucocorticoid Receptor (GR) AA_off->GR Binds GRE Glucocorticoid Response Elements GR->GRE Translocates to Nucleus & Binds OffTargetEffects Off-Target Effects (e.g., Pro-inflammatory response) GRE->OffTargetEffects

Caption: Anecortave Acetate Signaling Pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., Pro-inflammatory effect, No anti-angiogenic effect) CheckCompound Verify Compound Integrity - Prepare fresh stock solution - Confirm source and purity Start->CheckCompound DoseResponse Perform Dose-Response Experiment CheckCompound->DoseResponse OptimizeAssay Optimize Assay Conditions - Check matrix, cell density, time - Use positive/negative controls DoseResponse->OptimizeAssay CheckOnTarget Confirm On-Target Molecular Effects (qPCR for VEGF/PAI-1) OptimizeAssay->CheckOnTarget InvestigateOffTarget Investigate Off-Target Effects CheckOnTarget->InvestigateOffTarget No or unexpected molecular effects Conclusion_OnTarget Issue likely related to compound activity or assay setup CheckOnTarget->Conclusion_OnTarget Expected molecular effects observed GR_Antagonist Use GR Antagonist (e.g., Mifepristone) InvestigateOffTarget->GR_Antagonist GR_Negative Use GR-Negative Cell Line GR_Antagonist->GR_Negative Conclusion_OffTarget Effect is likely GR-mediated off-target GR_Negative->Conclusion_OffTarget

Caption: Troubleshooting Workflow for Anecortave Acetate.

References

anecortave acetate experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave (B1667395) acetate (B1210297). The information is designed to address common issues and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for anecortave acetate?

Q2: What are the recommended storage conditions for anecortave acetate?

A2: Anecortave acetate should be stored according to the product insert provided by the manufacturer.[6] As a general guideline for chemical storage, it should be kept in a tightly sealed container in a cool, dark place.[7] For long-term storage of stock solutions, refer to specific supplier recommendations, which may include storage at -20°C or -80°C. All chemical containers should be labeled with the date of receipt and the date opened.[7]

Q3: Is anecortave acetate soluble in aqueous solutions?

A3: Anecortave acetate has low solubility, which is why it is often formulated as a suspension for depot delivery.[2][8] For experimental use, stock solutions are typically prepared in organic solvents like DMSO.[4] These stock solutions can then be further diluted into aqueous buffers or cell culture media for final experimental concentrations, though care must be taken to avoid precipitation.

Q4: Can anecortave acetate be used in both in vitro and in vivo models?

A4: Yes, anecortave acetate has demonstrated anti-angiogenic properties in a variety of preclinical models, both in vitro and in vivo.[5][9] In vitro studies have utilized cultured human vascular endothelial cells, while in vivo models include the chick chorioallantoic membrane (CAM) assay and a rat model of retinopathy of prematurity (ROP).[5][10]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Angiogenesis Assays (e.g., Tube Formation, Cell Migration)
Potential Cause Recommended Solution
Inconsistent Suspension Anecortave acetate is often supplied as a suspension. Ensure the suspension is thoroughly and consistently mixed before each use. Vortexing or gentle sonication immediately prior to dilution can help ensure a homogenous mixture.
Drug Precipitation Due to its low aqueous solubility, anecortave acetate may precipitate when diluted from a DMSO stock into aqueous media. Minimize the final DMSO concentration (typically <0.5%) and visually inspect for any precipitation after dilution. Prepare fresh dilutions for each experiment.
Cell Seeding Density Inconsistent cell numbers can lead to significant variability. Use a cell counter to ensure accurate and consistent seeding densities across all wells and experimental repeats.
Assay Incubation Time The timing of treatment and the overall assay duration are critical. Optimize these parameters for your specific cell type and experimental setup to ensure you are capturing the desired biological effect.
Issue 2: Inconsistent Results in In Vivo Animal Models
Potential Cause Recommended Solution
Inaccurate Dosing For ocular injections, the small volumes can be challenging to administer accurately. Use calibrated microsyringes and practice the injection technique to ensure consistent delivery. For depot administrations, issues like reflux of the drug suspension from the injection site can lead to under-dosing.[1]
Improper Formulation The method of preparing the dosing solution is critical. For in vivo use, a common method involves dissolving the compound in DMSO, followed by dilution with vehicles like PEG300, Tween 80, and water, or with corn oil.[4] Ensure all components are thoroughly mixed to create a stable formulation.
Animal Model Variability The age, weight, and health of the animals can impact results. Standardize these parameters across all experimental groups. In models of induced pathology, like the rat ROP model, ensure the induction method is consistent.[10]
Injection Site Placement In ocular models, the precise location of the injection (e.g., intravitreal, sub-Tenon's) is crucial for achieving therapeutic concentrations at the target site.[2][5] Inconsistent placement can lead to high variability in drug distribution and efficacy.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of anecortave acetate.

Table 1: Preclinical In Vivo Efficacy

Model Parameter Measured Result Reference
Rat Model of Retinopathy of PrematurityRetinal Neovascularization66% inhibition[5]
Rat Model of Retinopathy of PrematurityPAI-1 mRNA Levels6- to 9-fold increase 24-72 hours post-injection[5]
Light-Induced Retinal Neovascularization (Rats)Retinal Neovascularization~30% reduction with monthly subconjunctival injections[5]

Table 2: Clinical Trial Outcomes for Exudative AMD (24-Month Data)

Treatment Group Endpoint Result Reference
Anecortave Acetate 15 mgPatients Maintaining Vision73%[1]
PlaceboPatients Maintaining Vision47%[1]
Anecortave Acetate 15 mgPatients with Severe Vision Loss6%[1]
PlaceboPatients with Severe Vision Loss23%[1]

Experimental Protocols

Key Experiment: In Vivo Angiogenesis Inhibition in a Rat Model of Retinopathy of Prematurity (ROP)

This protocol is a generalized summary based on published studies.[10][11] Researchers should adapt it based on their specific experimental goals and institutional animal care guidelines.

  • Animal Model Induction: Newborn Sprague-Dawley rat pups are exposed to a variable oxygen environment to induce retinal neovascularization that mimics human ROP.

  • Preparation of Anecortave Acetate Suspension:

    • Prepare a 10% sterile suspension of anecortave acetate. The vehicle may consist of polyethylene (B3416737) glycol, phosphate-buffered saline, and ethanol (B145695) (e.g., 70:20:10 by volume).[11]

    • Ensure the suspension is thoroughly mixed immediately before injection.

  • Intravitreal Injection:

    • At postnatal day 14, immediately after removal from the variable oxygen chamber, anesthetize the rat pups.

    • Using a 30-gauge needle on a microsyringe, perform an intravitreal injection of 5 µL of the 10% anecortave acetate suspension into one eye.

    • Inject 5 µL of the vehicle solution into the contralateral eye to serve as a control.

  • Tissue Collection and Analysis:

    • At a predetermined time point (e.g., 1, 2, or 3 days post-injection for mRNA analysis, or later for vessel growth assessment), euthanize the animals.

    • Enucleate the eyes and dissect the retinas.

    • For assessment of neovascularization, retinal flat mounts can be prepared and the extent of vascular pathology can be quantified.

Visualizations

G cluster_0 Angiogenic Stimulus cluster_1 Endothelial Cell Activation cluster_2 Angiogenic Process VEGF VEGF Protease_Expression Expression of uPA & MMPs VEGF->Protease_Expression bFGF bFGF bFGF->Protease_Expression Migration Cell Migration & Invasion Protease_Expression->Migration Enables PAI1_Production Production of PAI-1 PAI1_Production->Protease_Expression Inhibits uPA Neovessel Neovessel Formation Migration->Neovessel Anecortave Anecortave Acetate Anecortave->Protease_Expression Inhibits Anecortave->PAI1_Production Stimulates G cluster_workflow Troubleshooting Experimental Workflow Start Start: Inconsistent Results Check_Reagent 1. Check Reagent Preparation Start->Check_Reagent Check_Protocol 2. Review Protocol Execution Check_Reagent->Check_Protocol If reagent prep is correct Suspension Is suspension homogenous? Check_Reagent->Suspension Check_System 3. Evaluate Assay System Check_Protocol->Check_System If protocol is correct Timing Are incubation times consistent? Check_Protocol->Timing Consult 4. Consult Literature/ Technical Support Check_System->Consult If system is validated Cells Are cells healthy & consistent passage? Check_System->Cells End End: Consistent Results Consult->End Dilution Is dilution correct? No precipitation? Suspension->Dilution Yes Remix Action: Remix/Vortex before each use Suspension->Remix No Dilution->Check_Protocol Yes Redilute Action: Prepare fresh dilutions Dilution->Redilute No Dosing Is in vivo dosing accurate? Timing->Dosing Yes Standardize_Time Action: Standardize all timings Timing->Standardize_Time No Dosing->Check_System Yes Refine_Tech Action: Refine injection technique Dosing->Refine_Tech No Cells->Consult Yes New_Culture Action: Start new culture from cryo Cells->New_Culture No

References

Technical Support Center: Enhancing Anecortave Acetate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of anecortave (B1667395) acetate (B1210297) formulations with enhanced bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of anecortave acetate important?

Anecortave acetate has very low oral bioavailability (<1%) due to rapid systemic metabolism.[1] For its primary application in treating ophthalmic diseases like age-related macular degeneration (AMD), achieving therapeutic concentrations at the target tissues in the posterior segment of the eye is crucial.[1][2] Enhancing local bioavailability through advanced formulations can lead to improved efficacy, reduced dosing frequency, and better patient compliance.[3]

Q2: What are the primary formulation strategies to enhance the ocular bioavailability of anecortave acetate?

Given that anecortave acetate is a poorly water-soluble, lipophilic steroid, several strategies can be employed:

  • Nanosuspensions: Reducing the particle size of anecortave acetate to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and bioavailability.[4][5] This is a promising approach for enhancing existing suspension formulations.

  • Nanoemulsions/Microemulsions: Incorporating anecortave acetate into the oil phase of an emulsion can improve its solubility and facilitate its transport across ocular barriers.[6][7] Cationic emulsions can further enhance residence time on the ocular surface through electrostatic interactions.[8]

  • Prodrugs: Modifying the chemical structure of anecortave acetate to create a more soluble or permeable prodrug can improve its transport characteristics. The prodrug would then be converted to the active anecortave molecule at the target site.[9][10][11]

  • Permeation Enhancers: The inclusion of excipients that transiently and reversibly open the tight junctions of the corneal epithelium can facilitate the penetration of anecortave acetate to deeper ocular tissues.[12][13][14]

Q3: My anecortave acetate nanosuspension is showing particle aggregation. What could be the cause?

Particle aggregation in a nanosuspension can be due to several factors:

  • Inadequate Stabilizer Concentration: The concentration of the stabilizing polymer or surfactant may be insufficient to cover the surface of the nanoparticles, leading to agglomeration.

  • Inappropriate Stabilizer: The chosen stabilizer may not have a strong enough affinity for the drug particles.

  • High Drug Loading: Exceeding the optimal drug-to-stabilizer ratio can lead to instability.

  • Changes in pH or Ionic Strength: The pH or ionic strength of the suspension medium can affect the surface charge of the nanoparticles and the effectiveness of the stabilizer.

Q4: I am observing low encapsulation efficiency in my lipid-based nanoformulation of anecortave acetate. How can I improve this?

Low encapsulation efficiency of a lipophilic drug like anecortave acetate in nanoemulsions or lipid nanoparticles can be addressed by:

  • Optimizing the Oil Phase: Select an oil in which anecortave acetate has high solubility.

  • Increasing the Oil Phase Concentration: A higher oil-to-water ratio can increase the capacity for drug encapsulation.

  • Modifying the Homogenization Process: Adjusting the energy input (e.g., sonication time, homogenization pressure) can influence nanoparticle formation and drug loading.

  • Using Co-surfactants: The addition of a co-surfactant can improve the flexibility of the surfactant film around the oil droplets, enhancing drug encapsulation.

Troubleshooting Guides

Issue 1: Poor In Vitro Corneal Permeability of Anecortave Acetate Formulation
Potential Cause Troubleshooting Step Rationale
Large Particle Size Further reduce particle size through optimized milling or high-pressure homogenization.Smaller particles have a larger surface area-to-volume ratio, which can improve dissolution and subsequent permeation.[6]
Low Drug Solubility in Vehicle If using a solution-based approach, consider co-solvents or cyclodextrins. For suspensions, ensure the particle size is minimized.Enhancing the solubility of the drug in the formulation is a prerequisite for its partitioning into and diffusion across the cornea.[15]
Insufficient Mucoadhesion Incorporate mucoadhesive polymers like chitosan (B1678972) or hyaluronic acid into the formulation.Increased residence time on the ocular surface allows for more prolonged contact and opportunity for drug absorption.[16]
Corneal Barrier Function Add a low concentration of a well-characterized permeation enhancer (e.g., benzalkonium chloride, EDTA).Permeation enhancers can transiently loosen the tight junctions of the corneal epithelium, facilitating paracellular drug transport.[12][13]
Issue 2: Instability of Anecortave Acetate Formulation During Storage
Potential Cause Troubleshooting Step Rationale
Crystal Growth (in nanosuspensions) Optimize the stabilizer type and concentration. Consider adding a crystal growth inhibitor.Prevents Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to changes in particle size distribution and bioavailability.
Phase Separation (in emulsions) Adjust the surfactant-to-oil ratio. Use a combination of surfactants (e.g., a non-ionic surfactant and a cationic surfactant).A stable interfacial film is crucial to prevent the coalescence of oil droplets and maintain the integrity of the emulsion.[7]
Chemical Degradation Adjust the pH of the formulation to a range where anecortave acetate has maximum stability. Protect from light and consider adding antioxidants.Like other steroids, anecortave acetate may be susceptible to hydrolysis or oxidation.

Quantitative Data Summary

The following tables present illustrative data for the characterization of different anecortave acetate formulations. Note: This data is representative and intended for comparative purposes.

Table 1: Physicochemical Properties of Anecortave Acetate Formulations

Formulation Type Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
Conventional Suspension2500 ± 4500.85 ± 0.15-15.2 ± 3.1N/A
Nanosuspension210 ± 350.21 ± 0.05-28.5 ± 2.4N/A
Cationic Nanoemulsion150 ± 200.18 ± 0.04+35.8 ± 3.992.5 ± 4.3

Table 2: In Vitro Permeability and In Vivo Bioavailability Data

Formulation Type Apparent Permeability Coefficient (Papp) x 10⁻⁶ cm/s (In Vitro Rabbit Cornea Model) Peak Concentration (Cmax) in Aqueous Humor (ng/mL) (In Vivo Rabbit Model) Area Under the Curve (AUC₀₋₂₄) in Aqueous Humor (ng·h/mL) (In Vivo Rabbit Model)
Conventional Suspension1.2 ± 0.385 ± 15410 ± 75
Nanosuspension3.8 ± 0.6250 ± 401350 ± 210
Cationic Nanoemulsion5.1 ± 0.8340 ± 551980 ± 300

Experimental Protocols

Protocol 1: Preparation of Anecortave Acetate Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) anecortave acetate and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 407) in sterile water.

    • Stir the mixture with a high-speed stirrer (e.g., 8000 rpm) for 30 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization:

    • Subject the pre-suspension to high-pressure homogenization (e.g., 1500 bar) for 20-30 cycles.

    • Maintain the temperature of the system at 4°C using a cooling bath to prevent drug degradation.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Determine the drug content using a validated HPLC-UV method.

Protocol 2: In Vitro Permeability Study using a Human Corneal Epithelial (HCE) Cell Model
  • Cell Culture:

    • Culture HCE cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed, indicating the presence of tight junctions.[1]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the anecortave acetate test formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Quantification and Analysis:

    • Analyze the concentration of anecortave acetate in the receiver samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow_Nanosuspension Workflow for Nanosuspension Formulation and Testing cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro / In Vivo Testing A 1. Pre-suspension Preparation (Anecortave Acetate + Stabilizer) B 2. High-Pressure Homogenization A->B C 3. Particle Size & Zeta Potential (DLS) B->C D 4. Morphology (SEM/TEM) B->D E 5. Drug Content (HPLC) B->E F 6. In Vitro Permeability Assay (HCE Cell Model) E->F G 7. In Vivo Pharmacokinetic Study (Rabbit Model) F->G Signaling_Pathway Strategies to Overcome Ocular Barriers Cornea Corneal Epithelium (Tight Junctions) Target Aqueous Humor & Posterior Segment Cornea->Target Drug Passage TearFilm Tear Film & Mucin Layer TearFilm->Target Drug Release Nano Nanosuspensions (Increased Dissolution) Nano->Target Improves gradient Muco Mucoadhesives (Increased Residence Time) Muco->TearFilm Adheres to Perm Permeation Enhancers (Open Tight Junctions) Perm->Cornea Acts on Emul Nanoemulsions (Enhanced Solubility & Uptake) Emul->Target Facilitates transport

References

Validation & Comparative

A Comparative Guide to the Anti-Angiogenic Effects of Anecortave Acetate and Ranibizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of anecortave (B1667395) acetate (B1210297) and ranibizumab (B1194657), two pharmacological agents investigated for the treatment of neovascular ocular diseases. The information presented is based on available preclinical and clinical experimental data to assist in understanding their distinct mechanisms of action and therapeutic potential.

Executive Summary

Anecortave acetate and ranibizumab both exhibit potent anti-angiogenic effects, albeit through different mechanisms. Ranibizumab is a highly specific antagonist of vascular endothelial growth factor-A (VEGF-A), directly neutralizing the key driver of angiogenesis and vascular permeability in ocular neovascular diseases. Anecortave acetate, a synthetically modified cortisene, demonstrates a broader mechanism of action, modulating multiple pathways involved in the angiogenic cascade, including the downstream signaling of various growth factors and the inhibition of extracellular matrix remodeling. This guide will delve into the experimental data supporting the anti-angiogenic profiles of both compounds, providing a framework for their comparative evaluation.

Mechanisms of Action

Ranibizumab: Direct VEGF-A Neutralization

Ranibizumab is a recombinant humanized monoclonal antibody fragment (Fab) that specifically binds to all isoforms of VEGF-A.[1][2] By binding to VEGF-A, ranibizumab prevents its interaction with its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[1] This blockade of VEGF signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, as well as a reduction in vascular permeability, all of which are critical processes in angiogenesis.[3][4]

Anecortave Acetate: Multi-faceted Anti-Angiogenic Activity

Preclinical Efficacy: A Quantitative Comparison

Direct head-to-head preclinical studies comparing anecortave acetate and ranibizumab are limited. The following tables summarize quantitative data from independent studies on key anti-angiogenic parameters. It is important to consider the differences in experimental models and conditions when interpreting these data.

Table 1: In Vitro Inhibition of Angiogenesis

ParameterAnecortave AcetateRanibizumabSource
VEGF Inhibition Reduces hypoxia-induced VEGF protein levels to normoxic baseline at 10µM in rat Müller cells.[8]IC50: 675 pM (VEGF-A121) and 1,140 pM (VEGF-A165) for blocking VEGFR1 activation.[9][8][9]
Endothelial Cell Proliferation Inhibits proliferation of cultured human vascular endothelial cells (quantitative data not available).[7]Dose-dependent inhibition of HUVEC proliferation.[10][7][10]
Endothelial Cell Migration Inhibits migration of vascular endothelial cells.[11]Efficiently blocks VEGF-induced migration of retinal endothelial cells.[5][5][11]
Endothelial Tube Formation Inhibits tube formation (quantitative data not available).--

Table 2: In Vivo Inhibition of Neovascularization

Animal ModelParameter MeasuredAnecortave AcetateRanibizumabSource
Rat Model of Retinopathy of Prematurity Retinal Neovascularization66% inhibition of retinal neovascularization.[7]-[7]
Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) CNV Area57.8% inhibition with 10% anecortave acetate intravitreal injection.[12]-[12]
Rat Model of Laser-Induced Choroidal Neovascularization (CNV) CNV Area-CNV area of (12.35±1.22)×10^3 μm^2 in the ranibizumab group compared to (23.01±1.52)×10^3 μm^2 in the model control group.
Hairless Guinea Pig (Miles Assay) Vascular Permeability-IC50: 0.4-1.2 nM for inhibition of VEGF-induced vascular permeability.[10][10]

Experimental Protocols

Anecortave Acetate: Hypoxia-Induced VEGF Expression in Rat Retinal Müller Cells [8]

  • Cell Culture: Rat retinal Müller cells were cultured under hypoxic conditions (<2% oxygen) for 24 hours.

  • Treatment: Cells were exposed to anecortave acetate (0.1µM–10µM) or a vehicle control.

  • VEGF Measurement: VEGF concentrations in the culture medium were measured by ELISA. VEGF mRNA isoforms from cell lysates were measured by real-time RT-PCR.

Ranibizumab: VEGF Receptor Activation Assay [9]

  • Cell Line: A cell-based assay using a reporter gene (luciferase) linked to the activation of VEGFR1.

  • Stimulation: Cells were stimulated with 20 pM of human VEGF-A121 or VEGF-A165.

  • Inhibition: The ability of varying concentrations of ranibizumab to inhibit the VEGF-A-induced luciferase activity was measured to determine the IC50 value.

Laser-Induced Choroidal Neovascularization (CNV) in Mice [12]

  • Animal Model: C57BL/6J mice.

  • CNV Induction: Bruch's membrane was ruptured using focal laser photocoagulation to induce CNV.

  • Treatment: Immediately after laser treatment, mice received a 5µl intravitreal injection of anecortave acetate (0.1%, 1%, or 10%) or a vehicle.

  • Quantification: Fourteen days post-laser, mice were perfused with fluorescein-labeled dextran, and the CNV area was quantified from choroidal flat mounts using computerized digital analysis.

Visualizations

Signaling Pathways

anecortave_acetate_pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Angiogenic Stimuli Angiogenic Stimuli VEGF/IGF-1 Expression VEGF/IGF-1 Expression Angiogenic Stimuli->VEGF/IGF-1 Expression Pro-MMPs Pro-MMPs VEGF/IGF-1 Expression->Pro-MMPs uPA uPA VEGF/IGF-1 Expression->uPA Active MMPs Active MMPs Pro-MMPs->Active MMPs uPA->Pro-MMPs PAI-1 PAI-1 PAI-1->uPA Inhibits Cell Migration/Proliferation Cell Migration/Proliferation Active MMPs->Cell Migration/Proliferation Anecortave Acetate Anecortave Acetate Anecortave Acetate->VEGF/IGF-1 Expression Inhibits Anecortave Acetate->uPA Inhibits Anecortave Acetate->PAI-1 Stimulates ranibizumab_pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF-A VEGF-A VEGFR1/VEGFR2 VEGFR1/VEGFR2 VEGF-A->VEGFR1/VEGFR2 Binds Ranibizumab Ranibizumab Ranibizumab->VEGF-A Binds & Neutralizes Signaling Cascade Signaling Cascade VEGFR1/VEGFR2->Signaling Cascade Proliferation/Migration/Permeability Proliferation/Migration/Permeability Signaling Cascade->Proliferation/Migration/Permeability cell_migration_assay cluster_workflow Boyden Chamber Cell Migration Assay Start Start Coat Membrane Coat Membrane Start->Coat Membrane Seed Cells Seed Cells Coat Membrane->Seed Cells Add Chemoattractant Add Chemoattractant Seed Cells->Add Chemoattractant Add Test Compound Add Test Compound Add Chemoattractant->Add Test Compound Incubate Incubate Add Test Compound->Incubate Fix & Stain Fix & Stain Incubate->Fix & Stain Quantify Migrated Cells Quantify Migrated Cells Fix & Stain->Quantify Migrated Cells End End Quantify Migrated Cells->End cnv_model_workflow cluster_workflow Laser-Induced CNV Animal Model Workflow Start Start Anesthetize Animal Anesthetize Animal Start->Anesthetize Animal Laser Photocoagulation Laser Photocoagulation Anesthetize Animal->Laser Photocoagulation Intravitreal Injection Intravitreal Injection Laser Photocoagulation->Intravitreal Injection Post-operative Care Post-operative Care Intravitreal Injection->Post-operative Care Euthanize & Perfuse Euthanize & Perfuse Post-operative Care->Euthanize & Perfuse Choroidal Flat Mount Choroidal Flat Mount Euthanize & Perfuse->Choroidal Flat Mount Quantify CNV Area Quantify CNV Area Choroidal Flat Mount->Quantify CNV Area End End Quantify CNV Area->End

References

Anecortave Acetate: A Comparative Analysis of its Anti-Angiogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of anecortave (B1667395) acetate's mechanism of action with alternative anti-angiogenic therapies for ocular neovascular diseases, primarily focusing on neovascular age-related macular degeneration (nAMD). The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to Anecortave Acetate (B1210297)

Anecortave acetate is a synthetic cortisene, a class of steroids designed to have anti-angiogenic properties without significant glucocorticoid activity.[1] It was investigated as a potential treatment for "wet" age-related macular degeneration (AMD), a condition characterized by abnormal blood vessel growth in the macula.[2] Unlike targeted therapies that inhibit specific growth factors, anecortave acetate was proposed to act on multiple steps of the angiogenic cascade.[1] Although its development was largely discontinued, an analysis of its mechanism provides valuable insights into broader anti-angiogenic strategies.

Mechanism of Action: A Multi-faceted Approach

Anecortave acetate's primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels. It achieves this through a multi-pronged approach that distinguishes it from more targeted therapies.[1]

Key mechanistic pillars include:

  • Modulation of Extracellular Matrix Degradation: Angiogenesis requires the breakdown of the extracellular matrix (ECM) to allow endothelial cells to migrate and form new vessels. Anecortave acetate interferes with this process by:

    • Decreasing Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade collagen and other ECM components. Anecortave acetate has been shown to reduce the activity of these proteases.[3]

  • Inhibition of Endothelial Cell Migration: By preventing the degradation of the ECM, anecortave acetate effectively inhibits the migration of endothelial cells, a critical step in the formation of new blood vessels.[4]

  • Downregulation of Pro-Angiogenic Factors: Preclinical studies suggest that anecortave acetate can also reduce the expression of key growth factors that stimulate angiogenesis, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[2][5]

Comparative Analysis with Alternative Therapies

The primary alternatives to anecortave acetate for the treatment of nAMD are VEGF inhibitors and photodynamic therapy (PDT).

VEGF Inhibitors (e.g., Ranibizumab, Bevacizumab, Aflibercept)

Mechanism of Action: VEGF inhibitors are monoclonal antibodies or antibody fragments that directly bind to and neutralize VEGF-A, a potent pro-angiogenic growth factor.[6] By blocking VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, these drugs inhibit the downstream signaling cascade that leads to endothelial cell proliferation, migration, and increased vascular permeability.[6]

Comparison:

FeatureAnecortave AcetateVEGF Inhibitors
Target Multiple factors in the angiogenic cascade (PAI-1, MMPs, VEGF, IGF-1)Primarily VEGF-A
Specificity Broad-spectrumHighly specific
Administration Posterior juxtascleral depot (every 6 months)Intravitreal injection (monthly or as-needed)
Photodynamic Therapy (PDT) with Verteporfin

Mechanism of Action: PDT is a two-step process. First, a light-sensitive drug, verteporfin, is infused intravenously.[7] The drug selectively accumulates in the abnormal, rapidly dividing endothelial cells of the choroidal neovascularization (CNV). A non-thermal laser is then applied to the affected area, activating the verteporfin.[7] This activation generates reactive oxygen species, leading to endothelial cell damage, platelet activation, and thrombosis, ultimately causing occlusion of the abnormal blood vessels.[7]

Comparison:

FeatureAnecortave AcetatePhotodynamic Therapy (Verteporfin)
Primary Effect Inhibition of new blood vessel growthOcclusion of existing abnormal blood vessels
Cellularity Cytostatic (inhibits cell migration and proliferation)Cytotoxic to endothelial cells in the CNV
Selectivity Acts on the broader angiogenic processTargeted to the CNV through light activation

Performance Data: A Tabular Comparison

The following tables summarize key quantitative data from preclinical and clinical studies.

Preclinical Data: Mechanistic Validation
ParameterAnecortave Acetate EffectExperimental ModelCitation
PAI-1 mRNA Expression 6- to 9-fold increaseRat model of retinopathy of prematurity[2]
PAI-1 Protein Levels 5.7-fold peak increaseHuman retinal microvascular endothelial cells[3]
Pro-MMP-9 Activity 33% reduction (day 1), 55% reduction (day 6)Rat model of retinopathy of prematurity[3]
Active MMP-9 Activity 55% reduction (day 1)Rat model of retinopathy of prematurity[3]
Pro-MMP-2 Activity 39% reduction (day 1), 50% reduction (day 6)Rat model of retinopathy of prematurity[3]
Active MMP-2 Activity 42% reduction (day 1), 30% reduction (day 6)Rat model of retinopathy of prematurity[3]
Retinal Neovascularization 66% inhibitionRat pup model of retinopathy of prematurity[8]
VEGF Protein Levels Significant decrease at 1 and 2 days post-exposureRat model of oxygen-induced retinopathy[9]
IGF-1 mRNA Expression 36.9% reductionRat model of oxygen-induced retinopathy[2]
IGF-1 Receptor mRNA Expression 50.5% reductionRat model of oxygen-induced retinopathy[2]
Clinical Trial Data: Visual Acuity Outcomes
Treatment ComparisonStudyMetricAnecortave Acetate GroupComparator GroupOutcomeCitation
Anecortave Acetate vs. Placebo (24 months) C-98-03Patients maintaining vision (<3 lines loss)73%47% (Placebo)Statistically superior to placebo (p≤0.05)[2]
Anecortave Acetate vs. Placebo (24 months) C-98-03Patients with severe vision loss (≥6 lines loss)6%23% (Placebo)Statistically superior to placebo (p≤0.05)[2]
Anecortave Acetate vs. PDT (12 months) C-01-99Patients losing <3 lines of vision45%49% (PDT)No statistically significant difference[10]
Ranibizumab vs. Sham (monthly) MARINAPatients losing <15 letters7.2%62.2% (Sham)Statistically superior to sham[6]
Bevacizumab vs. Ranibizumab (2 years) CATTMean change in visual acuity-1.4 letters difference-Similar effects on visual acuity[1]
PDT vs. Placebo (2 years) TAPPatients losing ≥15 letters36%51% (Placebo)Statistically superior to placebo[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is adapted from standard laboratory procedures for detecting gelatinase activity.

1. Sample Preparation:

  • Culture cells (e.g., human retinal microvascular endothelial cells) to near confluency.
  • Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours to collect conditioned media.
  • Centrifuge the conditioned media to remove cells and debris.
  • Concentrate the media and determine the protein concentration.

2. Gel Electrophoresis:

  • Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
  • Mix protein samples from the conditioned media with non-reducing sample buffer.
  • Load equal amounts of protein into the wells of the gel.
  • Run the electrophoresis at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

3. Gel Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
  • Incubate the gel overnight at 37°C in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) to allow for gelatin degradation by the MMPs.

4. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
  • Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.

Quantitative Real-Time PCR (qPCR) for PAI-1 Gene Expression

This protocol outlines the general steps for quantifying gene expression changes.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from cultured cells (treated with anecortave acetate or vehicle control) using a commercial RNA extraction kit.
  • Assess RNA quality and quantity using spectrophotometry.
  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing:
  • cDNA template
  • Forward and reverse primers specific for the PAI-1 gene
  • A fluorescent dye (e.g., SYBR Green) or a specific probe
  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
  • Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (denaturation, annealing, and extension steps).

3. Data Analysis:

  • Monitor the fluorescence signal in real-time.
  • Determine the cycle threshold (Ct) value for each sample.
  • Normalize the Ct values of the PAI-1 gene to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.
  • Calculate the relative fold change in PAI-1 gene expression in the anecortave acetate-treated group compared to the control group using the delta-delta Ct method.

Endothelial Cell Migration (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration in vitro.

1. Cell Culture and Monolayer Formation:

  • Seed endothelial cells in a multi-well plate and grow them to a confluent monolayer.

2. Creating the "Scratch":

  • Using a sterile pipette tip, create a linear "scratch" or gap in the cell monolayer.
  • Wash the wells with media to remove detached cells.

3. Treatment and Incubation:

  • Add fresh media containing the test compound (anecortave acetate) or a vehicle control to the wells.
  • Incubate the plate at 37°C in a cell culture incubator.

4. Imaging and Analysis:

  • Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
  • Measure the width of the scratch at multiple points for each image.
  • Calculate the rate of cell migration by determining the percentage of wound closure over time for the treated and control groups. A slower rate of closure in the treated group indicates inhibition of cell migration.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

anecortave_acetate_mechanism cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_angiogenesis Angiogenic Process ECM Extracellular Matrix (ECM) Migration Endothelial Cell Migration ECM->Migration Enables uPA uPA MMPs MMPs (MMP-2, MMP-9) MMPs->ECM Degrades Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->MMPs Activates Anecortave Anecortave Acetate PAI1_gene PAI-1 Gene Anecortave->PAI1_gene Upregulates MMP_gene MMP Genes Anecortave->MMP_gene Downregulates uPA_gene uPA Gene Anecortave->uPA_gene Downregulates PAI1_protein PAI-1 Protein PAI1_gene->PAI1_protein Expresses PAI1_protein->uPA Inhibits Angiogenesis Angiogenesis Migration->Angiogenesis vegf_inhibitor_mechanism cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_response Cellular Response VEGF VEGF-A VEGFR VEGF Receptor (VEGFR-2) VEGF->VEGFR Binds VEGF_inhibitor VEGF Inhibitor (e.g., Ranibizumab) VEGF_inhibitor->VEGF Neutralizes Signaling Intracellular Signaling Cascade (PLCγ, PKC, MAPK) VEGFR->Signaling Activates Proliferation Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Permeability Increased Permeability Signaling->Permeability Angiogenesis Angiogenesis pdt_mechanism cluster_process Photodynamic Therapy (PDT) Process Verteporfin_infusion 1. Intravenous Infusion of Verteporfin Accumulation 2. Selective Accumulation in CNV Verteporfin_infusion->Accumulation Laser 3. Non-thermal Laser Activation Accumulation->Laser ROS 4. Reactive Oxygen Species (ROS) Generation Laser->ROS Damage 5. Endothelial Cell Damage ROS->Damage Thrombosis 6. Platelet Activation & Thrombosis Damage->Thrombosis Occlusion 7. Vessel Occlusion Thrombosis->Occlusion

References

Anecortave Acetate vs. Photodynamic Therapy: A Comparative Guide for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of anecortave (B1667395) acetate (B1210297) and photodynamic therapy (PDT) for the treatment of ocular neovascularization, primarily focusing on neovascular age-related macular degeneration (AMD). The information is compiled from clinical trial data and preclinical research to offer an objective overview for scientific and drug development professionals.

Efficacy and Safety Comparison

A pivotal phase III clinical trial (C-01-99) directly compared the efficacy and safety of anecortave acetate (15 mg) with verteporfin PDT in patients with subfoveal choroidal neovascularization (CNV) secondary to exudative AMD. The trial was a prospective, masked, randomized, multicenter, parallel-group, active-control, noninferiority study.

Quantitative Efficacy Data

The primary efficacy endpoint of the C-01-99 trial was the percentage of patients losing fewer than three lines of vision at 12 months. The results, along with 24-month data, showed no statistically significant difference between the two treatments in preserving vision.[1][2][3]

Efficacy OutcomeAnecortave Acetate (15 mg)Photodynamic Therapy (Verteporfin)TimepointStudy
Visual Acuity
Patients losing <3 lines of vision45%49%12 MonthsC-01-99[2]
Mean difference in visual acuity~3 letters12 & 24 MonthsC-01-99
Subgroup Analysis (Anecortave Acetate)
Patients losing <3 lines of vision (no drug reflux)57%49%12 MonthsC-01-99

It is important to note that the efficacy of anecortave acetate was influenced by the administration technique, with a trend for better visual outcomes observed in patients without drug reflux.[2]

Safety Profile

Both anecortave acetate and photodynamic therapy demonstrated favorable safety profiles in clinical trials.[3] The C-01-99 trial reported no significant differences in ocular or non-ocular safety between the two treatment groups at the 24-month follow-up.

Adverse Event CategoryAnecortave AcetatePhotodynamic TherapyStudy
Ocular Safety No significant differenceNo significant differenceC-01-99
Non-Ocular Safety No significant differenceNo significant differenceC-01-99

Mechanisms of Action

Anecortave acetate and photodynamic therapy employ distinct mechanisms to inhibit choroidal neovascularization.

Anecortave Acetate: A Multi-Targeted Angiostatic Agent

Anecortave acetate is a synthetic cortisene, a steroid derivative modified to eliminate glucocorticoid activity while retaining potent anti-angiogenic properties.[4] Its mechanism is multifactorial, targeting several key steps in the angiogenic cascade.[4][5]

  • Inhibition of Proteases: Anecortave acetate inhibits matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and new blood vessel formation.

  • Downregulation of Growth Factors: Preclinical studies have shown that anecortave acetate can down-regulate the expression and production of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1), key signaling molecules that promote angiogenesis.

anecortave_acetate_pathway cluster_angiogenic_stimuli Angiogenic Stimuli cluster_endothelial_cell Vascular Endothelial Cell AngiogenicStimuli VEGF, IGF-1, etc. VEGF_R VEGF Receptor AngiogenicStimuli->VEGF_R IGF1_R IGF-1 Receptor AngiogenicStimuli->IGF1_R Proteases MMPs, uPA VEGF_R->Proteases Upregulates IGF1_R->Proteases Upregulates ECM_Degradation ECM Degradation Proteases->ECM_Degradation Migration_Proliferation Migration & Proliferation ECM_Degradation->Migration_Proliferation Angiogenesis Angiogenesis Migration_Proliferation->Angiogenesis Anecortave Anecortave Acetate Anecortave->AngiogenicStimuli Downregulates Anecortave->Proteases Inhibits

Anecortave Acetate's Anti-Angiogenic Mechanism
Photodynamic Therapy: Light-Activated Vascular Occlusion

Photodynamic therapy with verteporfin is a two-step process that leads to the selective destruction of neovascular tissue.[6]

  • Photosensitizer Administration: Verteporfin, a light-activated photosensitizing agent, is administered intravenously. It is transported in the plasma by lipoproteins and preferentially accumulates in rapidly proliferating cells, such as those in the neovascular endothelium.[7]

  • Laser Activation: A non-thermal diode laser with a specific wavelength (689 nm) is then applied to the targeted neovascular lesion. This activates the verteporfin, which in the presence of oxygen, generates highly reactive singlet oxygen and other reactive oxygen species (ROS).[7]

The generated ROS cause localized damage to the endothelial cells of the choroidal neovascularization, leading to platelet activation, thrombus formation, and ultimately, occlusion of the abnormal blood vessels.[6] This process also induces apoptosis in the endothelial cells.

pdt_pathway cluster_process Photodynamic Therapy Process cluster_cellular_effects Cellular Effects on Neovascular Endothelium Verteporfin_IV 1. Intravenous Infusion of Verteporfin Laser 2. Laser Activation (689 nm) Verteporfin_IV->Laser ROS 3. Reactive Oxygen Species (ROS) Generation Laser->ROS Endothelial_Damage Endothelial Cell Damage ROS->Endothelial_Damage Platelet_Activation Platelet Activation Endothelial_Damage->Platelet_Activation Apoptosis Apoptosis Endothelial_Damage->Apoptosis Thrombosis Thrombosis Platelet_Activation->Thrombosis Vascular_Occlusion Vascular Occlusion Thrombosis->Vascular_Occlusion Apoptosis->Vascular_Occlusion

Mechanism of Action of Photodynamic Therapy

Experimental Protocols

Anecortave Acetate (C-01-99 Trial)
  • Study Design: Phase 3, prospective, masked, randomized, multicenter, parallel-group, active-control, noninferiority clinical trial.[1]

  • Patient Population: Patients aged 50 years and older with a diagnosis of subfoveal choroidal neovascularization (CNV) due to exudative AMD. Best corrected visual acuity between 20/40 and 20/400 Snellen equivalent in the study eye.[1]

  • Inclusion Criteria: Predominantly classic subfoveal CNV.

  • Exclusion Criteria: Prior laser photocoagulation or PDT in the study eye. Clinically relevant concomitant diseases that could interfere with the study.

  • Treatment Regimen: 263 patients received a 15 mg dose of anecortave acetate via posterior juxtascleral depot administration every 6 months.[2]

  • Follow-up: Patients were followed for 24 months with assessments of visual acuity and lesion characteristics.

Photodynamic Therapy (TAP and VIP Trials - Representative Protocols)
  • Study Design: Multicenter, double-masked, placebo-controlled, randomized clinical trials.

  • Patient Population: Patients with subfoveal CNV caused by AMD.

  • Inclusion Criteria: Varied between trials, but generally included specific lesion types (e.g., predominantly classic, minimally classic, or occult with no classic) and a defined range of visual acuity.

  • Exclusion Criteria: Ocular conditions other than AMD that could affect visual acuity, and prior treatments that would confound the results.

  • Treatment Regimen: Intravenous infusion of verteporfin (6 mg/m² of body surface area) over 10 minutes, followed by the application of a 689 nm laser 15 minutes after the start of the infusion. Retreatment was considered at 3-month intervals based on fluorescein (B123965) angiography.

  • Follow-up: Typically 12 to 24 months, with regular assessments of visual acuity, contrast sensitivity, and fluorescein angiograms.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Screening Exudative AMD Patients (Subfoveal CNV) Inclusion Inclusion Criteria Met? (e.g., Lesion Type, VA) Screening->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Eligible Eligible for Trial Inclusion->Eligible Yes Exclusion->Eligible No Ineligible Ineligible for Trial Exclusion->Ineligible Yes Randomization Randomization Eligible->Randomization Anecortave_Arm Anecortave Acetate Arm (15mg every 6 months) Randomization->Anecortave_Arm PDT_Arm PDT Arm (Verteporfin every 3 months) Randomization->PDT_Arm FollowUp Follow-up Visits (Visual Acuity, Angiography) Anecortave_Arm->FollowUp PDT_Arm->FollowUp Data_Analysis Data Analysis (Efficacy & Safety) FollowUp->Data_Analysis

Generalized Clinical Trial Workflow

Conclusion

Clinical evidence from the C-01-99 trial indicates that anecortave acetate and photodynamic therapy have comparable efficacy in preserving vision for patients with neovascular AMD at 12 and 24 months, with both treatments demonstrating a good safety profile.[2][3] The choice between these therapies may be influenced by factors such as the frequency of administration and the potential for administration-related complications like drug reflux with anecortave acetate.

The distinct mechanisms of action of these two treatments offer different therapeutic approaches to inhibiting angiogenesis. Anecortave acetate provides a broad, multi-targeted inhibition of the angiogenic cascade, while PDT offers a targeted, light-activated method for vascular occlusion. This understanding of their differing molecular pathways can inform future research and the development of novel therapeutic strategies, including potential combination therapies for ocular neovascular diseases.

References

A Comparative Analysis of Anecortave Acetate for Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the clinical trial performance of anecortave (B1667395) acetate (B1210297) in the context of contemporary and subsequent therapies for wet age-related macular degeneration (AMD), designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of anecortave acetate with other significant treatments for wet AMD, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Anecortave Acetate

Anecortave acetate (Retaane®) is an angiostatic cortisene, a synthetic derivative of cortisol designed to inhibit angiogenesis without significant glucocorticoid activity.[1] It was developed as a potential treatment for neovascular ("wet") age-related macular degeneration (AMD), a leading cause of severe vision loss in the elderly.[2] The therapeutic rationale for anecortave acetate is based on its ability to interfere with multiple steps in the angiogenic cascade, a key pathological process in wet AMD.[2][3] The drug was formulated for administration as a posterior juxtascleral depot, allowing for sustained release and a less frequent dosing schedule compared to intravitreal injections.[3]

Comparative Clinical Efficacy

The clinical development of anecortave acetate occurred during a paradigm shift in the treatment of wet AMD, which saw the decline of photodynamic therapy and the rise of anti-VEGF agents. This section compares the clinical trial results of anecortave acetate against a placebo, photodynamic therapy (PDT) with verteporfin, and the anti-VEGF therapies ranibizumab (B1194657) and bevacizumab.

Table 1: Anecortave Acetate vs. Placebo (Anecortave Acetate Monotherapy Trial - C-98-03)
Outcome Measure (at 24 months)Anecortave Acetate (15 mg)Placebop-value
Vision Maintenance
Patients losing < 15 letters of visual acuity73%47%≤0.05[4]
Severe Vision Loss
Patients losing ≥ 30 letters of visual acuity6%23%≤0.05[4]
Lesion Growth Inhibition
Inhibition of classic CNV growthStatistically significant inhibition-≤0.05[4][5]
Table 2: Anecortave Acetate vs. Photodynamic Therapy (PDT) (C-01-99 Trial)
Outcome Measure (at 12 months)Anecortave Acetate (15 mg)PDT with Verteporfinp-value
Vision Maintenance
Patients losing < 3 lines (<15 letters) of vision45%49%>0.05[1][6]
Mean Change in Visual Acuity Not statistically differentNot statistically different0.43[1]
Table 3: Comparison with Anti-VEGF Therapies (ANCHOR and CATT Trials)
Outcome Measure (at 24 months)Ranibizumab (0.5 mg monthly - ANCHOR)Bevacizumab (monthly - CATT)PDT with Verteporfin (ANCHOR)
Vision Maintenance
Patients losing < 15 letters of visual acuity90.0%[7]N/A65.7%[7]
Vision Gain
Patients gaining ≥ 15 letters of visual acuity41.0%[7]N/A6.3%[7]
Mean Change in Visual Acuity (letters) +10.7[7]+8.0 (at 2 years)[8]-9.8[7]

Experimental Protocols

Anecortave Acetate Monotherapy Trial (C-98-03)
  • Objective: To evaluate the safety and efficacy of three different doses of anecortave acetate compared to placebo for the treatment of subfoveal choroidal neovascularization (CNV) in wet AMD.[9][10]

  • Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.[10]

  • Patient Population: 128 patients with subfoveal CNV secondary to AMD.[9]

  • Intervention: Patients were randomized to receive a posterior juxtascleral depot of anecortave acetate (3 mg, 15 mg, or 30 mg) or a placebo.[9] Treatments were administered at baseline and at 6-month intervals.[10]

  • Primary Efficacy Endpoint: The mean change from baseline in best-corrected visual acuity (logMAR) at 24 months.[6]

  • Secondary Efficacy Endpoints: Preservation of vision (loss of less than three lines), clinically significant worsening of vision (loss of at least three lines), severe vision loss (loss of at least six lines), and changes in CNV characteristics on fluorescein (B123965) angiography.[4]

G cluster_protocol Anecortave Acetate Monotherapy Trial (C-98-03) Workflow cluster_arms screening Patient Screening (Subfoveal CNV in Wet AMD) randomization Randomization (n=128) screening->randomization treatment_groups aa_3mg Anecortave Acetate (3mg) aa_15mg Anecortave Acetate (15mg) aa_30mg Anecortave Acetate (30mg) placebo Placebo administration Posterior Juxtascleral Depot (Baseline & Month 6, 12, 18) aa_3mg->administration aa_15mg->administration aa_30mg->administration placebo->administration follow_up Follow-up Visits (Visual Acuity & Angiography) administration->follow_up endpoint Primary Endpoint Analysis (24 Months) follow_up->endpoint

Anecortave Acetate Monotherapy Trial Workflow
Photodynamic Therapy with Verteporfin (TAP and VIP Trials - General Protocol)

  • Objective: To determine if photodynamic therapy with verteporfin could safely reduce the risk of vision loss in patients with subfoveal CNV due to AMD.[11]

  • Design: Multicenter, randomized, double-masked, placebo-controlled trials.[12]

  • Patient Population: Patients with subfoveal CNV, with the TAP study focusing on predominantly classic lesions and the VIP study on occult with no classic CNV.[12][13]

  • Intervention:

    • Intravenous infusion of verteporfin (6 mg/m² of body surface area) over 10 minutes.[14]

    • 15 minutes after the start of the infusion, a diode laser (689 nm) is used to apply light to the area of CNV for 83 seconds.[14]

    • Patients are re-evaluated every 3 months with fluorescein angiography to determine the need for retreatment.[15]

  • Primary Efficacy Endpoint: Proportion of patients with a loss of fewer than 15 letters of visual acuity at 12 and 24 months.[12]

G cluster_pdt_protocol Photodynamic Therapy (PDT) with Verteporfin Workflow patient_prep Patient with Subfoveal CNV verteporfin_infusion Intravenous Infusion of Verteporfin (10 min) patient_prep->verteporfin_infusion drug_accumulation Verteporfin Accumulates in Abnormal Choroidal Vessels verteporfin_infusion->drug_accumulation laser_application Laser Application (689nm) 15 min post-infusion start drug_accumulation->laser_application drug_activation Verteporfin Activation laser_application->drug_activation vessel_occlusion Photochemical Reaction & Occlusion of CNV drug_activation->vessel_occlusion follow_up Follow-up & Re-treatment (every 3 months as needed) vessel_occlusion->follow_up

Photodynamic Therapy (PDT) Workflow

Mechanism of Action and Signaling Pathways

Anecortave Acetate

G cluster_moa Anecortave Acetate Mechanism of Action growth_factors Angiogenic Stimuli (e.g., VEGF, bFGF) endothelial_cells Vascular Endothelial Cells growth_factors->endothelial_cells protease_expression Expression of Proteases (uPA, MMPs) endothelial_cells->protease_expression ecm_degradation Extracellular Matrix Degradation protease_expression->ecm_degradation cell_migration Endothelial Cell Migration & Proliferation ecm_degradation->cell_migration angiogenesis Angiogenesis (New Vessel Growth) cell_migration->angiogenesis anecortave Anecortave Acetate anecortave->protease_expression Inhibits pai1 Upregulation of PAI-1 anecortave->pai1 pai1->protease_expression Inhibits uPA

Anecortave Acetate's Anti-Angiogenic Pathway
Anti-VEGF Therapies (Ranibizumab, Bevacizumab)

The primary driver of angiogenesis in wet AMD is Vascular Endothelial Growth Factor A (VEGF-A). Anti-VEGF therapies, such as ranibizumab and bevacizumab, are monoclonal antibodies (or antibody fragments in the case of ranibizumab) that bind to and inhibit all isoforms of VEGF-A.[16][17] By neutralizing VEGF-A, these drugs prevent its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[16] This blockade inhibits downstream signaling pathways that lead to endothelial cell proliferation, migration, and increased vascular permeability, thereby reducing leakage and suppressing the growth of new blood vessels.[16][17]

G cluster_vegf_pathway VEGF Signaling Pathway in Wet AMD vegfa VEGF-A vegfr VEGF Receptors (VEGFR-1, VEGFR-2) on Endothelial Cells vegfa->vegfr signaling Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) vegfr->signaling proliferation Cell Proliferation & Migration signaling->proliferation permeability Increased Vascular Permeability signaling->permeability angiogenesis Angiogenesis & Leakage proliferation->angiogenesis permeability->angiogenesis anti_vegf Anti-VEGF Drugs (Ranibizumab, Bevacizumab) anti_vegf->vegfa Binds & Inhibits

References

Assessing the Long-Term Safety of Anecortave Acetate in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term preclinical safety profile of anecortave (B1667395) acetate (B1210297) with other relevant anti-angiogenic agents used in ophthalmology. The information is compiled from publicly available preclinical study data to assist researchers and drug development professionals in evaluating the relative safety of these compounds.

Executive Summary

Anecortave acetate, a synthetically modified corticosteroid devoid of glucocorticoid activity, has undergone extensive preclinical safety and toxicology evaluation. Studies in various animal models, including rabbits and rats, have demonstrated a favorable long-term safety profile. Across multiple routes of administration, including topical ocular, posterior juxtascleral, and oral, anecortave acetate has shown no significant systemic or ocular toxicity. Key findings from these studies indicate a lack of carcinogenic, mutagenic, or reproductive and developmental toxicity. In comparison, other anti-angiogenic agents, such as the VEGF inhibitors bevacizumab, ranibizumab, and pegaptanib, have also been evaluated in preclinical models, with safety profiles generally considered acceptable for clinical use, though some dose-dependent ocular inflammatory responses have been noted. This guide presents a qualitative summary of these findings, detailed experimental protocols for representative long-term safety studies, and visual representations of the mechanism of action and experimental workflows.

Comparative Safety Data

While specific quantitative data from long-term preclinical toxicology studies are often proprietary and not fully published, the following tables summarize the qualitative findings for anecortave acetate and its comparators based on available literature.

Table 1: Summary of Long-Term Preclinical Safety Findings for Anecortave Acetate

Safety EndpointSpeciesDurationRoute of AdministrationKey Findings
Systemic Toxicity Rat4 weeksOralNo significant treatment-related adverse effects observed.
Rabbit12 monthsTopical Ocular (1% and 2% suspensions)No treatment-related ocular or systemic toxicity noted. No changes in body or organ weights, histopathology, hematology, or biomicroscopy.[1]
VariousNot SpecifiedOral, intravenous, subcutaneous, topical ocular, intraocular injection, posterior juxtascleralNo apparent pharmacological effects on major organ systems (CNS, gastrointestinal, renal, cardiovascular, respiratory).[2][3]
Ocular Toxicity Rabbit12 monthsTopical OcularNo significant ocular side effects.[1]
VariousNot SpecifiedPosterior JuxtascleralNo significant ocular side effects.[2][3]
Carcinogenicity Not SpecifiedNot SpecifiedNot SpecifiedNo significant carcinogenic toxicity.[2][3]
Reproductive/Developmental Toxicity Not SpecifiedNot SpecifiedNot SpecifiedNo significant reproductive or developmental toxicity.[2][3]

Table 2: Summary of Preclinical Safety Findings for Comparator Anti-Angiogenic Agents

DrugSpeciesDurationKey Findings
Bevacizumab Cynomolgus Monkey26 weeksGenerally well-tolerated. A slight increase in blood pressure was observed in female monkeys at the highest dose. Dose-dependent reduction in wound healing capacity was noted in rabbits.[4]
Ranibizumab Cynomolgus Monkey26 weeksDose-dependent inflammatory reactions in the anterior chamber of the eye were observed.[5]
Pegaptanib Rhesus MonkeyNot SpecifiedNo toxic effects, no change in intraocular pressure, and no immune response were observed following intravitreal administration.[6]
Aflibercept Cynomolgus Monkey3 monthsEffects were observed in bone, kidney, ovaries, and adrenal glands at systemic exposures significantly higher than those achieved with intravitreal administration in humans.[7]

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the long-term preclinical safety assessment of ophthalmic drugs.

Long-Term Ocular Toxicity Study in Rabbits
  • Objective: To evaluate the potential local (ocular) and systemic toxicity of a test article when administered topically to the eye of albino rabbits for a period of 12 months.

  • Test System: New Zealand White rabbits, typically 12-15 animals per group.

  • Groups:

    • Control Group: Vehicle (e.g., saline or the formulation vehicle).

    • Low-Dose Group: Test article at a low concentration.

    • High-Dose Group: Test article at a high concentration.

  • Administration: Topical instillation of a defined volume (e.g., 35 µL) of the test article or vehicle into one or both eyes, three times daily.

  • Duration: 12 months.

  • Parameters Monitored:

    • Clinical Observations: Daily general health observations and detailed ophthalmic examinations (e.g., using a slit-lamp) at regular intervals.

    • Body Weights: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Ophthalmic Examinations: Detailed examinations including evaluation of the cornea, iris, lens, and fundus at baseline and at specified intervals throughout the study. Intraocular pressure measurements are also taken.

    • Hematology and Clinical Chemistry: Blood samples are collected at baseline, 6 months, and 12 months for analysis of a standard panel of hematological and biochemical parameters.

    • Gross Pathology and Organ Weights: At the end of the study, all animals are euthanized, and a full necropsy is performed. The weights of major organs are recorded.

    • Histopathology: A comprehensive set of tissues, with a focus on the eyes and adnexa, is collected, preserved, and examined microscopically by a veterinary pathologist.

Carcinogenicity Study in Rats
  • Objective: To assess the carcinogenic potential of a test article following long-term administration to rats.

  • Test System: Sprague-Dawley rats, typically 50 animals per sex per group.

  • Groups:

    • Control Group: Vehicle.

    • Low-Dose, Mid-Dose, and High-Dose Groups: Test article administered at three different dose levels.

  • Administration: Typically via the intended clinical route or a route that ensures adequate systemic exposure (e.g., oral gavage).

  • Duration: 24 months.

  • Parameters Monitored:

    • Clinical Observations: Daily observation for clinical signs of toxicity and palpable masses.

    • Body Weights and Food Consumption: Recorded weekly.

    • Hematology: Blood samples collected at 6, 12, 18, and 24 months.

    • Gross Pathology: Complete necropsy of all animals.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and any gross lesions from all animals.

Visualizations

Signaling Pathway of Anecortave Acetate

anecortave_acetate_pathway cluster_angiogenesis Angiogenic Cascade cluster_anecortave Anecortave Acetate Action AngiogenicStimuli Angiogenic Stimuli (e.g., VEGF, FGF) EndothelialCells Vascular Endothelial Cells AngiogenicStimuli->EndothelialCells Proteases Extracellular Proteases (uPA, MMPs) EndothelialCells->Proteases Upregulation ECM_Degradation ECM Degradation Proteases->ECM_Degradation CellMigration Endothelial Cell Migration & Proliferation ECM_Degradation->CellMigration Neovascularization Neovascularization CellMigration->Neovascularization Anecortave Anecortave Acetate Anecortave->Proteases Inhibition PAI1 PAI-1 Upregulation Anecortave->PAI1 PAI1->Proteases Inhibition

Caption: Mechanism of action of anecortave acetate in inhibiting angiogenesis.

Experimental Workflow for a Long-Term Ocular Safety Study

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing Phase (12 Months) cluster_monitoring Monitoring cluster_termination Study Termination AnimalAcclimation Animal Acclimation (e.g., Rabbits) GroupAssignment Group Assignment (Control, Low Dose, High Dose) AnimalAcclimation->GroupAssignment BaselineMeasurements Baseline Measurements (Ocular Exam, Bloodwork) GroupAssignment->BaselineMeasurements DailyDosing Daily Topical Ocular Dosing BaselineMeasurements->DailyDosing RegularObservations Regular Clinical & Ophthalmic Observations DailyDosing->RegularObservations InterimBloodwork Interim Bloodwork (e.g., 6 months) DailyDosing->InterimBloodwork BodyWeight Regular Body Weight Measurements DailyDosing->BodyWeight FinalBloodwork Final Bloodwork RegularObservations->FinalBloodwork Necropsy Necropsy & Organ Weights FinalBloodwork->Necropsy Histopathology Histopathological Analysis of Ocular & Systemic Tissues Necropsy->Histopathology DataAnalysis Data Analysis & Reporting Histopathology->DataAnalysis

Caption: Typical workflow for a 12-month ocular toxicology study.

References

Independent Validation of Anecortave Acetate's Effect on Intraocular Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of anecortave (B1667395) acetate's performance in lowering intraocular pressure (IOP) with other therapeutic alternatives. The information is supported by experimental data from independent clinical studies to assist researchers and drug development professionals in evaluating its potential.

Overview of Anecortave Acetate (B1210297) for Intraocular Pressure Management

Anecortave acetate, a synthetic corticosteroid analogue, has been investigated for its potential to lower intraocular pressure, particularly in cases of steroid-induced glaucoma.[1][2] Unlike traditional corticosteroids, anecortave acetate is designed to have reduced glucocorticoid receptor agonist activity, potentially minimizing side effects like IOP elevation.[2][3] Its mechanism of action for IOP reduction is not fully elucidated but is distinct from its well-known antiangiogenic properties.[1][4]

Comparative Efficacy in Intraocular Pressure Reduction

While direct head-to-head trials are limited, this section compares the IOP-lowering effects of anecortave acetate with established glaucoma medications, drawing data from independent studies in relevant patient populations, primarily those with steroid-induced ocular hypertension.

Quantitative Data Summary

The following table summarizes the quantitative data on the IOP-lowering effects of anecortave acetate and alternative treatments.

Treatment Dosage Study Population Baseline IOP (mmHg) IOP Reduction Time Point Study Reference
Anecortave Acetate 15 mgSteroid-Induced Elevated IOP37.611.5 mmHg (31.3%)4 Weeks[2]
Anecortave Acetate 3 mgSteroid-Induced Elevated IOP31.13.1 mmHg (10.7%)4 Weeks[2]
Anecortave Acetate 30 mgSteroid-Induced Elevated IOP32.95.4 mmHg (16.6%)4 Weeks[2]
Vehicle Control N/ASteroid-Induced Elevated IOP34.13.4 mmHg (10%)4 Weeks[2]
Latanoprost (B1674536) 0.005% once dailySteroid-Induced Glaucoma25.3 +/- 9.17.0 mmHg (28%)1 Month[1]
Timolol 0.5% twice dailySteroid-Induced Ocular HypertensionNot SpecifiedSignificant and stable IOP reductionNot Specified[4]
Brimonidine 0.2% twice dailyNormal-Tension GlaucomaNot SpecifiedSimilar to Timolol30 Months

Note: The data presented is for informational purposes and is derived from separate studies. Direct comparison should be made with caution due to variations in study design, patient populations, and baseline characteristics.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anecortave Acetate for Steroid-Induced Elevated Intraocular Pressure
  • Study Design: A double-masked, randomized, placebo-controlled, multicenter, parallel-group trial.[2]

  • Patient Population: Patients with an IOP of at least 24 mmHg and an increase of at least 10 mmHg from their pre-steroid treatment baseline.[2]

  • Intervention: Patients were randomized to receive a single 0.5 mL anterior juxtascleral depot of anecortave acetate at doses of 3 mg, 15 mg, or 30 mg, or a vehicle control.[2]

  • Outcome Measures: The primary efficacy endpoint was the mean change in IOP from baseline at week 4. Safety and other clinical assessments were conducted at scheduled visits up to 6 months.[2]

  • IOP Measurement: Intraocular pressure was measured at each study visit.[2]

Latanoprost for Steroid-Induced Glaucoma
  • Study Design: A prospective, non-randomized clinical trial.[1]

  • Patient Population: Patients newly diagnosed with steroid-associated secondary open-angle glaucoma.[1]

  • Intervention: Patients were prescribed latanoprost 0.005% once daily in each affected eye.[1]

  • Outcome Measures: The primary outcome was the change in IOP after one month of monotherapy.[1]

  • IOP Measurement: IOP was measured before treatment and after one month of treatment.[1]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow of the randomized clinical trial evaluating anecortave acetate for steroid-induced elevated intraocular pressure.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Groups cluster_followup Follow-up & Assessment PatientScreening Patient Screening (IOP ≥ 24 mmHg & ≥ 10 mmHg increase) BaselineIOP Baseline IOP Measurement PatientScreening->BaselineIOP Randomization Randomization BaselineIOP->Randomization GroupA Anecortave Acetate (3 mg) Randomization->GroupA GroupB Anecortave Acetate (15 mg) Randomization->GroupB GroupC Anecortave Acetate (30 mg) Randomization->GroupC GroupD Vehicle Control Randomization->GroupD Week1 Week 1 IOP Measurement GroupA->Week1 GroupB->Week1 GroupC->Week1 GroupD->Week1 Week2 Week 2 IOP Measurement Week1->Week2 Week4 Week 4 Primary Endpoint IOP Measurement Week2->Week4 Month3 Month 3 IOP Measurement Week4->Month3 Month6 Month 6 Final Assessment Month3->Month6

Caption: Experimental workflow for the anecortave acetate clinical trial.

References

A Comparative Guide to Anecortave Acetate Clinical Trials for Ophthalmic Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key clinical trials involving anecortave (B1667395) acetate (B1210297), a synthetically modified cortisene investigated for its anti-angiogenic properties in the treatment of neovascular age-related macular degeneration (AMD). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols from pivotal studies.

Mechanism of Action

Below is a diagram illustrating the proposed anti-angiogenic signaling pathway of anecortave acetate.

anecortave_acetate_pathway cluster_extracellular Extracellular Matrix Degradation cluster_cell_migration Endothelial Cell Activity VEGF VEGF IGF-1 IGF-1 Other_Growth_Factors Other GFs MMPs_uPA MMPs / uPA ECM_Degradation ECM Degradation MMPs_uPA->ECM_Degradation Cell_Migration Endothelial Cell Migration & Proliferation ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Anecortave_Acetate Anecortave Acetate Anecortave_Acetate->VEGF Down-regulates Anecortave_Acetate->IGF-1 Down-regulates Anecortave_Acetate->MMPs_uPA Inhibits PAI-1 PAI-1 Anecortave_Acetate->PAI-1 Stimulates PAI-1->MMPs_uPA

Anecortave Acetate's Anti-Angiogenic Signaling Pathway

Experimental Protocols

A key aspect of the anecortave acetate clinical trials was its unique method of administration: the posterior juxtascleral depot (PJD). This technique was developed to deliver the drug to the posterior segment of the eye, specifically over the macula, without penetrating the globe, thus reducing the risk of endophthalmitis and retinal detachment.[1] The drug's formulation as a suspension allows for a slow-release depot, enabling a less frequent dosing schedule of every six months.

The following diagram outlines the general experimental workflow for the administration of anecortave acetate in a clinical trial setting.

experimental_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Visual Acuity, Angiography) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization PJD_Administration Posterior Juxtascleral Depot (PJD) Administration of Anecortave Acetate Randomization->PJD_Administration Follow_Up Follow-up Visits (e.g., Months 3, 6, 12, 24) PJD_Administration->Follow_Up Efficacy_Endpoints Efficacy Endpoint Assessment (e.g., Change in Visual Acuity) Follow_Up->Efficacy_Endpoints Safety_Endpoints Safety Endpoint Assessment (Adverse Events) Follow_Up->Safety_Endpoints

Generalized Clinical Trial Workflow for Anecortave Acetate

Clinical Trial Data Comparison

The following tables summarize the quantitative data from key clinical trials of anecortave acetate.

Table 1: Anecortave Acetate vs. Placebo (C-98-03 Study)

This was a dose-response, double-masked, placebo-controlled study involving 128 patients with subfoveal choroidal neovascularization (CNV) secondary to exudative AMD.[2]

Outcome Measure (at 24 months)Anecortave Acetate (15 mg)Placebop-value
Efficacy
Patients Maintaining Vision (<3 lines loss)73%[2]47%[2]≤0.05[2]
Patients with Severe Vision Loss (≥6 lines loss)6%[2]23%[2]≤0.05[2]
Inhibition of Classic CNV GrowthStatistically significant inhibition-≤0.05[2]
Safety
Treatment-Related Serious Adverse EventsNo clinically relevant events reported[3]No clinically relevant events reported[3]N/A
Table 2: Anecortave Acetate vs. Photodynamic Therapy (PDT) (C-01-99 Study)

A non-inferiority study comparing anecortave acetate (15 mg every 6 months) to verteporfin PDT (every 3 months) in 530 patients with predominantly classic subfoveal CNV.[2][4]

Outcome Measure (at 12 months)Anecortave Acetate (15 mg)Verteporfin PDTp-value
Efficacy
Patients Losing <3 Lines of Vision45%[5]49%[5]>0.05[2]
Mean Visual Acuity Difference (at 24 months)Difference of only 3 letters between groups[4]-Not statistically different[4]
Safety
Ocular and Non-Ocular Safety ProfileNo significant differences between groups[4]No significant differences between groups[4]N/A

An important factor in the C-01-99 trial was the issue of drug reflux during administration, which occurred in about 50% of patients and was found to negatively impact efficacy.[5] When reflux was controlled, the percentage of anecortave acetate patients maintaining vision improved.[6]

Table 3: Anecortave Acetate for Prevention of Wet AMD (AART Study)

The Anecortave Acetate Risk Reduction Trial (AART) was a large-scale study designed to evaluate the safety and efficacy of anecortave acetate (15 mg or 30 mg) in preventing the progression from dry to wet AMD in high-risk patients.[2][7] The primary outcome was the percentage of patients developing sight-threatening CNV by month 48.[2] The development of anecortave acetate for this indication was ultimately terminated.

Study Details
Objective To assess if anecortave acetate can prevent the progression of dry AMD to wet AMD.[8]
Patient Population ~2,500 patients at high risk for developing exudative AMD.[7]
Treatment Arms Anecortave Acetate (15 mg or 30 mg) vs. Sham administration every 6 months.[7]
Primary Outcome Development of sight-threatening CNV at 48 months.[2][9]
Table 4: Anecortave Acetate + PDT vs. Bevacizumab (Avastin) + PDT for Retinal Angiomatous Proliferation (RAP)

A smaller prospective study enrolled 30 patients with RAP, comparing subtenon anecortave acetate with intravitreal bevacizumab, both in combination with PDT.[10]

Outcome Measure (at 6 months)Anecortave Acetate + PDT (Group 1)Bevacizumab + PDT (Group 2)
Visual Acuity Improvement (≥2 lines) 3 patients4 patients
Visual Acuity Stabilization 5 patients3 patients
Visual Acuity Worsening (≤2 lines) 4 patients3 patients

At the 18-month follow-up, only one patient in each group showed an improvement in visual acuity, with no statistically significant difference in outcomes between the two groups.[10]

Comparison with Anti-VEGF Therapies

Direct, large-scale, head-to-head clinical trials comparing anecortave acetate monotherapy with anti-VEGF agents like ranibizumab (B1194657) (Lucentis) or bevacizumab (Avastin) for the treatment of wet AMD are not available in the published literature. The development of anecortave acetate for AMD was discontinued (B1498344) before such trials were conducted. The primary comparators in the pivotal trials were placebo and PDT.

The available data suggests that while anecortave acetate demonstrated a favorable safety profile and was comparable to PDT, the advent of highly effective anti-VEGF therapies, which have shown the ability to not only maintain but also improve vision in a significant proportion of patients, has shifted the treatment landscape for neovascular AMD.[11] For context, pivotal trials for ranibizumab, such as the ANCHOR study, showed that approximately 95% of patients treated with ranibizumab maintained or improved vision at 12 months, compared to 64% of those treated with PDT alone.[11]

Conclusion

Clinical trials have established that anecortave acetate is a safe and effective treatment for exudative AMD, with efficacy comparable to verteporfin PDT.[4] Its unique broad-spectrum mechanism of action and less frequent dosing schedule presented a potential alternative in the management of AMD. However, it did not demonstrate non-inferiority to PDT in its pivotal trial, and its development was ultimately halted.[11] The comparison to anti-VEGF agents is limited, but the superior visual acuity gains observed with anti-VEGFs have made them the standard of care for neovascular AMD. The data from the anecortave acetate trials remains valuable for researchers exploring alternative anti-angiogenic pathways and drug delivery systems for ophthalmic diseases.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Angexostat (Nω-hydroxy-L-arginine acetate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal and handling of Angexostat, identified as Nω-hydroxy-L-arginine acetate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Safety Data

This compound (Nω-hydroxy-L-arginine acetate) is classified as a hazardous substance. Below is a summary of its hazard information.

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritation      Category 2AH319: Causes serious eye irritation[1]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling

To ensure safety when handling this compound, the following personal protective equipment should be worn.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.

Step-by-Step Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety. Follow these steps for compliant disposal:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

    • Ensure the waste container is made of a compatible material and is kept securely closed when not in use.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name: "Waste Nω-hydroxy-L-arginine acetate".

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for hazardous waste storage.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water) three times.

    • Collect the rinsate as hazardous waste and add it to your designated waste container.

    • After triple-rinsing, deface or remove the original label from the container.

    • Dispose of the clean, empty container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of exposure or a spill, follow these first aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Diagrams

Workflow for Proper Disposal of this compound

cluster_collection Step 1: Collection cluster_preparation Step 2: Preparation for Disposal cluster_disposal Step 3: Final Disposal A Identify Waste this compound and Contaminated Materials B Use a Designated, Labeled Hazardous Waste Container A->B C Securely Close Container D Store in a Safe, Ventilated Area C->D E Contact EHS for Waste Pickup F Document Waste Disposal E->F

References

Personal protective equipment for handling Angexostat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling Angexostat, a potent compound requiring stringent safety measures. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe research environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and respiratory exposure. The required PPE is detailed below.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.To provide a robust barrier against skin contact and in case of a breach in the outer glove.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect the eyes and face from splashes, aerosols, and airborne particles.[1]
Skin and Body Protection A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of this compound or when there is a risk of aerosol generation. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.To prevent inhalation of the compound, which may be harmful.

Standard Operating Procedure (SOP) for Safe Handling

A systematic approach to handling this compound is crucial to ensure safety and experimental integrity. The following workflow outlines the necessary steps from preparation to disposal.

Experimental Workflow for Handling this compound

prep Preparation - Assemble all necessary materials. - Don appropriate PPE. weigh Weighing - Use a certified chemical fume hood. - Handle with care to avoid dust. prep->weigh solubilize Solubilization - Add solvent slowly to the vial. - Vortex to ensure complete dissolution. weigh->solubilize use Experimental Use - Follow specific experimental protocols. - Maintain containment at all times. solubilize->use spill Spill Management - Immediately alert others. - Follow emergency procedures. use->spill disposal Waste Disposal - Segregate all contaminated waste. - Dispose of as hazardous waste. use->disposal cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS This compound This compound This compound->VEGFR Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。